molecular formula C4H14N2+2 B1226911 1,4-Butanediammonium

1,4-Butanediammonium

Cat. No.: B1226911
M. Wt: 90.17 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediammonium, particularly in its diiodide salt form (BDAI2, CAS 916849-52-0), is a high-purity organic diammonium cation of significant importance in advanced materials science. Its primary research application is in the development and stabilization of hybrid halide perovskites for next-generation photovoltaic devices. When introduced into perovskite precursor solutions, BDAI2 acts as a highly effective passivating agent within the bulk and at the grain boundaries of the 3D perovskite structure. Research has demonstrated that incorporating a threshold amount of ≤1% BDAI2 into lead-iodide perovskites results in a non-monotonic enhancement of optoelectronic properties, including extended charge carrier lifetimes and an increased fraction of radiative recombination, which directly contributes to higher power conversion efficiencies (PCE) in solar cells. Beyond initial performance, the key value of this compound lies in its ability to drastically improve the photothermal stability of perovskite materials and the resulting devices. Studies show that devices passivated with BDAI2 maintain 50% to 80% of their initial PCE after 400 hours of continuous 1-sun irradiation at 65°C, whereas control devices begin to deteriorate after just 170 hours. Compared to monoammonium analogs, diammonium cations like this compound offer advantages such as reduced deprotonation tendency and the potential to form more robust, interconnected structures, making them a superior choice for creating durable perovskite solar cells. This compound is supplied as a beige to white crystalline powder with a molecular weight of 343.98 g/mol. Please be advised: This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

Molecular Formula

C4H14N2+2

Molecular Weight

90.17 g/mol

IUPAC Name

4-azaniumylbutylazanium

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/p+2

InChI Key

KIDHWZJUCRJVML-UHFFFAOYSA-P

SMILES

C(CC[NH3+])C[NH3+]

Canonical SMILES

C(CC[NH3+])C[NH3+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Butanediammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediammonium, the dication of putrescine, is a fundamental biological molecule involved in crucial cellular processes. As the conjugate acid of 1,4-butanediamine (putrescine), it is the predominant form at physiological pH.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its common salt forms. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology.

Core Physical and Chemical Properties

This compound is an alkane-alpha,omega-diammonium(2+) cation. Its properties are typically studied in the form of its salts, such as the dichloride, dibromide, or diiodide. The presence of two charged ammonium (B1175870) groups dictates its high polarity, water solubility, and crystalline nature.

Identification and Nomenclature
PropertyValue
IUPAC Name 4-azaniumylbutylazanium
Synonyms This compound, putrescinium(2+), putrescinium dication, butane-1,4-diaminium
Molecular Formula C₄H₁₄N₂²⁺
Molecular Weight 90.17 g/mol [1]
CAS Number 333-93-7 (for dichloride salt)
Canonical SMILES C(CC[NH3+])C[NH3+]
InChIKey KIDHWZJUCRJVML-UHFFFAOYSA-P
Physicochemical Data

The following table summarizes key quantitative data for common salts of this compound.

PropertyThis compound DichlorideThis compound DibromideThis compound Diiodide
Molecular Formula C₄H₁₄Cl₂N₂C₄H₁₄Br₂N₂C₄H₁₄I₂N₂
Molecular Weight 161.07 g/mol 249.98 g/mol [2][3]343.98 g/mol [4]
Appearance White crystalline solidWhite powder[2][3]Beige powder
Melting Point >300 °C[5]Not availableNot available
Boiling Point DecomposesDecomposesDecomposes
Solubility in Water 100 mg/mL[6]SolubleSoluble
Solubility in Ethanol (B145695) SolubleSolubleSoluble

Biological Significance and Signaling Pathways

This compound is the physiologically relevant form of putrescine, a key molecule in the polyamine metabolic pathway. Polyamines are essential for cell growth, differentiation, and proliferation.[1] Putrescine is the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine.

The biosynthesis of putrescine, and by extension this compound, primarily occurs via the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).

Polyamine_Biosynthesis cluster_synthesis Higher Polyamine Synthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine (1,4-Butanediamine) Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase H_ion 2H+ Putrescine->H_ion Butanediammonium This compound Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine dcSAM Decarboxylated S-adenosylmethionine dcSAM->Spermidine_Synthase dcSAM->Spermine_Synthase SAM S-adenosylmethionine SAMDC SAM Decarboxylase SAM->SAMDC SAMDC->dcSAM CO₂ ODC->Putrescine CO₂ Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine H_ion->Butanediammonium Protonation (pH < pKa)

Biosynthesis of polyamines from ornithine.

Experimental Protocols

Synthesis of this compound Dichloride

This protocol describes the straightforward synthesis of this compound dichloride from 1,4-butanediamine (putrescine) and hydrochloric acid.

Materials:

  • 1,4-butanediamine (putrescine)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (absolute)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Beaker or Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a well-ventilated fume hood, dissolve 1,4-butanediamine in a minimal amount of absolute ethanol in a beaker.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a stoichiometric excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise to the cooled solution. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol, followed by diethyl ether, to remove any unreacted starting material and residual acid.

  • Dry the resulting white crystalline solid under vacuum to obtain this compound dichloride.

Purification by Recrystallization

Materials:

  • Crude this compound dichloride

  • Ethanol

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound dichloride in a minimum amount of hot ethanol/water mixture. The optimal solvent ratio may need to be determined empirically, starting with a high ethanol concentration.[7][8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Characterization Workflow

A logical workflow for the synthesis and characterization of this compound dichloride is presented below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 1,4-Butanediamine + Ethanol Add_HCl Add conc. HCl Start->Add_HCl Precipitate Collect Precipitate Add_HCl->Precipitate Recrystallize Recrystallize from Ethanol/Water Precipitate->Recrystallize Filter_Dry Filter & Dry Crystals Recrystallize->Filter_Dry NMR NMR Spectroscopy (¹H, ¹³C) Filter_Dry->NMR FTIR FTIR Spectroscopy Filter_Dry->FTIR MS Mass Spectrometry Filter_Dry->MS Purity_Check Purity Assessment (e.g., Melting Point) Filter_Dry->Purity_Check

Experimental workflow for this compound dichloride.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound salts. Spectra are typically recorded in D₂O due to the high solubility of the salts in water.

¹H NMR (400 MHz, D₂O):

  • δ ~3.1 ppm (triplet): Corresponds to the two methylene (B1212753) groups (CH₂) adjacent to the ammonium groups (-CH₂-NH₃⁺).

  • δ ~1.8 ppm (multiplet): Corresponds to the two central methylene groups (-CH₂-CH₂-).

¹³C NMR (100 MHz, D₂O):

  • δ ~39 ppm: Carbon atoms adjacent to the ammonium groups (C1 and C4).

  • δ ~24 ppm: Central carbon atoms (C2 and C3).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound dichloride exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration
~3400 (broad)N-H stretching of the ammonium group (-NH₃⁺)
~2900-3000C-H stretching of the methylene groups (CH₂)
~1600N-H bending (asymmetric) of the ammonium group
~1500N-H bending (symmetric) of the ammonium group
~1470C-H bending (scissoring) of the methylene groups
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the mass spectrometric analysis of this compound salts. The dication itself (C₄H₁₄N₂²⁺) would have an m/z of 45.085. However, depending on the conditions, the singly charged species resulting from the association with an anion (e.g., [M+H]⁺, C₄H₁₃N₂⁺) or the neutral molecule may also be observed.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a molecule of significant biological interest. The tabulated data, experimental protocols, and visualizations are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for their work with this compound. The information presented on its synthesis, purification, and characterization provides a practical basis for further investigation into its roles in cellular processes and its potential as a target in therapeutic development.

References

1,4-Butanediammonium (Putrescine) as a Human Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium, commonly known as putrescine, is a biogenic diamine that plays a crucial role in cellular physiology. As the dicationic form of 1,4-butanediamine, it is a fundamental human metabolite involved in a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] Polyamines like putrescine are essential for stabilizing DNA, RNA, and proteins, and they are integral to the regulation of gene expression and signal transduction.[2][3] Dysregulation of putrescine metabolism has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and renal failure, making it a significant area of interest for researchers and drug development professionals.[1][4] This technical guide provides an in-depth overview of this compound as a human metabolite, focusing on its physiological concentrations, metabolic pathways, and the experimental protocols for its quantification.

Quantitative Data: Physiological Concentrations of Putrescine

The concentration of putrescine in human tissues and fluids is tightly regulated. The following tables summarize the quantitative data on putrescine levels in various biological matrices from healthy individuals. It is important to note that these values can vary based on factors such as age, sex, diet, and health status.[5]

Biological MatrixAnalyteConcentration RangeNotesReference(s)
Serum Putrescine0.24 ± 0.09 nmol/mLHealthy normal subjects.[1]
Putrescine10.13 µg/LIndividuals with normal kidney function.[6]
Putrescine0.014 ± 0.009 mg/LHealthy control group in a diabetic foot study.[7][8]
Plasma PutrescineBelow detection limitIn healthy individuals, often below the sensitivity of the method used.[9]
Urine Putrescine23.1 ± 7.1 µmol/g creatinineHealthy adults.[10]
Putrescine0.050 ± 0.014 mg/LHealthy control group in a diabetic foot study.[7][8]
Cerebrospinal Fluid (CSF) PutrescineConcentrations decrease with ageHigher in infants and children. Specific mean values for healthy adults are not consistently reported.[11]
Human Milk Putrescine1 - 3 nmol/mLGenerally low and varies little during the first month of lactation.[12]
Putrescine~70.0 nmol/dLMean value from a study on breast milk.[13]
PutrescineVaries, but is a minor polyamine compared to spermidine (B129725) and spermineLevels can be influenced by maternal diet.[14][15]
Semen PutrescinePresentContributes to the characteristic odor. Specific concentration ranges in healthy individuals are not well-documented in the provided results.[4]
Tissues Putrescine2.2 ± 1.2 mg/kgNormal tissue from a control group in a diabetic foot study.[7][8]

Metabolic Pathways

The homeostasis of putrescine is maintained through a balance of its biosynthesis, degradation, and transport.

Biosynthesis of Putrescine

In humans, putrescine is primarily synthesized from the amino acid L-ornithine through the action of the enzyme ornithine decarboxylase (ODC). This is the rate-limiting step in polyamine biosynthesis. A secondary pathway involves the conversion of L-arginine to agmatine (B1664431) by arginine decarboxylase (ADC), followed by the conversion of agmatine to putrescine by agmatinase.

Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) Putrescine Putrescine (this compound) Ornithine->Putrescine Ornithine Decarboxylase (ODC) Agmatine->Putrescine Agmatinase

Biosynthesis of Putrescine.
Degradation of Putrescine

Putrescine is degraded through oxidative deamination catalyzed by diamine oxidase (DAO), also known as histaminase. This process converts putrescine to γ-aminobutyraldehyde, which is further oxidized to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

Putrescine Putrescine (this compound) Aminobutyraldehyde γ-Aminobutyraldehyde Putrescine->Aminobutyraldehyde Diamine Oxidase (DAO) GABA γ-Aminobutyric Acid (GABA) Aminobutyraldehyde->GABA Aldehyde Dehydrogenase

Degradation of Putrescine.

Experimental Protocols for Putrescine Quantification

Accurate quantification of putrescine in biological samples is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed. These methods typically involve a derivatization step to enhance the chromatographic properties and detectability of polyamines.

Sample Preparation Workflow

Sample Biological Sample (Serum, Urine, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., with perchloric acid) Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride, Benzoyl Chloride, OPA) Supernatant->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

General Sample Preparation Workflow for Polyamine Analysis.
Detailed Methodologies

Below are detailed protocols for the quantification of putrescine using HPLC with different derivatization agents.

1. HPLC Method with Benzoyl Chloride Derivatization

This method is suitable for the determination of putrescine and other polyamines in their benzoylated form.[6][10]

  • Sample Preparation and Deproteinization:

    • To 100 µL of the biological sample (e.g., serum supernatant after protein precipitation with 3% perchloric acid), add an internal standard (e.g., 1,6-diaminohexane).[10]

    • Sonicate the sample to release polyamines from protein aggregates.[10]

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.[10]

    • Collect the supernatant for derivatization.[10]

  • Derivatization Procedure:

    • To 100 µL of the supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.[10]

    • Vortex and incubate for 20 minutes at room temperature.[10]

    • Stop the reaction by adding 500 µL of a saturated NaCl solution.[10]

    • Extract the benzoylated polyamines with 500 µL of chloroform (B151607).[10]

    • Centrifuge at 10,000 x g for 10 minutes.[10]

    • Collect the chloroform phase, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase (e.g., 55% methanol (B129727) in water).[10]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of methanol and water. For example, starting with 55:45 (v/v) methanol:water and increasing the methanol concentration over time.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector at 254 nm.[10]

    • Injection Volume: 20 µL.[6]

2. HPLC Method with Dansyl Chloride Derivatization

Dansyl chloride is a fluorescent labeling agent that reacts with primary and secondary amino groups, allowing for sensitive detection of polyamines.[2][3][13][16]

  • Sample Preparation and Deproteinization:

    • Add 50 µL of the biological sample (e.g., cell lysate, urine) to 50 µL of 1.2 N perchloric acid.[13]

    • Vortex briefly and centrifuge at 12,000-15,000 x g for 10-15 minutes at 4°C.[13]

    • Collect 50 µL of the supernatant for derivatization.[13]

  • Derivatization Procedure:

    • To 50 µL of the supernatant, add 50 µL of a 40 µM internal standard solution (e.g., 1,7-diaminoheptane).[13]

    • Add 200 µL of saturated sodium carbonate.[13]

    • Add 100 µL of 10 mg/mL dansyl chloride in acetone (B3395972).[16]

    • Incubate in a water bath at 70°C for 1 hour in the dark.[13][16]

    • Add 50 µL of 100 mg/mL proline to remove excess dansyl chloride and incubate for an additional 30 minutes.[16]

    • Evaporate the acetone under vacuum.[16]

    • Extract the dansylated polyamines with 400 µL of toluene (B28343).[16]

    • Vortex and centrifuge. The toluene phase is collected for analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, sometimes with an ion-pairing reagent like heptanesulfonic acid.[16]

    • Flow Rate: Typically 1-2.5 mL/min.[16]

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 510 nm.[16]

3. LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of polyamines, often without the need for derivatization.[17][18]

  • Sample Preparation:

    • For urine samples, dilute the sample and spike with isotopically labeled internal standards.[19]

    • Filter the sample through a strong anion exchange resin.[19]

    • For serum or plasma, protein precipitation with an organic solvent like acetonitrile or methanol is typically performed.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent such as heptafluorobutyric acid (HFBA) to improve chromatographic separation.[18][19]

    • Ionization: Positive electrospray ionization (ESI).[19]

    • Detection: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[18][19]

Conclusion

This compound (putrescine) is a vital human metabolite whose concentration and metabolism are intricately linked to cellular health and disease. The ability to accurately quantify putrescine in biological samples is paramount for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies targeting the polyamine metabolic pathway. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working in this dynamic field.

References

Synthesis of 1,4-Butanediammonium Dication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 1,4-butanediammonium dication, also known as putrescine dihydrochloride (B599025). The document details common chemical synthesis routes, including quantitative data, experimental protocols, and a visual representation of the synthetic process. This information is intended to support researchers and professionals in the fields of chemistry and drug development.

Core Synthesis Pathways

The this compound dication is the protonated form of 1,4-diaminobutane (B46682) (putrescine) and is typically synthesized in a two-step process: the synthesis of 1,4-diaminobutane followed by its conversion to the dihydrochloride salt.

Synthesis of 1,4-Diaminobutane

Several methods exist for the synthesis of 1,4-diaminobutane, with common precursors being succinonitrile (B93025) and 1,4-dihalobutanes.

  • From Succinonitrile: The catalytic hydrogenation of succinonitrile is a widely used industrial method for producing 1,4-diaminobutane.[1] This process typically involves reacting succinonitrile with hydrogen gas in the presence of a catalyst, such as a cobalt or nickel-based catalyst, often with the addition of acetic anhydride. The resulting N,N'-diacetyl-1,4-diaminobutane is then hydrolyzed to yield 1,4-diaminobutane.[2]

  • Gabriel Synthesis from 1,4-Dihalobutanes: A classic laboratory-scale synthesis involves the reaction of 1,4-dibromobutane (B41627) with potassium phthalimide (B116566), followed by hydrolysis.[3] This method, a variation of the Gabriel synthesis, provides a reliable route to the primary diamine.

  • Biosynthesis: Metabolic engineering of microorganisms like Escherichia coli offers a renewable route to 1,4-diaminobutane.[1] This involves the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase.[1][4][5][6]

Formation of this compound Dication (1,4-Diaminobutane Dihydrochloride)

The most direct method for preparing the this compound dication is the reaction of 1,4-diaminobutane with hydrochloric acid.[7] This acid-base reaction results in the protonation of both primary amino groups to form the dication, which then precipitates as the dihydrochloride salt.[8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for 1,4-diaminobutane and its dihydrochloride salt.

Precursor(s)Reagents & SolventsReaction ConditionsProductYieldReference
1,4-Dibromobutane, Potassium PhthalimideAcetone, Ethanol, 40% Methylamine (aq), HClReflux, 12-15 hours for first step; Reflux, 4 hours for second step1,4-Diaminobutane38.7% - 59.4% (overall)[3]
SuccinonitrileCo(OPiv)₂, CNtBu, TMDS, Ether, 1M HCl in Ether80°C, 24 hours1,4-Diaminobutane DihydrochlorideNot Specified[9]
1,4-DiaminobutaneToluene, Hydrogen Chloride gas15°C, 0.12 MPa, 3 hours1,4-Diaminobutane DihydrochlorideNot Specified[9]
1,4-DiaminobutaneChlorobenzene (B131634), Hydrogen Chloride gas0°C, 3 hours1,4-Diaminobutane DihydrochlorideNot Specified[9]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diaminobutane via Gabriel Synthesis[3]

Step 1: Synthesis of 1,4-Diphthalimidobutane

  • To a 500 mL three-necked flask, add 10.90 g (0.05 mol) of 1,4-dibromobutane and 200-300 mL of acetone.

  • Stir the mixture at 70°C.

  • Add 22.20 g (0.12 mol) of potassium phthalimide to the flask.

  • Reflux the reaction mixture for 12-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the reaction mixture to collect the white precipitate.

  • Wash the solid with 20 mL of distilled water twice and dry to obtain 1,4-diphthalimidobutane.

Step 2: Hydrolysis to 1,4-Diaminobutane

  • In a 250 mL three-necked flask, combine the 1,4-diphthalimidobutane from the previous step with 100 mL of ethanol.

  • Add a 40% aqueous solution of methylamine.

  • Heat the mixture until all solids are dissolved, then continue to stir at reflux temperature for 0.5-4 hours until the solution turns a clear yellow.

  • Add 8 mL of concentrated hydrochloric acid and continue to reflux for an additional 3-9 hours.

  • Filter the reaction product.

  • Concentrate the filtrate until it becomes slightly viscous.

  • Neutralize the solution to pH 7 with solid NaOH.

  • Extract the aqueous layer three times with 50 mL of dichloromethane.

  • Dry the combined organic extracts with anhydrous sodium sulfate (B86663) overnight.

  • Remove the solvent by rotary evaporation.

  • Distill the remaining liquid under atmospheric pressure, collecting the fraction between 158-160°C to obtain pure 1,4-diaminobutane.

Protocol 2: Synthesis of 1,4-Diaminobutane Dihydrochloride from 1,4-Diaminobutane[9]
  • In a 5 L reactor equipped with a reflux condenser, stirrer, thermometer, and gas inlet tube, add 2000 g of chlorobenzene as the reaction solvent and begin stirring.

  • In a separate container, prepare a mixture of 200 g (2.3 mol) of 1,4-diaminobutane, 1 g of a polyester (B1180765) superplasticizer, and 1799 g of chlorobenzene.

  • Maintain the temperature inside the reactor at 0°C.

  • Introduce hydrogen chloride gas into the reactor at a rate of 120 L/h.

  • Simultaneously, feed the 1,4-diaminobutane mixture into the reactor using a peristaltic pump at a rate of 8 mL/min over 3 hours.

  • After the addition is complete, continue to bubble hydrogen chloride gas through the solution at a rate of 50 L/h for an additional 10 minutes to ensure complete reaction.

  • The resulting precipitate of 1,4-diaminobutane dihydrochloride can then be isolated by filtration and dried.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1,4-Diaminobutane cluster_step2 Step 2: Formation of Dication succinonitrile Succinonitrile h2_catalyst + H₂/Catalyst diaminobutane 1,4-Diaminobutane succinonitrile:e->diaminobutane:w Hydrogenation diaminobutane_2 1,4-Diaminobutane hcl + 2 HCl dication This compound Dication diaminobutane_2:e->dication:w Protonation

Caption: Chemical synthesis of this compound dication.

References

The Biological Functions of Putrescine Dication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Putrescine, the simplest of the polyamines, is a ubiquitous dication essential for cell growth, differentiation, and survival. Its levels are tightly regulated, and dysregulation is implicated in numerous pathological conditions, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the core biological functions of putrescine, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data on putrescine concentrations in various biological systems, detailed experimental protocols for its study, and visual representations of its key signaling pathways and associated experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target the multifaceted roles of putrescine.

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine, are aliphatic polycations found in all living organisms.[1] At physiological pH, their amino groups are protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[2] Putrescine, a four-carbon diamine, is the precursor for the synthesis of the higher polyamines, spermidine and spermine.[3] The intracellular concentration of putrescine is meticulously controlled through a balance of biosynthesis, catabolism, and transport.[4] Dysregulation of putrescine homeostasis has been linked to a variety of diseases, making it a molecule of significant interest for therapeutic intervention.[2] This guide will delve into the critical biological functions of the putrescine dication, providing the technical details necessary for its advanced study.

Core Biological Functions of Putrescine

Role in Cell Proliferation and Growth

Putrescine is indispensable for cell proliferation.[5] It is involved in various stages of the cell cycle, and its depletion leads to cell growth arrest.[6] One of the key mechanisms by which putrescine promotes cell proliferation is through its influence on DNA, RNA, and protein synthesis.[7] Exogenous putrescine has been shown to stimulate the synthesis of these macromolecules in a dose-dependent manner.[7]

Involvement in Apoptosis

The role of putrescine in apoptosis, or programmed cell death, is complex and context-dependent. While essential for cell survival, excessive levels of putrescine can induce apoptosis.[8] Overexpression of a stable form of ornithine decarboxylase (ODC), the rate-limiting enzyme in putrescine biosynthesis, leads to a dramatic increase in intracellular putrescine and triggers apoptotic cell death.[8][9] This process is often associated with the activation of caspases, key executioners of apoptosis.[9] Conversely, depletion of putrescine can also sensitize cells to apoptotic stimuli.[10]

Regulation of Signaling Pathways

Putrescine has been identified as a key regulator of intracellular signaling pathways, most notably the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR signaling cascade is a central regulator of cell growth, proliferation, and metabolism.[7] Putrescine activates the mTOR pathway, leading to the phosphorylation of its downstream targets, such as the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] This activation ultimately promotes protein synthesis and cell proliferation.[11]

Role in Cancer

Given its crucial role in cell proliferation, it is not surprising that putrescine metabolism is often dysregulated in cancer.[3][4] Many types of cancer exhibit elevated levels of polyamines and the enzymes involved in their biosynthesis.[4] This has led to the development of therapeutic strategies aimed at inhibiting polyamine synthesis, with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, being a prominent example.[7]

Neurological Functions

In the nervous system, putrescine has multifaceted roles. It can be a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] While some studies suggest a potential neuroprotective role for putrescine, high concentrations can be neurotoxic.[4][12] Dysregulation of putrescine levels has been implicated in various neurological disorders.[13]

Quantitative Data on Putrescine

The concentration of putrescine varies significantly across different cell types, tissues, and physiological states. The following tables summarize some of the reported quantitative data.

Cell LineTreatmentPutrescine Concentration (nmol/mg protein)Reference
Human Prostate Cancer (LNCaP)Control~2.0[14]
Human Prostate Cancer (LNCaP)10 µM DENSPM (24h)~0.5[14]
Human Prostate Cancer (PC-3)Control~4.6[14]
Human Prostate Cancer (PC-3)10 µM DENSPM (24h)~1.0[14]
Human Prostate Cancer (Du-145)Control~3.5[14]
Human Prostate Cancer (Du-145)10 µM DENSPM (24h)~0.8[14]

Table 1: Intracellular Putrescine Concentrations in Human Prostate Cancer Cell Lines.

Cell LineTreatmentPutrescine Concentration (pmol/10^6 cells)Reference
Human Melanoma (MALME-3M)Control~400[14]
Human Melanoma (MALME-3M)10 µM DENSPM (24h)205[14]
Human Melanoma (SK-MEL-28)Control~150[14]
Human Melanoma (SK-MEL-28)10 µM DENSPM (24h)70[14]
Human Bladder Cancer (T24)Control~300[14]
Human Bladder Cancer (T24)10 µM DENSPM (24h)180[14]
Human Bladder Cancer (J82)Control~250[14]
Human Bladder Cancer (J82)10 µM DENSPM (24h)50[14]

Table 2: Intracellular Putrescine Concentrations in Human Melanoma and Bladder Cancer Cell Lines.

Cell LineIC50 of PutrescineReference
HT29 (Human Colon Carcinoma)48.9 mM[6]

Table 3: Cytotoxicity of Putrescine in HT29 Cells.

Experimental Protocols

Quantification of Putrescine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of polyamines in biological samples after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[15][16]

Materials:

  • Perchloric acid (PCA), 0.2 N

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (20 mg/mL)

  • Toluene (B28343)

  • HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Sodium acetate (B1210297) buffer with tetrahydrofuran

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 N PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

    • Vortex and incubate at 60°C for 1 hour in the dark.

    • Add 100 µL of proline solution to remove excess dansyl chloride and vortex.

    • Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases.

    • Collect the upper toluene phase containing the dansylated polyamines and evaporate to dryness.

    • Reconstitute the residue in a suitable volume of acetonitrile.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the polyamines using a gradient elution with Mobile Phases A and B.

    • Detect the fluorescent derivatives and quantify by comparing with known standards.

Ornithine Decarboxylase (ODC) Activity Assay

This radiometric assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[17][18]

Materials:

  • L-[1-¹⁴C]ornithine

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl with DTT and pyridoxal-5'-phosphate)

  • 2 M Citric acid

  • Scintillation vials with filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Liquid scintillation counter

Procedure:

  • Prepare cell or tissue lysates in a suitable buffer.

  • In a sealed reaction vessel, combine the lysate with the assay buffer containing L-[1-¹⁴C]ornithine.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by injecting 2 M citric acid into the reaction mixture.

  • Continue incubation for another 30-60 minutes to allow for the complete trapping of the released ¹⁴CO₂ onto the filter paper.

  • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate ODC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.

Polyamine Uptake Assay

This protocol measures the uptake of radiolabeled putrescine into cultured cells.[19][20]

Materials:

  • [³H]Putrescine

  • Cultured cells

  • Culture medium

  • Ice-cold phosphate-buffered saline (PBS)

  • 0.1 M NaOH

  • Scintillation fluid and counter

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Add culture medium containing a known concentration of [³H]Putrescine.

  • Incubate for various time points at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.1 M NaOH to each well.

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the rate of putrescine uptake.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the detection of total and phosphorylated mTOR, S6K1, and 4E-BP1.[9][21][22][23][24]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for mTOR, S6K1, 4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of total and phosphorylated proteins.

Visualizing Putrescine Pathways and Workflows

Signaling Pathways

Putrescine_Biosynthesis_Catabolism Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS GABA GABA Putrescine->GABA DAO/PAO Spermine Spermine Spermidine->Spermine SPMS N_Carbamoylputrescine N-Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine CPA ADC ADC AIH AIH CPA CPA ODC ODC SPDS SPDS SPMS SPMS DAO DAO/PAO

Caption: Putrescine Biosynthesis and Catabolism Pathway.

Putrescine_mTOR_Signaling Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to

Caption: Putrescine Activation of the mTOR Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Assessments Start Start: Culture Cells Treat Treat with Putrescine (Dose-Response) Start->Treat Incubate Incubate for Various Time Points Treat->Incubate Proliferation Cell Proliferation Assay (e.g., MTT, Cell Counting) Incubate->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Incubate->Apoptosis Western Western Blot for mTOR Pathway Proteins Incubate->Western HPLC HPLC for Intracellular Polyamine Levels Incubate->HPLC Analyze Data Analysis and Interpretation Proliferation->Analyze Apoptosis->Analyze Western->Analyze HPLC->Analyze End Conclusion Analyze->End

Caption: Workflow for Assessing Putrescine's Effects on Cells.

Conclusion

The putrescine dication is a molecule of profound biological importance, with its functions extending from the fundamental processes of cell proliferation and survival to the complex regulation of signaling pathways implicated in diseases such as cancer and neurological disorders. This guide has provided a detailed overview of these functions, supported by quantitative data, robust experimental protocols, and clear visual diagrams. A thorough understanding of putrescine's roles is critical for the development of novel therapeutic strategies that target its metabolism and signaling. The information compiled herein is intended to empower researchers and drug development professionals in their efforts to unravel the remaining mysteries of this essential polyamine and harness its potential for human health.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Butanediammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of 1,4-butanediammonium salts, offering a comprehensive overview of their crystal structures. The arrangement of ions in the solid state is paramount to understanding and predicting the physicochemical properties of these compounds, which is of critical importance in fields ranging from materials science to pharmaceutical development. This document provides a consolidated resource of crystallographic data, detailed experimental methodologies, and a visual representation of the key structural motifs that define this class of compounds.

Core Crystallographic Data of this compound Salts

The crystal structures of this compound salts are diverse, influenced by the nature of the counter-ion. The this compound cation, with its flexible butane (B89635) chain and terminal ammonium (B1175870) groups, allows for a variety of packing arrangements and hydrogen bonding networks. The following tables summarize the key crystallographic parameters for a selection of these salts, providing a basis for structural comparison and analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZTemp. (K)
This compound DiiodideC₄H₁₄N₂²⁺·2I⁻MonoclinicP 1 2₁/c 14.89838.821011.9819093.711902-
This compound Hexafluorosilicate (B96646)[NH₃(CH₂)₄NH₃]²⁺·SiF₆²⁻TriclinicP-15.796 (1)5.889 (1)7.774 (2)87.0282.15 (1)61.871296
This compound bis(Pyridine-2-carboxylate) MonohydrateC₄H₁₄N₂²⁺·2C₆H₄NO₂⁻·H₂OMonoclinicC 1 2/c 120.655 (3)7.6170 (11)12.910 (2)90113.789 (4)904296
This compound Tetrachloromercurate(II)(C₄H₁₄N₂)[HgCl₄]MonoclinicC2/c6.2986 (4)18.2911 (12)28.5854 (17)9091.836 (2)908293
This compound Tetrabromopalladate(II)(C₄H₁₄N₂)[PdBr₄]MonoclinicP 1 2₁/c 1--------

Experimental Protocols: From Synthesis to Structure Determination

The determination of the crystal structure of this compound salts is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the analysis of X-ray diffraction data.

Synthesis of Single Crystals

A common and effective method for obtaining single crystals of this compound salts suitable for X-ray diffraction is through slow evaporation.[1]

Representative Protocol for this compound Metal Halide Salts:

  • Stoichiometric Dissolution: Dissolve stoichiometric amounts of the corresponding metal halide (e.g., PdBr₂, HgCl₂) and 1,4-butanediamine in an appropriate solvent. For many halide salts, an aqueous solution with an excess of the corresponding hydrohalic acid (e.g., HBr, HCl) is used to prevent the formation of metal hydroxides.[1]

  • Slow Evaporation: The resulting saturated solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual process encourages the formation of large, well-ordered single crystals over several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement within the crystal lattice is determined using single-crystal X-ray diffraction.

General Workflow for Structure Determination:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data for butane-1,4-diammonium hexafluorosilicate was collected using a Bruker X8 APEX diffractometer.[2] The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. An absorption correction is often applied to account for the absorption of X-rays by the crystal.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the calculated and observed structure factors. Software such as SHELXL is commonly used for structure refinement.[4]

Visualizing the Supramolecular Architecture

The crystal structures of this compound salts are characterized by extensive hydrogen bonding between the ammonium groups of the cation and the anions. This network of non-covalent interactions plays a crucial role in dictating the overall packing and stability of the crystal lattice.

G General Crystal Packing Motif of this compound Salts cluster_cation This compound Cation cluster_anion1 Anion cluster_anion2 Anion cluster_anion3 Anion cluster_anion4 Anion N1 NH3+ C1 CH2 N1->C1 A1 X- N1->A1 N-H···X A3 Y- N1->A3 N-H···Y C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 N2 NH3+ C4->N2 A2 X- N2->A2 N-H···X A4 Y- N2->A4 N-H···Y

Caption: Supramolecular assembly via hydrogen bonding in this compound salts.

This guide provides a foundational understanding of the crystal structures of this compound salts. The presented data and methodologies serve as a valuable resource for researchers engaged in the design and characterization of novel materials and pharmaceutical compounds based on this versatile dication.

References

An In-depth Technical Guide to 1,4-Butanediammonium and its Central Role in Polyamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediammonium, commonly known as putrescine in its neutral form, is a foundational diamine that serves as the obligate precursor for the synthesis of higher polyamines, including spermidine (B129725) and spermine (B22157). These polycationic molecules are indispensable for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The regulation of this compound levels is intricately linked to the metabolic state of the cell and is frequently dysregulated in various pathological conditions, most notably in cancer. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and physiological significance of this compound and its relationship to polyamines. It details established experimental protocols for the quantification of polyamines and the assessment of key biosynthetic enzyme activities. Furthermore, this guide presents critical signaling pathways involving polyamines and summarizes quantitative data on polyamine concentrations in various biological systems, offering a valuable resource for researchers in the fields of cell biology, oncology, and pharmacology.

Introduction: The Significance of this compound in Polyamine Biology

This compound is the protonated form of putrescine (1,4-diaminobutane), a simple diamine that is the initial and rate-limiting substrate for the biosynthesis of the more complex polyamines, spermidine and spermine.[1] At physiological pH, the amino groups of putrescine are protonated, resulting in a dicationic molecule, this compound, which can interact with negatively charged macromolecules such as DNA, RNA, and proteins.[2] Polyamines are essential for normal cell growth and development, playing crucial roles in DNA stabilization, gene transcription, and protein synthesis.[3][4]

The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[5] Dysregulation of polyamine metabolism, often initiated by altered this compound levels, is a hallmark of numerous diseases, particularly cancer, where elevated polyamine concentrations are associated with increased cell proliferation and tumor growth.[2][6][7] Consequently, the enzymes and pathways involved in this compound synthesis and its conversion to higher polyamines are attractive targets for therapeutic intervention.[2][6]

Physicochemical Properties of this compound and Related Polyamines

A thorough understanding of the physicochemical properties of this compound and the higher polyamines is crucial for their analysis and for comprehending their biological functions.

PropertyThis compound (Putrescine)SpermidineSpermine
Molecular Formula C4H14N2^2+C7H19N3C10H26N4
Molar Mass 88.15 g/mol (Putrescine)145.25 g/mol 202.34 g/mol
pKa values ~9.35, ~10.8~8.3, ~10.0, ~10.9~8.2, ~9.0, ~10.1, ~11.0
Charge at pH 7.4 +2+3+4
Appearance White crystalline solid (Putrescine)Colorless to pale yellow liquidColorless to pale yellow liquid
Solubility Highly soluble in waterSoluble in water and ethanolSoluble in water and ethanol

Biosynthesis and Metabolism of this compound and Polyamines

The primary pathway for de novo synthesis of this compound in mammals is the decarboxylation of the amino acid L-ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[8][9] ODC is a highly regulated, short-lived enzyme, and its activity is a critical control point in polyamine biosynthesis.[3] In plants and bacteria, an alternative pathway exists where L-arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine, which is then converted to this compound.[9]

Once synthesized, this compound serves as the precursor for spermidine and spermine through the sequential addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM). These reactions are catalyzed by spermidine synthase and spermine synthase, respectively.

The catabolism of polyamines is equally important for maintaining homeostasis. Spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme that acetylates spermidine and spermine, marking them for export out of the cell or for oxidation by N1-acetylpolyamine oxidase (APAO).

Polyamine_Biosynthesis Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Arginase ADC_pathway Agmatine Arginine->ADC_pathway Arginine Decarboxylase (ADC) (Plants, Bacteria) Putrescine This compound (Putrescine) Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM1 dcSAM dcSAM1->Putrescine dcSAM2 dcSAM dcSAM2->Spermidine SAM SAM SAM->dcSAM1 SAM Decarboxylase (AdoMetDC) SAM->dcSAM2 SAM Decarboxylase (AdoMetDC) ADC_pathway->Putrescine Agmatinase

Figure 1. Polyamine Biosynthesis Pathway

Quantitative Data on Polyamine Concentrations

The intracellular concentrations of this compound, spermidine, and spermine vary significantly across different cell types and tissues, and are often altered in disease states. The following table summarizes representative polyamine concentrations in various mammalian cells and tissues.

Cell/Tissue TypePutrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)Reference
Normal Human Epidermis0.1 - 0.32.5 - 4.03.0 - 5.0[10]
Normal Human Dermis0.05 - 0.150.5 - 1.50.5 - 1.5[10]
Human Colon Cancer Cell Line (Caco-2)~0.5~5.0~4.0[7]
Human Prostate Cancer Cell Line (LNCaP)~0.8~6.0~7.0Data extrapolated from multiple sources
Rat Liver0.05 - 0.12.0 - 3.03.5 - 4.5Data extrapolated from multiple sources
Mouse Plasma (pmol/ml)~388~1700~250[11]

Experimental Protocols

Accurate quantification of polyamines and the activity of their biosynthetic enzymes is fundamental to research in this field.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of polyamines in biological samples using pre-column derivatization with dansyl chloride followed by reverse-phase HPLC with fluorescence detection.

5.1.1. Principle

Polyamines are derivatized with dansyl chloride, which reacts with primary and secondary amino groups to form highly fluorescent and hydrophobic derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.

5.1.2. Materials and Reagents

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline solution (250 mg/mL in water)

  • Toluene (B28343)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Polyamine standards (putrescine, spermidine, spermine)

  • Internal standard (e.g., 1,7-diaminoheptane)

5.1.3. Sample Preparation

  • Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 M PCA.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

5.1.4. Derivatization Procedure

  • To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

  • Vortex and incubate at 60°C for 1 hour in the dark.

  • Add 100 µL of proline solution to react with excess dansyl chloride and vortex.

  • Extract the dansylated polyamines with 500 µL of toluene.

  • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile for HPLC analysis.

5.1.5. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

  • Injection Volume: 20 µL

HPLC_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in PCA Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Dansylation Supernatant->Derivatization Extraction Toluene Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Data Data Analysis HPLC->Data Polyamine_Signaling GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt activates mTORC1 mTORC1 PI3K_Akt->mTORC1 activates ODC ODC Expression mTORC1->ODC upregulates Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines increases CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth promotes Apoptosis Apoptosis Polyamines->Apoptosis inhibits p53 p53 p53->ODC inhibits SSAT SSAT Expression p53->SSAT induces p53->Apoptosis promotes SSAT->Polyamines decreases

References

Unraveling the Thermal Fate of 1,4-Butanediammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium, the protonated form of 1,4-butanediamine (commonly known as putrescine), is a fundamental building block in various chemical and biological systems. Its presence in perovskite solar cells, metal-organic frameworks, and biological polyamines underscores the importance of understanding its stability under thermal stress. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of the core this compound cation, drawing upon data from analogous compounds and established analytical techniques. Due to a lack of direct, comprehensive studies on the thermal decomposition of simple this compound salts, this guide synthesizes available information to propose a likely decomposition pathway and provides detailed experimental protocols for its investigation.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is hypothesized to proceed through a multi-step mechanism involving proton transfer, intramolecular cyclization, and subsequent fragmentation. This proposed pathway is informed by studies on similar short-chain diamines and the known fragmentation patterns of protonated amines in mass spectrometry.

Upon heating, the this compound cation likely undergoes a proton transfer from a nitrogen atom to its counter-ion (e.g., a halide) or to the other amino group, forming a neutral 1,4-butanediamine molecule. This neutral diamine is then susceptible to intramolecular cyclization.

Key Stages of Decomposition:

  • Proton Transfer (De-protonation): The initial step involves the removal of a proton from one of the ammonium (B1175870) groups to yield the free diamine, 1,4-butanediamine (putrescine).

  • Intramolecular Cyclization: The 1,4-butanediamine molecule is then proposed to undergo an intramolecular nucleophilic attack, where one amine group attacks the carbon adjacent to the other amine group, leading to the formation of a five-membered ring intermediate.

  • Ammonia (B1221849) Elimination: This cyclized intermediate is unstable and likely eliminates a molecule of ammonia (NH₃) to form pyrrolidine (B122466), a stable five-membered heterocyclic amine.

  • Further Fragmentation: At higher temperatures, pyrrolidine can undergo further decomposition, although it is significantly more thermally stable than the initial linear diamine.

This proposed mechanism is supported by thermal degradation studies of other aqueous diamines, which show that intermolecular cyclization to form species like imidazolidinone is a primary degradation route. While the specific products may differ based on the chain length, the underlying principle of cyclization is expected to be a key feature in the decomposition of this compound.

Experimental Analysis of Thermal Decomposition

A combination of thermoanalytical and spectrometric techniques is essential to elucidate the thermal decomposition mechanism of this compound. The following sections detail the experimental protocols for these key analyses.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for determining the thermal stability, decomposition temperatures, and identifying the evolved gaseous products.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound salt (e.g., this compound dichloride) is accurately weighed (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated capillary transfer line is used.

  • TGA Parameters:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • MS Parameters:

    • Ionization Mode: Electron ionization (EI) at 70 eV is typically used.

    • Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of, for example, 10-200 amu to detect potential decomposition products.

    • Data Acquisition: The mass spectrum of the evolved gases is continuously recorded as a function of temperature and time.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the energetics of the decomposition process, identifying endothermic and exothermic events such as melting, solid-solid phase transitions, and decomposition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the this compound salt is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter.

  • DSC Parameters:

    • Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition point at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique provides detailed separation and identification of the volatile and semi-volatile decomposition products.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is placed in a pyrolysis sample cup.

  • Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Pyrolysis Parameters: The sample is rapidly heated to a specific decomposition temperature (e.g., 450 °C, 550 °C, 650 °C) in the pyrolyzer.

  • GC-MS Parameters:

    • Injection: The pyrolysis products are swept into the GC injection port.

    • Separation: The products are separated on a capillary column (e.g., a non-polar or mid-polar column).

    • Identification: The separated compounds are identified by their mass spectra and retention times.

Quantitative Data Summary

Due to the limited availability of direct studies on simple this compound salts, the following table summarizes representative thermal data for related compounds. This data serves as a benchmark for what might be expected in an experimental investigation of this compound salts.

CompoundTechniqueDecomposition Onset (°C)Key Observations
This compound tetrabromopalladate(II)[1]DSC~182 (455 K)No phase transition detected before decomposition.
This compound dichloride (analogue)[1]-Similar to the bromide saltAssumed to have a similar thermal behavior to the tetrabromopalladate salt.
Putrescine dihydrochloride[2]mp~280 (decomposes)Decomposes at its melting point.

Visualizing the Decomposition Pathway and Experimental Workflow

To better illustrate the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Thermal_Decomposition_Pathway cluster_initial Initial State cluster_decomposition Decomposition Steps 14BDA This compound Cation [H3N-(CH2)4-NH3]2+ Putrescine 1,4-Butanediamine (Putrescine) H2N-(CH2)4-NH2 14BDA->Putrescine Proton Transfer (Heat) Cyclic_Intermediate Cyclic Intermediate Putrescine->Cyclic_Intermediate Intramolecular Cyclization Pyrrolidine Pyrrolidine (C4H9N) Cyclic_Intermediate->Pyrrolidine Elimination NH3 Ammonia (NH3) Cyclic_Intermediate->NH3

Caption: Proposed thermal decomposition pathway of this compound.

TGA_MS_Workflow Sample This compound Salt TGA Thermogravimetric Analyzer (Heating under Inert Gas) Sample->TGA Mass_Loss Mass Loss Curve (vs. Temperature) TGA->Mass_Loss MS Mass Spectrometer TGA->MS Heated Transfer Line Data_Analysis Data Analysis and Mechanism Elucidation Mass_Loss->Data_Analysis Evolved_Gases Evolved Gas Analysis (m/z vs. Temperature) MS->Evolved_Gases Evolved_Gases->Data_Analysis

Caption: Experimental workflow for TGA-MS analysis.

Fragmentation_Pathway Parent_Ion 1,4-Butanediamine Ion [M]+• (m/z 88) Fragment_30 CH2NH2+ (m/z 30) Parent_Ion->Fragment_30 α-cleavage Fragment_58 [M-CH2NH2]+• (m/z 58) Parent_Ion->Fragment_58 Loss of CH2NH2• Fragment_44 C2H5N+• (m/z 44) Parent_Ion->Fragment_44 Rearrangement Fragment_71 [M-NH3]+• (m/z 71) Parent_Ion->Fragment_71 Loss of NH3

Caption: Proposed mass spectral fragmentation of 1,4-butanediamine.

Conclusion

The thermal decomposition of this compound is a complex process that is critical to understand for its various applications. While direct and detailed studies on its simple salts are limited, a plausible mechanism involving proton transfer, intramolecular cyclization to form pyrrolidine, and subsequent ammonia elimination can be proposed based on the behavior of analogous diamines. The experimental protocols outlined in this guide for TGA-MS, DSC, and Py-GC-MS provide a robust framework for researchers to investigate this mechanism, determine key quantitative parameters, and identify the resulting decomposition products. Further research focusing specifically on the thermal analysis of simple this compound salts is warranted to validate and refine the proposed decomposition pathway.

References

1,4-Butanediammonium (Putrescine) as a Uremic Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Butanediammonium, commonly known as putrescine, is a polyamine that accumulates in patients with chronic kidney disease (CKD) and is recognized as a uremic toxin. Unlike other major polyamines such as spermidine (B129725) and spermine (B22157), which tend to decrease in uremia, putrescine levels are consistently elevated, correlating with the decline in renal function. This accumulation is not merely a consequence of impaired renal excretion but also results from altered systemic polyamine metabolism, including increased catabolism of spermine and spermidine by enzymes like spermine/spermidine N(1)-acetyltransferase (SAT1) and polyamine oxidase (PAO). The toxic effects of putrescine are multifaceted, contributing to the uremic syndrome through the generation of cytotoxic byproducts like acrolein and reactive oxygen species (ROS), which in turn promote oxidative stress and inflammation. Mechanistically, elevated putrescine levels are implicated in the dysregulation of key cellular signaling pathways, including the activation of pro-inflammatory cascades like NF-κB and the impairment of the Nrf2-mediated antioxidant response. This guide provides a comprehensive overview of the current understanding of putrescine as a uremic toxin, including its metabolism, pathophysiological roles, quantification in biological matrices, and the experimental methodologies used to investigate its toxicity.

Introduction

Uremic toxins are compounds that accumulate in the body due to decreased renal function and contribute to the pathophysiology of the uremic syndrome. These toxins are broadly classified based on their physicochemical properties. This compound (putrescine) is a low-molecular-weight polyamine that has been identified as a significant uremic toxin.[1][2] While polyamines are essential for normal cellular functions like proliferation and differentiation, their dysregulation in CKD contributes to the disease's systemic complications. In patients with end-stage renal disease (ESRD), plasma levels of putrescine are markedly increased.[2][3] This elevation is in contrast to the observed decrease in spermine and spermidine levels, pointing to a specific alteration in polyamine metabolism in the uremic state.[2][3] The gut microbiota also plays a role in the systemic pool of polyamines, with alterations in the gut-kidney axis in CKD further contributing to the uremic toxin burden.

Metabolism and Pathophysiology of this compound in Uremia

The accumulation of putrescine in uremia is a result of both decreased renal clearance and altered enzymatic activity. In CKD, there is an observed increase in the activity of polyamine catabolic enzymes.[2][3] Spermidine/spermine N(1)-acetyltransferase (SAT1) acetylates spermidine and spermine, which are then oxidized by polyamine oxidase (PAO) to produce putrescine and spermidine, respectively, along with toxic byproducts such as 3-acetamidopropanal (B1240501) and hydrogen peroxide (H₂O₂). Furthermore, the increased activity of amine oxidases in the plasma of renal failure patients contributes to the degradation of polyamines and the generation of highly toxic aldehydes like acrolein.[4]

The pathophysiological consequences of elevated putrescine are linked to the downstream effects of its metabolism and the induction of cellular stress responses.

  • Oxidative Stress: The enzymatic catabolism of polyamines is a significant source of reactive oxygen species (ROS), including H₂O₂. This overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, is often impaired in CKD, further exacerbating oxidative stress.[5][6]

  • Inflammation: Uremic toxins, including the byproducts of putrescine metabolism, can activate pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its activation in renal tubular epithelial cells by uremic toxins can lead to the expression of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammatory state seen in CKD.[7][8][9]

  • Inhibition of Erythropoiesis: Polyamines have been shown to inhibit the proliferation and maturation of erythroid precursor cells, contributing to the anemia commonly observed in CKD patients.[10]

The interplay between putrescine metabolism, oxidative stress, and inflammation creates a vicious cycle that contributes to the progression of renal damage and the systemic complications of uremia.

Quantitative Data

The concentration of this compound is significantly altered in patients with chronic kidney disease. The following tables summarize the reported serum/plasma concentrations in various populations.

Table 1: Serum/Plasma this compound (Putrescine) Concentrations

Patient GroupConcentration (nmol/mL)Reference(s)
Normal/Healthy Subjects0.24 ± 0.09[11]
Non-dialyzed Chronic Renal Failure Patients0.51 ± 0.15[11]
Hemodialysis Patients (Pre-dialysis)0.88 ± 0.31[11]

Values are presented as mean ± standard deviation.

Experimental Protocols

Quantification of this compound in Serum/Plasma by HPLC

This protocol describes a common method for the determination of polyamines using high-performance liquid chromatography with fluorometric detection after derivatization.

4.1.1. Principle Polyamines in deproteinized serum are derivatized with o-phthalaldehyde (B127526) (OPA) to form fluorescent adducts, which are then separated and quantified by reverse-phase HPLC.

4.1.2. Materials

  • Perchloric acid (PCA), 0.6 M

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid buffer (0.4 M, pH 10.4)

  • Methanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Putrescine standard

  • C18 reverse-phase HPLC column

  • Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

4.1.3. Sample Preparation

  • To 100 µL of serum, add 100 µL of 0.6 M PCA to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collect the supernatant for derivatization.

4.1.4. Derivatization

  • Prepare the OPA reagent by dissolving 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer (pH 10.4) and 0.1 mL of 2-mercaptoethanol.

  • In a new tube, mix 50 µL of the deproteinized supernatant with 100 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

4.1.5. HPLC Analysis

  • Inject 20 µL of the derivatized sample onto the C18 column.

  • Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantify the putrescine concentration by comparing the peak area to a standard curve prepared with known concentrations of putrescine.

In Vitro Cytotoxicity Assay of this compound on Human Kidney (HK-2) Cells

This protocol outlines a method to assess the cytotoxic effects of putrescine on a human proximal tubular epithelial cell line (HK-2).

4.2.1. Principle Cell viability is assessed using the WST-1 assay, which measures the activity of mitochondrial dehydrogenases in living cells. The reduction of the WST-1 tetrazolium salt to a colored formazan (B1609692) product is proportional to the number of viable cells.

4.2.2. Materials

  • HK-2 cells (ATCC)

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, and penicillin/streptomycin.[12]

  • This compound (Putrescine)

  • WST-1 reagent

  • 96-well cell culture plates

  • Plate reader (450 nm)

4.2.3. Protocol

  • Seed HK-2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete culture medium.[12]

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of putrescine in the culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of medium containing different concentrations of putrescine. Include a vehicle control (medium only).

  • Incubate the cells for 24 or 48 hours.

  • Add 10 µL of WST-1 reagent to each well.[12]

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of NF-κB and Nrf2 Pathway Proteins

This protocol provides a general workflow for assessing the activation of the NF-κB and Nrf2 signaling pathways in HK-2 cells treated with putrescine.

4.3.1. Principle Western blotting is used to detect and quantify specific proteins in a cell lysate. Changes in the levels of total and phosphorylated forms of key signaling proteins (e.g., p65 for NF-κB) or the nuclear translocation of transcription factors (e.g., Nrf2) indicate pathway activation.

4.3.2. Materials

  • HK-2 cells

  • Putrescine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

4.3.3. Protocol

  • Culture and treat HK-2 cells with putrescine as described in the cytotoxicity assay.

  • For NF-κB activation, lyse the cells and collect the total protein. For Nrf2 activation, perform nuclear and cytoplasmic fractionation.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Visualizations

Signaling Pathways

Polyamine_Metabolism_Toxicity Figure 1. Metabolic Pathway of this compound and its Toxic Byproducts in Uremia Spermine Spermine SAT1 SAT1 (Increased in CKD) Spermine->SAT1 Acetylation AmineOxidase Amine Oxidase (Increased in CKD) Spermine->AmineOxidase Spermidine Spermidine Spermidine->SAT1 Acetylation Spermidine->AmineOxidase Putrescine This compound (Putrescine) Toxicity Cellular Toxicity (Oxidative Stress, Inflammation) Putrescine->Toxicity N1_acetylspermidine N1-acetylspermidine PAO PAO N1_acetylspermidine->PAO N1_acetylspermine N1-acetylspermine N1_acetylspermine->PAO SAT1->N1_acetylspermidine SAT1->N1_acetylspermine PAO->Spermidine PAO->Putrescine H2O2 H₂O₂ PAO->H2O2 Acrolein Acrolein AmineOxidase->Acrolein H2O2->Toxicity Acrolein->Toxicity

Caption: Metabolic pathway of this compound and its toxic byproducts in uremia.

Putrescine_Signaling_Toxicity Figure 2. Signaling Pathways Implicated in this compound Toxicity Putrescine Elevated this compound & Metabolic Byproducts ROS Increased ROS Putrescine->ROS Generates IKK IKK Putrescine->IKK Activates Keap1 Keap1 ROS->Keap1 Inactivates Cellular_Damage Renal Cell Injury & Fibrosis ROS->Cellular_Damage Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) (Nuclear Translocation) NFkB->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Activates Transcription Inflammatory_Genes->Cellular_Damage

Caption: Signaling pathways implicated in this compound toxicity.

Experimental Workflows

Cytotoxicity_Workflow Figure 3. Experimental Workflow for Assessing In Vitro Cytotoxicity start Start seed_cells Seed HK-2 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 treat_cells Treat cells with various concentrations of this compound incubate1->treat_cells incubate2 Incubate for 24h or 48h treat_cells->incubate2 add_wst1 Add WST-1 reagent incubate2->add_wst1 incubate3 Incubate for 2-4h add_wst1->incubate3 measure_abs Measure absorbance at 450 nm incubate3->measure_abs analyze Calculate % cell viability (vs. control) measure_abs->analyze end End analyze->end

Caption: Experimental workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

This compound is a clinically relevant uremic toxin that contributes to the pathophysiology of chronic kidney disease through the induction of oxidative stress and inflammation. Its elevated levels in uremic patients, coupled with its known toxic mechanisms, make it a compelling target for therapeutic intervention. Future research should focus on further elucidating the specific molecular targets of putrescine and its metabolites within renal cells. The development of targeted therapies aimed at modulating polyamine metabolism, such as inhibitors of SAT1 or PAO, could offer novel strategies to mitigate the toxic effects of putrescine accumulation in CKD. Additionally, interventions targeting the gut microbiota to reduce the production of polyamine precursors may represent a promising non-pharmacological approach to lowering the systemic burden of this uremic toxin. A deeper understanding of the role of this compound in the progression of CKD will be crucial for the development of more effective treatments to improve the outcomes for patients with this debilitating disease.

References

1,4-Butanediammonium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium, the dicationic form of putrescine, is a ubiquitous polyamine crucial for cellular proliferation, differentiation, and survival. As a fundamental metabolite, its roles in various physiological and pathological processes have garnered significant attention in biomedical research and drug development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its involvement in key signaling pathways, and detailed experimental protocols for its quantification.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its neutral counterpart, 1,4-butanediamine (putrescine).

PropertyThis compound1,4-Butanediamine (Putrescine)
Molecular Formula C4H14N2^2+C4H12N2
Molecular Weight 90.17 g/mol 88.1515 g/mol
CAS Registry Number Not directly available for the cation110-60-1
Synonyms Putrescinium(2+), Putrescine dicationPutrescine, 1,4-Diaminobutane

Polyamine Biosynthesis and Signaling Pathway

This compound is the physiologically active form of putrescine at neutral pH. Putrescine is a central molecule in the polyamine biosynthesis pathway, which is highly regulated and essential for cell growth.

The biosynthesis of putrescine primarily occurs through two pathways: the decarboxylation of ornithine by ornithine decarboxylase (ODC), and a pathway starting from arginine, which is converted to agmatine (B1664431) by arginine decarboxylase (ADC) and subsequently to putrescine. Putrescine is then converted to higher polyamines, spermidine (B129725) and spermine (B22157), through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor.

Polyamines, including putrescine, are implicated in various signaling pathways. One notable example is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Studies have shown that putrescine can stimulate the mTOR pathway, leading to the phosphorylation of its downstream targets, 4EBP1 and p70S6K1, thereby promoting protein synthesis.[1]

Polyamine_Biosynthesis_and_mTOR_Signaling cluster_biosynthesis Polyamine Biosynthesis cluster_mTOR mTOR Signaling Ornithine Ornithine Putrescine Putrescine (1,4-Butanediamine) Ornithine->Putrescine ODC Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Agmatine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase mTOR mTOR Putrescine->mTOR activates Spermine Spermine Spermidine->Spermine Spermine Synthase p70S6K1 p70S6K1 mTOR->p70S6K1 _4EBP1 4E-BP1 mTOR->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Polyamine biosynthesis pathway leading to the activation of the mTOR signaling pathway by putrescine.

Experimental Protocols

The quantification of this compound (as putrescine) and other polyamines in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods often require a derivatization step to improve the chromatographic separation and detection of these highly polar and non-volatile compounds.

Protocol: Quantification of Polyamines by HPLC with Benzoylation

This protocol outlines a common method for the analysis of polyamines using pre-column derivatization with benzoyl chloride followed by reversed-phase HPLC.

1. Materials and Reagents:

  • Perchloric acid (PCA), 0.2 M

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (NaOH), 2 M

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Polyamine standards (putrescine, spermidine, spermine)

  • Internal standard (e.g., 1,6-hexanediamine)

2. Sample Preparation and Extraction:

  • Homogenize tissue samples or cells in 10 volumes of ice-cold 0.2 M PCA.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

3. Derivatization (Benzoylation):

  • To 200 µL of the PCA extract, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

  • Vortex vigorously for 30 seconds.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Stop the reaction by adding 2 mL of saturated NaCl solution.

  • Extract the benzoylated polyamines with 2 mL of diethyl ether by vortexing for 1 minute.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Transfer the upper ether layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100-200 µL of the HPLC mobile phase (e.g., 60% methanol).

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40, v/v) or a gradient elution for better separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

5. Quantification:

  • Prepare a standard curve using known concentrations of benzoylated polyamine standards.

  • Quantify the polyamines in the samples by comparing their peak areas to the standard curve.

  • Use the internal standard to correct for variations in extraction and derivatization efficiency.

This detailed guide provides a solid foundation for researchers and professionals working with this compound and other polyamines, enabling a deeper understanding of their biological significance and providing practical methods for their analysis.

References

A Technical Guide to the Dichotomous Role of 1,4-Butanediammonium in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Butanediammonium, the salt of 1,4-butanediamine, commonly known as putrescine, is a biogenic polyamine with fundamental roles in cellular growth, differentiation, and signaling.[1][2] In the central nervous system (CNS), its role is profoundly complex and dichotomous. Following acute injury, such as ischemic stroke or trauma, endogenous putrescine levels dramatically increase as part of a "polyamine response."[3][4] This response is a double-edged sword: the metabolic breakdown of polyamines can generate highly toxic byproducts leading to secondary neuronal injury.[5][6] Conversely, studies involving the exogenous administration of putrescine have demonstrated significant neuroprotective effects, particularly in models of cerebral ischemia-reperfusion, by mitigating oxidative stress, inflammation, and energy failure.[7][8] This guide provides an in-depth analysis of these opposing roles, details the underlying signaling pathways, summarizes key quantitative data, and presents the experimental protocols used to elucidate these functions. Understanding this duality is critical for developing therapeutic strategies that can harness the protective potential of the polyamine pathway while mitigating its neurotoxic effects.

The Polyamine Response to CNS Injury: Protection or Pathology?

Following a CNS insult like cerebral ischemia, a significant upregulation occurs in the activity of two key enzymes in the polyamine synthesis pathway: ornithine decarboxylase (ODC) and spermidine (B129725)/spermine-N1-acetyltransferase (SSAT).[3] This enzymatic surge leads to a rapid and substantial accumulation of putrescine in the affected brain tissue.[3][9] For years, the purpose of this "polyamine response" has been a subject of intense debate. Is it an adaptive, neuroprotective mechanism, or does it contribute to the cascade of secondary injuries that follow the initial insult? The evidence suggests it is both, with the ultimate outcome being highly dependent on the metabolic fate of the accumulated polyamines.

Mechanisms of this compound-Associated Neurotoxicity

The neurotoxic potential of the polyamine response is primarily linked to the catabolism of polyamines, which produces highly reactive and damaging molecules.[4][5]

Polyamine Catabolism and Oxidative Stress

The primary pathway for polyamine degradation involves two key enzymes: spermidine/spermine-N1-acetyltransferase (SSAT) and N1-acetylpolyamine oxidase (APAO). SSAT acetylates spermine (B22157) and spermidine, which are then catabolized by APAO back to putrescine. This process generates toxic byproducts, including hydrogen peroxide (H₂O₂) and reactive aldehydes like 3-aminopropanal (B1211446) and acrolein.[5][6] These metabolites are potent inducers of oxidative stress and have been shown to cause:

  • Disruption of mitochondrial function and oxidative metabolism.[5]

  • Damage to cellular calcium ion channels.[4][5]

  • Apoptotic and necrotic neuronal death.[3]

Polyamine_Catabolism_Toxicity cluster_synthesis Polyamine Synthesis & Interconversion cluster_catabolism Catabolic Pathway cluster_damage Cellular Damage Spermidine Spermidine SSAT SSAT Spermidine->SSAT Acetylation Spermine Spermine Spermine->SSAT Acetylation Putrescine_Source Putrescine APAO APAO SSAT->APAO N-acetylated Polyamines APAO->Putrescine_Source Toxic_Metabolites H₂O₂, Acrolein, Reactive Aldehydes APAO->Toxic_Metabolites Oxidative_Stress Oxidative Stress Toxic_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neuronal_Injury Neuronal Injury & Death Mitochondrial_Dysfunction->Neuronal_Injury

NMDA Receptor Modulation and Excitotoxicity

Polyamines are known modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[10][11] The NMDA receptor complex contains a distinct polyamine binding site where spermine and spermidine act as agonists, potentiating receptor activity.[10] In pathological conditions like ischemia, excessive glutamate (B1630785) release coupled with this potentiation can lead to massive Ca²⁺ influx, triggering excitotoxic cell death cascades.[3][12] While putrescine also interacts with the NMDA receptor, its effects are less clear, with some evidence suggesting it may share an inhibitory mechanism with magnesium, contrasting with the excitatory effects of spermine and spermidine.[13][14]

Neuroprotective Mechanisms of Exogenous this compound

In stark contrast to the toxicity associated with endogenous polyamine dysregulation, the controlled, exogenous administration of putrescine has demonstrated clear neuroprotective effects in animal models of CNS injury.[7]

Attenuation of Oxidative Stress and Inflammation

Studies in rat models of brain ischemia-reperfusion have shown that putrescine treatment significantly reduces oxidative damage.[7] This is achieved by:

  • Lowering Nitric Oxide (NO): Putrescine administration decreases elevated NO concentrations in the brain post-ischemia.[7]

  • Reducing DNA Damage: It lowers the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key marker of oxidative DNA damage.[7]

  • Decreasing Pro-inflammatory Cytokines: Treatment with putrescine leads to a reduction in the expression of inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) and Interleukin-6 (IL-6).[7][8]

Preservation of Cellular Energy

Cerebral ischemia leads to a rapid depletion of cellular energy stores. Exogenous putrescine supplementation has been shown to counteract this, reversing the ischemia-induced reduction in brain ATP levels.[7] This preservation of energy is crucial for maintaining ion pump function, preventing cytotoxic edema, and supporting cellular repair mechanisms.

Neuroprotective_Actions Putrescine Exogenous This compound (Putrescine) Reduce_Oxidative_Stress Reduce_Oxidative_Stress Putrescine->Reduce_Oxidative_Stress Reduce_Inflammation Reduce_Inflammation Putrescine->Reduce_Inflammation Preserve_Energy Preserve_Energy Putrescine->Preserve_Energy Neuroprotection Neuroprotection & Improved Neurological Outcome Reduce_Oxidative_Stress->Neuroprotection Reduce_Inflammation->Neuroprotection Preserve_Energy->Neuroprotection

Quantitative Data Presentation

The following table summarizes key quantitative findings from relevant studies, highlighting the concentrations at which putrescine exerts toxic or protective effects and its impact on key biomarkers.

ParameterExperimental ModelConditionTreatment/ObservationResultCitation
Neurotoxicity Cultured Rat Cerebellar Granule Cells24-hour exposure500 µM PutrescineModerate neuronal toxicity observed.[12]
Endogenous Levels Rat Striatum (in vivo)Kainic Acid-induced excitotoxicity6-hour infusion of Kainic Acid3-fold increase in extracellular putrescine; 2-fold increase in tissue putrescine.[9]
DNA Damage Rat Brain Ischemia-ReperfusionIschemia-Reperfusion (IR) InjuryIR + PutrescineSignificant decrease in 8-OHdG levels compared to the IR group.[7]
Inflammation Rat Brain Ischemia-ReperfusionIR InjuryIR + PutrescineSignificant decrease in NF-κB and IL-6 levels compared to the IR group.[7]
Energy Metabolism Rat Brain Ischemia-ReperfusionIR InjuryIR + PutrescineReversed the IR-induced reduction in brain ATP levels.[7]
Oxidative Stress Rat Brain Ischemia-ReperfusionIR InjuryIR + PutrescineSignificantly decreased elevated brain Nitric Oxide (NO) levels.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the role of this compound in neuroprotection.

In Vivo Model: Rat Middle Cerebral Artery Occlusion (MCAO)

This protocol is a standard preclinical model for focal cerebral ischemia, mimicking human stroke.

  • Objective: To evaluate the neuroprotective effect of exogenous putrescine on ischemia-reperfusion injury.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).[7][8]

  • Ischemia Induction:

    • Anesthetize the rat (e.g., with pentobarbital).

    • Make a midline neck incision to expose the common carotid artery (CCA).

    • Carefully separate the external and internal carotid arteries.

    • Introduce a nylon monofilament suture into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After a set period of occlusion (e.g., 30-90 minutes), withdraw the filament to allow reperfusion.[7][15]

  • Treatment Protocol:

    • Administer this compound (putrescine) at a specified dose (e.g., 250 µmol/kg) via gavage or intraperitoneal injection at various time points relative to reperfusion (e.g., immediately, 3h post, 6h post).[7][8]

  • Endpoint Analysis:

    • Neurological Deficit Scoring: Assess motor and neurological function at 24 hours post-reperfusion using a standardized scale (e.g., Zea Longa 5-point scale).[16]

    • Infarct Volume Measurement: Euthanize animals, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.

    • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure levels of ATP, NO, 8-OHdG, NF-κB, and IL-6 using ELISA kits or other appropriate assays.[7][8]

    • Histology: Perform H&E staining on brain sections to observe morphological changes and neuronal damage.[16]

MCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis (24h Post-IR) start Start: Male Wistar Rats Anesthesia Anesthetize Rat start->Anesthesia MCAO Induce MCAO (Filament Occlusion) Anesthesia->MCAO Reperfusion Withdraw Filament (Start Reperfusion) MCAO->Reperfusion Sham Sham Control (Surgery, No Occlusion) Reperfusion->Sham IR_Control IR Control (MCAO + Vehicle) Reperfusion->IR_Control IR_Putrescine IR + Putrescine (e.g., 250 µmol/kg) Reperfusion->IR_Putrescine Neuro_Score Neurological Deficit Scoring Sham->Neuro_Score TTC_Stain Infarct Volume (TTC Staining) Sham->TTC_Stain Biochem Biochemical Assays (ATP, NO, NF-κB, etc.) Sham->Biochem Histology Histology (H&E) Sham->Histology IR_Control->Neuro_Score IR_Control->TTC_Stain IR_Control->Biochem IR_Control->Histology IR_Putrescine->Neuro_Score IR_Putrescine->TTC_Stain IR_Putrescine->Biochem IR_Putrescine->Histology

In Vitro Model: Neuronal Cell Culture Neurotoxicity Assay

This protocol allows for the study of direct toxic effects on neurons in a controlled environment.

  • Objective: To determine the dose-dependent toxicity of polyamines on cultured neurons.

  • Cell Model: Primary cultures of cerebellar granule cells from postnatal rat pups or a human neuroblastoma cell line like SH-SY5Y.[12][17]

  • Experimental Procedure:

    • Plate cells in multi-well plates and allow them to mature (e.g., 8 days in vitro for granule cells).[12]

    • Prepare stock solutions of spermine, spermidine, and putrescine.

    • Expose the mature cultures to a range of polyamine concentrations (e.g., 1 µM to 500 µM) for a set duration (e.g., 24 hours).[12]

    • Include a vehicle control group.

  • Endpoint Analysis:

    • Cell Viability Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and necrosis.

    • Apoptosis Detection: Use methods like TUNEL staining or caspase-3 activity assays to quantify apoptotic cell death.

    • Glutamate Release: Measure the concentration of glutamate in the culture medium using HPLC, as its accumulation can indicate excitotoxicity.[12]

InVitro_Toxicity_Workflow cluster_exposure Polyamine Exposure (24h) cluster_assays Toxicity Endpoint Assays start Start: Culture Neuronal Cells (e.g., Cerebellar Granule Cells) Control Vehicle Control start->Control Putrescine Putrescine (1-500 µM) start->Putrescine Spermidine Spermidine (e.g., 50, 100 µM) start->Spermidine Spermine Spermine (1-500 µM) start->Spermine LDH_Assay Cell Viability (LDH Release) Control->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Control->Apoptosis_Assay Glutamate_Assay Glutamate Release (HPLC) Control->Glutamate_Assay Putrescine->LDH_Assay Putrescine->Apoptosis_Assay Putrescine->Glutamate_Assay Spermidine->LDH_Assay Spermidine->Apoptosis_Assay Spermidine->Glutamate_Assay Spermine->LDH_Assay Spermine->Apoptosis_Assay Spermine->Glutamate_Assay

Conclusion and Future Directions

The role of this compound in neuroprotection is a study in contrasts. The endogenous accumulation following CNS injury is strongly associated with neurotoxicity, driven by the generation of cytotoxic metabolites and potential over-stimulation of NMDA receptors.[3][5][6] However, the exogenous application of putrescine demonstrates a clear neuroprotective profile in preclinical models of ischemia by combating oxidative stress, inflammation, and bioenergetic failure.[7]

This dichotomy suggests that therapeutic interventions should not aim to simply increase putrescine levels. Instead, a more nuanced approach is required. Future strategies may focus on:

  • Inhibiting Polyamine Catabolism: Pharmacological inhibition of enzymes like polyamine oxidase (PAO) could prevent the formation of toxic aldehydes while preserving levels of potentially beneficial polyamines.[18]

  • Modulating the NMDA Polyamine Site: Developing specific antagonists for the polyamine site on the NMDA receptor could block excitotoxicity without interfering with the receptor's primary functions.[10][18]

  • Controlled Delivery: Investigating novel delivery systems for putrescine or its analogues that ensure targeted delivery and controlled release to the injured brain region could maximize its therapeutic benefits while minimizing potential side effects.

Further research is essential to delineate the precise cellular conditions and timing that determine whether the polyamine response is beneficial or detrimental. A deeper understanding of these mechanisms will be paramount in translating the therapeutic potential of modulating the polyamine pathway into effective treatments for acute brain injuries and neurodegenerative diseases.

References

The Pivotal Role of 1,4-Butanediammonium in Cellular Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediammonium, more commonly known as putrescine, is the foundational diamine in the polyamine biosynthetic pathway. Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a myriad of cellular processes, most notably cell proliferation, differentiation, and apoptosis. Dysregulation of polyamine metabolism is a hallmark of numerous pathologies, particularly cancer, making the enzymes and signaling pathways involved attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the involvement of this compound in cell proliferation, detailing the underlying molecular mechanisms, relevant signaling cascades, and comprehensive experimental protocols for its study. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to this compound and Polyamines

Polyamines are a class of aliphatic polycations that are essential for normal cell growth and development.[1] At physiological pH, their multiple amino groups are protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[1] The primary polyamines in mammalian cells are putrescine (this compound), spermidine, and spermine. Putrescine is the diamine precursor for the synthesis of the higher polyamines, spermidine and spermine.[2]

The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] Given their critical role in cell division, it is not surprising that elevated polyamine levels are frequently observed in rapidly proliferating tissues, including cancerous tumors.[1] This has led to the development of therapeutic strategies aimed at inhibiting polyamine metabolism as a means of controlling neoplastic growth.[1]

The Polyamine Biosynthetic Pathway

The synthesis of this compound is the first committed step in the polyamine biosynthetic pathway. This process is primarily regulated by the enzyme ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine.[2] ODC is a highly regulated, short-lived enzyme, and its activity is often the rate-limiting step in polyamine synthesis.[2]

Once synthesized, putrescine can be further converted to spermidine by spermidine synthase, which adds an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). Spermine is subsequently synthesized from spermidine by spermine synthase through the addition of another aminopropyl group from dcSAM.[2]

The catabolism of polyamines is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] SSAT acetylates spermidine and spermine, which can then be either excreted from the cell or oxidized by polyamine oxidase (PAOX) back to putrescine.[1]

Ornithine Ornithine Putrescine This compound (Putrescine) Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N_acetylspermidine N-acetylspermidine Spermidine->N_acetylspermidine SSAT N_acetylspermine N-acetylspermine Spermine->N_acetylspermine SSAT dcSAM1 dcSAM dcSAM1->Spermidine dcSAM2 dcSAM dcSAM2->Spermine ODC Ornithine Decarboxylase (ODC) SpdS Spermidine Synthase SpmS Spermine Synthase SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) PAOX Polyamine Oxidase (PAOX) N_acetylspermidine->Putrescine PAOX N_acetylspermine->Spermidine PAOX

Caption: The Polyamine Biosynthetic and Catabolic Pathway.

Role of this compound in Cell Cycle Progression

Polyamines are indispensable for the orderly progression of the cell cycle. Depletion of intracellular polyamines has been shown to cause cell cycle arrest, primarily in the G1 and S phases.[3][4]

  • G1/S Transition: Polyamines are required for the transition from the G1 phase to the S phase. Their depletion leads to an accumulation of cells in the G1 phase.[5] This is often associated with an increase in the expression of cell cycle inhibitors such as p21Waf1/Cip1 and p27Kip1, which inactivate cyclin-dependent kinases (CDKs) that are necessary for G1/S progression.[6]

  • S Phase Progression: Even after cells have entered the S phase, polyamines are crucial for the continuation of DNA synthesis. Studies have shown that polyamine depletion can prolong the duration of the S phase without immediately affecting the G2/M phases.[5]

Signaling Pathways Modulated by this compound

The proliferative effects of this compound and other polyamines are mediated through their interaction with several key signaling pathways.

The mTOR Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. The mTORC1 complex, in particular, promotes protein synthesis and other anabolic processes. There is a bidirectional relationship between polyamines and the mTOR pathway. Activation of mTORC1 has been shown to promote polyamine synthesis by regulating the stability of S-adenosylmethionine decarboxylase 1 (AMD1), a key enzyme in the synthesis of spermidine and spermine.[7] Conversely, polyamines, especially spermine and spermidine, can stimulate mTORC1 activity, even in the absence of amino acids, suggesting a feedback loop that sustains cell growth.[8][9]

cluster_0 Polyamine Metabolism cluster_1 mTOR Signaling Putrescine This compound (Putrescine) Spermidine Spermidine mTORC1 mTORC1 Spermidine->mTORC1 activates Spermine Spermine Spermine->mTORC1 activates AMD1 AMD1 AMD1->Spermidine AMD1->Spermine mTORC1->AMD1 stabilizes p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E eIF4E mTORC1->eIF4E activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth eIF4E->CellGrowth

Caption: Interaction between Polyamines and the mTORC1 Pathway.
The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that regulates cell proliferation. Polyamines have been shown to modulate MAPK signaling, in part through their interaction with protein kinase CK2.[10] CK2 is a ubiquitous serine/threonine kinase that can phosphorylate and activate components of the MAPK pathway, such as Raf. Polyamines, particularly spermine, can modulate the activity of CK2, thereby influencing downstream MAPK signaling and cell proliferation.[10][11] The interaction is complex, with polyamines shown to enhance the catalytic activity of CK2 through binding to its regulatory β-subunit.[12][13]

Polyamines Polyamines (Spermine) CK2 Protein Kinase CK2 Polyamines->CK2 modulates activity Raf Raf CK2->Raf phosphorylates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation

Caption: Polyamine Modulation of the MAPK Pathway via CK2.

Quantitative Data on the Effects of Polyamines and Their Inhibitors

The following tables summarize quantitative data from various studies on the effects of polyamines and their inhibitors on cell proliferation and the cell cycle.

Table 1: IC50 Values of the ODC Inhibitor DFMO in Cancer Cell Lines

Cell LineCancer TypeDFMO IC50 (mM)Incubation TimeReference
BE(2)-CNeuroblastoma3.072 hours[14]
SMS-KCNRNeuroblastoma10.672 hours[14]
CHLA90Neuroblastoma25.872 hours[14]
SK-N-BE(2)Neuroblastoma> 0.196 hours[15]

Table 2: Inhibitory Concentrations of Spermidine and Spermine on Cell Proliferation

Cell LinePolyaminesIC50Incubation TimeReference
Normal Human FibroblastsSpermidine4.4 x 10-6 M (4.4 µM)3 days[16]
Normal Human FibroblastsSpermine2.0 x 10-6 M (2.0 µM)3 days[16]
Cystic Fibrosis FibroblastsSpermidine6.2 x 10-6 M (6.2 µM)3 days[16]
Cystic Fibrosis FibroblastsSpermine2.2 x 10-6 M (2.2 µM)3 days[16]
TZM-bl cellsSpermine0.66 mMNot specified[17]
TZM-bl cellsSpermidine1.76 mMNot specified[17]

Table 3: Effect of Exogenous Putrescine on Colon Carcinoma Cell Proliferation

Cell LinePutrescine Concentration (µM)DNA Synthesis (BrdU Incorporation, % of Control)Reference
CT-26100~120%[18]
CT-26550~140%[18]
CT-261000~150%[18]

Table 4: Effect of Polyamine Depletion on Cell Cycle Phase Distribution

Cell LineTreatment% Cells in G1% Cells in S% Cells in G2/MReference
MALME-3M (Melanoma)Control (Day 3)~50%~35%~15%[19]
MALME-3M (Melanoma)5 mM DFMO + 10 µM MDL-73811 (Day 3)~75%~15%~10%[19]
HuTu-80 (Carcinoma)ControlIncreased after DFMODecreased after DFMOMinor Decrease[5]
HT-29 (Carcinoma)ControlIncreased after DFMODecreased after DFMOMinor Decrease[5]
MCF-7 (Carcinoma)ControlIncreased after DFMODecreased after DFMOMinor Decrease[5]
A-427 (Carcinoma)ControlIncreased after DFMODecreased after DFMOMinor Decrease[5]
IEC-6Control~60%Not specifiedNot specified[6]
IEC-6DFMOIncreasedNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed protocols for key experiments used to study the role of this compound and polyamines in cell proliferation.

Measurement of Cell Proliferation using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., putrescine, DFMO). Include untreated control wells. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from the absorbance of the sample wells. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the compounds of interest for the specified duration.

  • Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Analysis of Intracellular Polyamines by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying polyamines in biological samples. The method typically involves pre-column derivatization of the polyamines with a fluorescent tag, followed by separation on a reverse-phase column and detection by a fluorescence detector.

Protocol (using pre-column derivatization with o-phthalaldehyde (B127526) (OPA)):

  • Sample Preparation:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Lyse the cells in 0.2 M perchloric acid.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • Mix the sample supernatant with OPA reagent (containing OPA and a thiol, such as N-acetyl-L-cysteine) in a borate (B1201080) buffer.

    • The reaction proceeds rapidly at room temperature to form fluorescent derivatives.[20]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Separate the polyamine derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Quantification:

    • Quantify the polyamines by comparing the peak areas of the samples to those of known standards.

Start Start: Cell Culture with Treatment Harvest Harvest and Lyse Cells Start->Harvest Deproteinate Deproteinate Sample (e.g., with Perchloric Acid) Harvest->Deproteinate Derivatize Derivatize Polyamines (e.g., with OPA) Deproteinate->Derivatize HPLC HPLC Separation (Reverse-Phase C18 Column) Derivatize->HPLC Detect Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC->Detect Quantify Quantify Polyamines (Compare to Standards) Detect->Quantify End End: Polyamine Concentrations Quantify->End

Caption: Experimental Workflow for HPLC Analysis of Polyamines.
Ornithine Decarboxylase (ODC) Activity Assay

Principle: ODC activity is commonly measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.

Protocol:

  • Enzyme Preparation: Prepare a cell lysate by homogenizing cells in a buffer containing pyridoxal (B1214274) phosphate (B84403) (a cofactor for ODC) and a reducing agent (e.g., dithiothreitol).

  • Reaction Setup: In a sealed reaction vessel, incubate the cell lysate with L-[1-14C]ornithine. A piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) is placed in a separate compartment within the vessel.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid), which also facilitates the release of the 14CO2 from the solution.

  • CO2 Trapping: Allow the released 14CO2 to be trapped on the filter paper.

  • Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the ODC activity based on the amount of 14CO2 released per unit of time and protein concentration.

Conclusion

This compound and the other polyamines are central players in the regulation of cell proliferation. Their metabolism is intricately linked to key signaling pathways that control cell growth, such as the mTOR and MAPK pathways. The dysregulation of polyamine homeostasis in cancer has made this pathway a prime target for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of polyamines in cellular function. A deeper understanding of the molecular mechanisms by which this compound influences cell proliferation will undoubtedly pave the way for the development of more effective and targeted therapeutic strategies for a range of proliferative diseases.

References

Methodological & Application

Application of 1,4-Butanediammonium in Perovskite Solar Cells: Enhancing Efficiency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The burgeoning field of perovskite solar cells (PSCs) has seen remarkable progress, with power conversion efficiencies rivaling those of traditional silicon-based technologies. However, long-term stability remains a critical hurdle for commercialization. The use of organic spacer cations, such as 1,4-butanediammonium (BDA), has emerged as a promising strategy to address this challenge. BDA is utilized to create two-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures that offer enhanced environmental resilience and defect passivation. This document provides detailed application notes and experimental protocols for incorporating BDA into perovskite solar cells, targeted at researchers and scientists in the field.

Role of this compound in Perovskite Solar Cells

This compound (BDA), a diammonium cation, primarily functions as a large organic spacer in the perovskite crystal lattice. Its incorporation leads to the formation of layered 2D perovskite structures or acts as a passivating agent at the surface and grain boundaries of conventional 3D perovskites.

Key applications and their benefits include:

  • Formation of 2D/3D Heterostructures: A thin layer of a BDA-based 2D perovskite can be formed on top of a 3D perovskite film. This capping layer acts as a protective barrier against moisture and oxygen, significantly enhancing the environmental stability of the device.[1][2] The hydrophobic nature of the butanediammonium cations contributes to this improved water resistance.[1]

  • Defect Passivation: BDA cations can passivate defect sites, such as uncoordinated lead ions (Pb²⁺), at the perovskite surface and grain boundaries.[1][3] This is achieved through the interaction of the -NH₃⁺ groups at both ends of the BDA molecule with the perovskite lattice, which suppresses non-radiative recombination and increases carrier lifetime.[1][3]

  • Bulk Passivation: Introducing small amounts of a BDA salt, like this compound diiodide (BDAI₂), into the 3D perovskite precursor solution can lead to "bulk passivation".[4][5] This approach passivates defects throughout the entire perovskite film, not just at the surface.

  • Energy Level Alignment: The formation of a 2D capping layer can help to regulate the energy level alignment between the perovskite absorber and the charge transport layers, facilitating more efficient charge extraction.[1]

It has been experimentally demonstrated that (BDA)PbI₄ is the only stable 2D perovskite phase based on this compound cations.[4] Attempts to synthesize phase-pure (BDA)(MA)ₙ₋₁PbₙI₃ₙ₊₁ with n > 1 have proven difficult.[4][6]

Performance Enhancements with this compound

The incorporation of BDA has been shown to improve both the power conversion efficiency (PCE) and the operational stability of perovskite solar cells.

Additive/ModificationPerovskite CompositionDevice ArchitecturePCE (%)Vₒ꜀ (V)Jₛ꜀ (mA/cm²)FF (%)Stability EnhancementReference
BDAI₂ (Bulk Passivation)MA₀.₂₅FA₀.₇₅PbI₃ / FA₀.₉₅Cs₀.₀₅PbI₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRetained 50-80% of initial PCE after 400h under continuous 1 sun irradiation at 65°C, while control devices deteriorated after 170h.[4][5]
BDADI (2D Capping Layer)Not Specified3D/2D Stacking20.32Not SpecifiedNot SpecifiedNot SpecifiedEnhanced long-term stability due to improved water-resistance.[1]
BDADI (Interfacial Modifier)Not SpecifiedPlanar (SnO₂ ETL)22.17Not SpecifiedNot SpecifiedNot SpecifiedUnpackaged device retained 84% of initial efficiency after 720 hours in a dark environment at 25-30% relative humidity.[3]
GAI/BDAI (Mixed Cation Passivation)Not SpecifiedInverted (p-i-n)23.13Not SpecifiedNot SpecifiedNot SpecifiedDual-cation passivation offered higher endurance than single-cation counterparts.[7]

Note: Vₒ꜀ (Open-circuit voltage), Jₛ꜀ (Short-circuit current density), FF (Fill Factor). "Not Specified" indicates that the specific values were not provided in the abstract.

Experimental Protocols

Herein are detailed protocols for the two primary methods of incorporating BDA into perovskite solar cells: bulk passivation and the formation of a 2D capping layer.

Protocol 1: Bulk Passivation of 3D Perovskite Films with BDAI₂

This protocol describes the incorporation of small molar percentages of this compound diiodide (BDAI₂) into the perovskite precursor solution. A threshold-like, nonmonotonic dependence of device performance on the amount of BDAI₂ has been observed, with optimal amounts being around ≤1 mol%.[4][5][8]

Materials:

  • Perovskite precursors (e.g., Formamidinium Iodide - FAI, Lead Iodide - PbI₂, Methylammonium Bromide - MABr)

  • This compound diiodide (BDAI₂)

  • Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)

  • Substrates (e.g., FTO-coated glass)

  • Standard materials for electron and hole transport layers (e.g., SnO₂, Spiro-OMeTAD)

Procedure:

  • Precursor Solution Preparation (Control): Prepare the standard 3D perovskite precursor solution. For example, a common formulation is 1.5 M PbI₂ and 1.5 M FAI in a mixed solvent of DMF:DMSO (e.g., 9:1 v/v).

  • BDAI₂ Stock Solution Preparation: Prepare a stock solution of the 3D perovskite precursor with a high concentration of BDAI₂ (e.g., 5 mol% with respect to Pb content).

  • Doped Precursor Solution Preparation: Prepare a series of perovskite precursor solutions with varying low concentrations of BDAI₂ (e.g., 0.2, 0.5, 1, 2.5 mol%) by mixing the control solution and the 5 mol% BDAI₂ stock solution in the required volumetric ratios.[4]

  • Device Fabrication:

    • Clean and prepare the FTO-coated glass substrates.

    • Deposit the electron transport layer (e.g., SnO₂) onto the substrates.

    • Spin-coat the prepared BDAI₂-containing perovskite solution onto the ETL. A typical two-step spin-coating process might be 1000 rpm for 10s followed by 6000 rpm for 30s. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate during the second step.

    • Anneal the perovskite film at a specific temperature and duration (e.g., 100-150°C for 10-30 minutes).

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD).

    • Deposit the metal back contact (e.g., gold or silver) via thermal evaporation.

G cluster_prep Precursor Preparation cluster_fab Device Fabrication P_3D 3D Perovskite Precursor (e.g., FAI, PbI2 in DMF:DMSO) P_doped Doped Precursor Solutions (0.2, 0.5, 1, 2.5 mol% BDAI2) P_3D->P_doped Mix P_BDA_stock 5 mol% BDAI2 Stock Solution P_BDA_stock->P_doped Mix Substrate FTO Substrate Cleaning ETL ETL Deposition (e.g., SnO2) Substrate->ETL Perovskite Spin-Coat BDAI2-Doped Perovskite Solution ETL->Perovskite Anneal Annealing Perovskite->Anneal HTL HTL Deposition (e.g., Spiro-OMeTAD) Anneal->HTL Contact Metal Contact Deposition HTL->Contact

Figure 1: Workflow for Bulk Passivation of Perovskite Solar Cells with BDAI₂.

Protocol 2: Formation of a 2D Capping Layer using 1,4-Butanediamine Dihydroiodide (BDADI)

This protocol details the post-treatment of a 3D perovskite film with a solution containing BDADI to form a 2D capping layer.

Materials:

  • Pre-fabricated 3D perovskite films on substrates (up to the annealing step in Protocol 1).

  • 1,4-Butanediamine dihydroiodide (BDADI)

  • Anhydrous solvent (e.g., Isopropanol (B130326) - IPA)

Procedure:

  • Prepare the 3D Perovskite Film: Fabricate the 3D perovskite film on the ETL-coated substrate as described in steps 4a-4d of Protocol 1.

  • Prepare the BDADI Solution: Prepare a dilute solution of BDADI in a suitable solvent. For example, dissolve BDADI in isopropanol at a concentration of 1-10 mg/mL.

  • Surface Treatment:

    • Allow the annealed 3D perovskite film to cool to room temperature.

    • Deposit the BDADI solution onto the surface of the 3D perovskite film via spin-coating. A typical spin-coating recipe is 4000 rpm for 30 seconds.

  • Annealing: Anneal the substrate again to facilitate the reaction between the BDADI and the surface of the 3D perovskite, forming the 2D capping layer. A typical annealing condition is 100°C for 5-10 minutes.

  • Complete the Device: Proceed with the deposition of the hole transport layer and the metal back contact as described in steps 4e-4f of Protocol 1.

G cluster_3D_film 3D Film Preparation cluster_2D_layer 2D Capping Layer Formation cluster_completion Device Completion Fab_3D Fabricate 3D Perovskite Film (ETL/Perovskite) Anneal_3D Anneal 3D Film Fab_3D->Anneal_3D Cool Cool to Room Temp Anneal_3D->Cool Spin_2D Spin-Coat BDADI Solution on 3D Film Cool->Spin_2D BDADI_sol Prepare BDADI Solution (in Isopropanol) BDADI_sol->Spin_2D Anneal_2D Anneal to Form 2D Layer Spin_2D->Anneal_2D HTL HTL Deposition Anneal_2D->HTL Contact Metal Contact Deposition HTL->Contact

Figure 2: Workflow for Creating a 2D Capping Layer on a 3D Perovskite Film.

Device Structure and Mechanism

The incorporation of BDA leads to the formation of a 2D/3D heterostructure, which is key to its passivating and protective effects.

G cluster_device 2D/3D Perovskite Solar Cell Structure cluster_mechanism Charge Transport & Passivation Contact Metal Contact (e.g., Au) HTL Hole Transport Layer (HTL) HTL->Contact Perovskite_2D BDA-based 2D Capping Layer Perovskite_2D->HTL Perovskite_3D 3D Perovskite Absorber Perovskite_3D->Perovskite_2D ETL Electron Transport Layer (ETL) ETL->Perovskite_3D FTO FTO Glass FTO->ETL Sunlight->FTO e Electron (e⁻) e->ETL h Hole (h⁺) h->HTL Defect Surface Defect Passivation BDA Passivation Defect->Passivation Passivated by Perovskite_3D_abs Photon Absorption in 3D Perovskite Perovskite_3D_abs->e Perovskite_3D_abs->h

Figure 3: Structure and Mechanism of a BDA-passivated Perovskite Solar Cell.

The use of this compound as a spacer cation and passivating agent is a highly effective strategy for improving the performance and, most notably, the long-term stability of perovskite solar cells. By forming robust 2D capping layers or through bulk film passivation, BDA addresses key degradation pathways related to environmental factors and intrinsic material defects. The protocols outlined in this document provide a practical framework for researchers to implement these techniques and explore the potential of BDA in fabricating next-generation, high-efficiency, and stable perovskite solar cells.

References

Application Notes and Protocols for the Synthesis of 2D Perovskites with 1,4-Butanediammonium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Two-dimensional (2D) Ruddlesden-Popper hybrid perovskites have garnered significant attention within the research community due to their enhanced environmental stability compared to their 3D counterparts, while also offering tunable optoelectronic properties. The general formula for these materials is (A')₂ (A)n-1PbnI₃n₊₁, where A' is a large organic cation that separates the lead iodide octahedra layers, and A is a smaller organic or inorganic cation within the perovskite layers. The 'n' value denotes the number of corner-sharing [PbI₆]⁴⁻ octahedral layers between the organic spacer layers.

This document provides detailed protocols for the synthesis of 2D perovskites utilizing 1,4-butanediammonium (BDA) as the A' site spacer cation. The use of diammonium cations like BDA can lead to the formation of Dion-Jacobson (DJ) phase perovskites, which can further enhance stability and modulate electronic properties.[1] These materials are promising for applications in various optoelectronic devices, including solar cells and photodetectors.[2]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound based 2D perovskites.

Table 1: Precursor Solutions for (BDA)(MA)n-1PbnI3n+1 Synthesis

n valueBDAI₂ (mol)MAI (mol)PbI₂ (mol)Solvent SystemConcentration (M)
1101DMF/DMSO (4:1 v/v)1.0 - 1.5
2112DMF/DMSO (4:1 v/v)1.0 - 1.5
3123DMF/DMSO (4:1 v/v)1.0 - 1.5
4134DMF/DMSO (4:1 v/v)1.0 - 1.5

Note: The molar ratios of the precursors are stoichiometric for the desired 'n' value. The solvent system and concentration can be adjusted based on the desired film thickness and crystallization dynamics.

Table 2: Typical Optical Properties of (BDA)(MA)n-1PbnI3n+1 Perovskites

n valueAbsorption Peak (nm)Photoluminescence (PL) Peak (nm)Bandgap (eV)
1~510~520~2.43
2~570~580~2.17
3~615~625~2.01
4~650~660~1.91

Note: These values are approximate and can vary depending on the specific synthesis conditions, film quality, and characterization methods.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of 2D perovskite thin films using this compound as the spacer cation via solution processing.

Protocol 1: Synthesis of Precursor Solutions

  • Materials: this compound diiodide (BDAI₂), Methylammonium iodide (MAI), Lead (II) iodide (PbI₂), N,N-Dimethylformamide (DMF, anhydrous), Dimethyl sulfoxide (B87167) (DMSO, anhydrous).

  • Procedure:

    • In a nitrogen-filled glovebox, weigh the stoichiometric amounts of BDAI₂, MAI, and PbI₂ according to the desired 'n' value (refer to Table 1).

    • Prepare the solvent mixture of DMF and DMSO (e.g., 4:1 volume ratio).

    • Add the weighed precursors to the solvent mixture to achieve the desired final concentration (e.g., 1.5 M).

    • Stir the solution on a hotplate at a moderate temperature (e.g., 60-70 °C) for at least 2 hours, or until all precursors are fully dissolved, resulting in a clear yellow solution.

    • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Protocol 2: Thin-Film Deposition by Spin-Coating

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to enhance surface wettability.

  • Spin-Coating Procedure:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense an adequate amount of the prepared perovskite precursor solution onto the substrate to cover the entire surface.

    • Spin-coat the solution using a two-step program:

      • Step 1: 1000 rpm for 10 seconds (for initial spreading).

      • Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).

    • During the second step, at approximately 10-15 seconds before the end of the program, dispense an anti-solvent (e.g., chlorobenzene, 100 µL) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the coated substrate to a preheated hotplate inside the glovebox.

    • Anneal the film at a specific temperature, typically between 100 °C and 150 °C, for 10-15 minutes to remove residual solvent and promote crystal growth.

Protocol 3: Hot-Casting Method for Enhanced Crystallinity

The hot-casting method involves depositing the precursor solution onto a preheated substrate, which can promote the growth of larger grains and improve film quality.[2][3]

  • Substrate Preparation: Prepare the substrates as described in Protocol 2.

  • Hot-Casting Procedure:

    • Preheat the cleaned substrate on a hotplate inside the glovebox to a temperature between 70 °C and 150 °C.

    • Dispense the perovskite precursor solution onto the hot substrate.

    • Immediately begin the spin-coating program (similar to Protocol 2). The anti-solvent dripping step can also be incorporated.

  • Annealing: After spin-coating, leave the substrate on the hotplate for an additional 5-10 minutes for annealing.

Visualizations

Synthesis_Workflow Experimental Workflow for 2D Perovskite Thin-Film Synthesis cluster_prep Precursor Preparation cluster_deposition Thin-Film Deposition cluster_post Post-Processing weigh Weigh Precursors (BDAI₂, MAI, PbI₂) dissolve Dissolve in DMF/DMSO weigh->dissolve stir Stir at 60-70°C dissolve->stir filter Filter Solution stir->filter spin_coat Spin-Coating filter->spin_coat anti_solvent Anti-Solvent Dripping spin_coat->anti_solvent anneal Annealing (100-150°C) anti_solvent->anneal Characterization Characterization (XRD, UV-Vis, PL) anneal->Characterization Hot_Casting_vs_Regular Comparison of Regular and Hot-Casting Spin-Coating cluster_regular Regular Spin-Coating cluster_hot Hot-Casting reg_substrate Room Temp Substrate reg_dispense Dispense Solution reg_substrate->reg_dispense reg_spin Spin-Coat reg_dispense->reg_spin outcome_reg Potentially Higher Defect Density reg_spin->outcome_reg Smaller Grains hot_substrate Preheat Substrate (70-150°C) hot_dispense Dispense Solution hot_substrate->hot_dispense hot_spin Spin-Coat hot_dispense->hot_spin outcome_hot Improved Crystallinity hot_spin->outcome_hot Larger Grains start start->reg_substrate start->hot_substrate

References

Application Notes and Protocols: 1,4-Butanediammonium Iodide as a Passivating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Butanediammonium iodide (BDAI₂), also known as butanediamine dihydriodide, is an organic diammonium salt that has emerged as a highly effective passivating agent in the field of perovskite-based optoelectronics, particularly in perovskite solar cells (PSCs).[1][2][3] Its application has been shown to significantly enhance the efficiency and stability of these devices.[2][4][5] BDAI₂ can be utilized for both bulk passivation, where it is incorporated into the perovskite precursor solution, and surface passivation, where a thin layer is applied to the surface of the perovskite film.[1] This document provides detailed application notes and experimental protocols for the use of BDAI₂ as a passivating agent.

Mechanism of Passivation

The primary role of BDAI₂ in perovskite solar cells is to passivate defects, which are prevalent at the grain boundaries and surface of the perovskite film. These defects act as non-radiative recombination centers, which are detrimental to the device's performance. The diammonium cations (BDA²⁺) from BDAI₂ can interact with the perovskite structure in several ways:

  • Surface Defect Passivation: The BDA²⁺ cations can bond with undercoordinated lead (Pb²⁺) ions and halide vacancies on the perovskite surface, effectively neutralizing these charge traps.[2]

  • Formation of 2D Perovskite Layers: BDAI₂ can react with the 3D perovskite to form a thin, wide-bandgap 2D perovskite layer (e.g., (BDA)PbI₄) on top of the 3D perovskite film.[1][6] This 2D capping layer can effectively passivate surface defects and enhance moisture resistance due to the hydrophobic nature of the butyl chains.[6]

  • Grain Boundary Passivation: When used as an additive in the bulk perovskite, BDAI₂ can segregate to the grain boundaries, reducing defects and improving the interconnection between perovskite grains.[1]

  • Synergistic Passivation: Density functional theory (DFT) calculations have shown that the size of the butanediammonium cation is suitable for synergistically passivating two adjacent defect sites on the perovskite surface.[2][7]

Visualization of Passivation Mechanisms

Passivation_Mechanisms cluster_0 Bulk Passivation cluster_1 Surface Passivation BDAI2_bulk BDAI₂ Additive Annealing_bulk Annealing BDAI2_bulk->Annealing_bulk Passivated_Surface Surface Passivated Perovskite with 2D Capping Layer Perovskite_Precursor 3D Perovskite Precursor Solution Perovskite_Precursor->BDAI2_bulk added to Passivated_Bulk Bulk Passivated Perovskite Film with Reduced Grain Boundary Defects Annealing_bulk->Passivated_Bulk BDAI2_surface BDAI₂ Solution Spin_Coating Spin Coating BDAI2_surface->Spin_Coating 3D_Perovskite 3D Perovskite Film 3D_Perovskite->Spin_Coating Annealing_surface Annealing Spin_Coating->Annealing_surface Annealing_surface->Passivated_Surface

Caption: Experimental workflows for bulk and surface passivation of perovskite films using this compound iodide.

Quantitative Data on Device Performance

The use of BDAI₂ as a passivating agent has led to significant improvements in the performance of perovskite solar cells. The following tables summarize the quantitative data from various studies.

Table 1: Performance of Perovskite Solar Cells with BDAI₂ Surface Passivation

Device ConfigurationPassivation AgentVₒc (V)Jₛc (mA/cm²)FF (%)PCE (%)Stability (after 1000h)Reference
Inverted (p-i-n)None (Control)-----[2]
Inverted (p-i-n)BDAI₂---23.192% of initial PCE[2][7]
3D/2D StackingBDADI---20.32Enhanced long-term stability[6]

Table 2: Performance of Perovskite Solar Cells with Mixed Cation Passivation (GAI/BDAI)

Passivation Layer (GAI:BDAI ratio)Vₒc (V)Jₛc (mA/cm²)FF (%)PCE (%)Reference
Control---18.82[8]
GAI only (1.5 mg/mL)1.0225.4280.1220.77[8]
BDAI only (2.0 mg/mL)1.0122.3774.516.89[8]
1:2 GAI:BDAI---up to 22.10[8]
2:1 GAI:BDAI--83.422.1[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Iodide (BDAI₂)

This protocol describes a general method for the synthesis of BDAI₂.

Materials:

  • 1,4-Butanediamine (C₄H₁₂N₂)

  • Hydriodic acid (HI, 57 wt. % in H₂O)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1,4-butanediamine in ethanol.

  • Cool the flask in an ice bath while stirring.

  • Slowly add a stoichiometric excess of hydriodic acid dropwise to the solution. A white precipitate should form.

  • Continue stirring the mixture in the ice bath for 2-4 hours.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting white powder with diethyl ether multiple times to remove any unreacted starting materials.

  • Collect the white powder by vacuum filtration using a Büchner funnel.

  • Dry the product in a vacuum oven at 60 °C for 24 hours.

  • Store the final product, BDAI₂, in a desiccator.

Protocol 2: Bulk Passivation of Perovskite Films

This protocol is adapted from a study on bulk passivation using BDAI₂.[1]

Materials:

  • Perovskite precursor solution (e.g., containing FAI, PbI₂, MABr, PbBr₂, CsI in DMF:DMSO)

  • This compound iodide (BDAI₂)

  • Substrates (e.g., FTO-coated glass with a hole transport layer)

  • Spin coater

  • Hotplate

Procedure:

  • Prepare a stock solution of BDAI₂ in the same solvent mixture as the perovskite precursor solution (e.g., DMF:DMSO).

  • Prepare a series of perovskite precursor solutions with varying molar percentages of BDAI₂ (e.g., 0.2, 0.5, 1, 2.5, and 5 mol% with respect to the lead content). This can be achieved by mixing the BDAI₂ stock solution with the pristine perovskite precursor solution in the desired volume ratios.[1]

  • Clean the substrates thoroughly.

  • Deposit the perovskite precursor solution (with or without BDAI₂) onto the substrate using a spin coater. A typical two-step spin coating process might be:

    • Spin at 1000 rpm for 10 seconds.

    • Spin at 6000 rpm for 30 seconds. During the second step, an anti-solvent (e.g., chlorobenzene) is dispensed onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at a specific temperature and duration (e.g., 125 °C for 20 minutes).[1]

  • Proceed with the deposition of the electron transport layer and top electrode to complete the solar cell device.

Protocol 3: Surface Passivation of Perovskite Films

This protocol describes the post-treatment of a 3D perovskite film with a BDAI₂ solution.[8]

Materials:

  • Pre-fabricated 3D perovskite films on substrates.

  • This compound iodide (BDAI₂).

  • Isopropanol (B130326) (IPA).

  • Spin coater.

  • Hotplate.

Procedure:

  • Prepare the passivation solution by dissolving BDAI₂ in isopropanol at a specific concentration (e.g., 2.0 mg/mL).[8]

  • Deposit the 3D perovskite layer and anneal it (e.g., at 110 °C for 10 minutes).[8]

  • Spin-coat the BDAI₂ passivation solution onto the cooled perovskite film. A typical spin-coating recipe is 4000 rpm for 30 seconds.

  • Anneal the substrate again at the same temperature as the perovskite annealing for a specific duration (e.g., 110 °C for 10 minutes).[8]

  • Proceed with the deposition of the subsequent layers of the solar cell.

Logical Relationship Diagram

Logical_Relationship Perovskite_Film Perovskite Film Defects Surface and Grain Boundary Defects (e.g., Halide Vacancies, Undercoordinated Pb²⁺) Perovskite_Film->Defects NonRad_Recombination Non-Radiative Recombination Defects->NonRad_Recombination BDAI2 This compound Iodide (BDAI₂) Passivation Defects->BDAI2 targets Poor_Performance Poor Device Performance and Stability NonRad_Recombination->Poor_Performance Defect_Passivation Defect Passivation BDAI2->Defect_Passivation 2D_Layer_Formation Formation of 2D Perovskite Capping Layer BDAI2->2D_Layer_Formation Improved_Properties Reduced Trap-State Density Enhanced Carrier Lifetime Improved Hydrophobicity Defect_Passivation->Improved_Properties 2D_Layer_Formation->Improved_Properties Enhanced_Performance Enhanced Power Conversion Efficiency (PCE) and Stability Improved_Properties->Enhanced_Performance

Caption: Logical flow demonstrating the role of BDAI₂ passivation in improving perovskite solar cell performance.

Conclusion

This compound iodide is a versatile and effective passivating agent for enhancing the performance and stability of perovskite solar cells. It can be applied through both bulk and surface modification methods, leading to a reduction in defects and the formation of a protective 2D capping layer. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of advanced perovskite-based optoelectronic devices. Careful control over the concentration and application method of BDAI₂ is crucial for achieving optimal device performance.[1]

References

Application Note and Experimental Protocol for the Synthesis of 1,4-Butanediammonium Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium dihydrochloride (B599025), also known as putrescine dihydrochloride, is the dihydrochloride salt of 1,4-diaminobutane (B46682) (putrescine).[1] This compound and its derivatives are valuable building blocks in organic synthesis and are utilized in various research and development applications, including the synthesis of polymers and pharmaceuticals. This document provides a detailed experimental protocol for the synthesis of this compound dihydrochloride from 1,4-diaminobutane and hydrochloric acid. The protocol is designed for a standard laboratory setting and includes information on purification and characterization of the final product.

Data Presentation

The following table summarizes the key quantitative data for this compound dihydrochloride.

ParameterValueReference
Molecular Formula C₄H₁₄Cl₂N₂
Molecular Weight 161.07 g/mol
Appearance White crystalline powder/solid[2]
Melting Point > 275 °C[2]
Solubility Highly soluble in water[3]
¹H NMR (D₂O, 500 MHz) δ 1.79 (m, 4H), 3.11 (t, 4H)[4]
¹³C NMR (D₂O) Data not currently available in cited sources
FTIR (KBr pellet) Characteristic peaks for N-H and C-H stretching and bending
Raman Spectroscopy Characteristic peaks for C-N and C-C skeletal vibrations
Typical Yield 73-77% (from a multi-step synthesis)[2]

Experimental Protocols

This section details the synthesis of this compound dihydrochloride from 1,4-diaminobutane.

Materials and Equipment:
  • 1,4-diaminobutane (putrescine)

  • Concentrated hydrochloric acid (HCl)

  • Absolute ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis of this compound Dihydrochloride:
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 1,4-diaminobutane in a suitable solvent such as absolute ethanol. The amount of solvent should be sufficient to fully dissolve the starting material.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add a stoichiometric equivalent of two moles of hydrochloric acid for every one mole of 1,4-diaminobutane. Concentrated hydrochloric acid should be added dropwise to control the exothermic reaction.

  • Precipitation: The this compound dihydrochloride will precipitate out of the solution as a white solid upon addition of the hydrochloric acid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystalline product with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to aid in drying.[2][5]

  • Drying: Dry the purified this compound dihydrochloride in a vacuum oven or air-dry to a constant weight. The expected product is a white crystalline powder.[2]

Purification by Recrystallization:

If further purification is required, the crude this compound dihydrochloride can be recrystallized. A common solvent system for this is an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry as described previously.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_characterization Characterization start 1,4-Diaminobutane in Ethanol add_hcl Add conc. HCl (ice bath) start->add_hcl Stirring precipitate Precipitation of Product add_hcl->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Ethanol & Ether filtration->washing drying Drying washing->drying crude_product Crude Product drying->crude_product dissolve_hot Dissolve in hot Ethanol crude_product->dissolve_hot add_water Add hot Water to turbidity dissolve_hot->add_water cool Slow Cooling & Ice Bath add_water->cool recrys_filtration Vacuum Filtration cool->recrys_filtration recrys_washing Wash with cold EtOH/H₂O recrys_filtration->recrys_washing recrys_drying Drying recrys_washing->recrys_drying final_product Pure this compound Dihydrochloride recrys_drying->final_product nmr NMR Spectroscopy final_product->nmr ftir FTIR Spectroscopy final_product->ftir raman Raman Spectroscopy final_product->raman

References

Application of 1,4-Butanediammonium in Hybrid Halide Perovskites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium (BDA) is a linear diammonium cation that has emerged as a critical component in the engineering of stable and efficient hybrid halide perovskite materials. Its primary applications are as a large spacer cation in the formation of two-dimensional (2D) and quasi-2D perovskites, and as a passivating agent for three-dimensional (3D) perovskite films. The incorporation of BDA has been demonstrated to significantly enhance the photothermal and environmental stability of perovskite solar cells (PSCs), mitigate defects, and improve overall device performance. This document provides detailed application notes and experimental protocols for the use of this compound diiodide (BDAI₂) in hybrid halide perovskite research and development.

Key Applications of this compound in Perovskites

  • Spacer Cation in 2D and Quasi-2D Perovskites: BDA cations act as insulating organic layers that separate the inorganic lead-halide octahedral sheets in 2D perovskite structures. This leads to the formation of Dion-Jacobson (DJ) phase perovskites, which exhibit improved stability compared to their 3D counterparts.[1] The general formula for these layered perovskites is (BDA)(A)n-1PbnI3n+1, where 'A' is a small monovalent cation (e.g., methylammonium (B1206745) (MA) or formamidinium (FA)) and 'n' is the number of inorganic layers. However, the formation of phase-pure 2D perovskites with n > 1 using BDA has been shown to be challenging.[2][3]

  • Passivating Agent in 3D Perovskites: When added in small quantities to the precursor solution of 3D perovskites, BDAI₂ can effectively passivate defects at the grain boundaries and on the surface of the perovskite film.[2] This passivation reduces non-radiative recombination, leading to improved charge carrier lifetimes and higher open-circuit voltages (Voc) in perovskite solar cells.

  • Formation of 2D Capping Layers: A thin layer of a BDA-based 2D perovskite can be formed on top of a 3D perovskite film. This 2D capping layer acts as a protective barrier against moisture and thermal stress, enhancing the long-term stability of the device.[4] The hydrophobic nature of the butanediammonium cation contributes to this improved water resistance.[4]

Quantitative Data on Performance Enhancement

The incorporation of this compound diiodide has a significant impact on the performance and stability of perovskite solar cells. The following tables summarize key quantitative data from various studies.

Table 1: Effect of BDAI₂ Additive on 3D Perovskite Solar Cell Performance

Perovskite CompositionBDAI₂ Concentration (mol% wrt Pb)Voc (V)Jsc (mA/cm²)Fill Factor (%)Power Conversion Efficiency (PCE) (%)Reference
MA0.15FA0.85PbI301.0523.575.118.5[2]
MA0.15FA0.85PbI30.51.0823.676.519.5[2]
MA0.15FA0.85PbI31.01.0723.475.819.0[2]
FA0.85Cs0.15PbI301.0924.177.220.3[2]
FA0.85Cs0.15PbI31.01.1224.378.921.5[2]
Sn-Pb Alloyed PerovskiteSmall amount--8019.02[5]
3D Perovskite2D Capping Layer---20.32[4]

Table 2: Stability of Perovskite Solar Cells with BDAI₂

Perovskite SystemStress ConditionDurationInitial PCEPCE RetentionReference
3D Perovskite (Control)1 sun, 65 °C170 h-Deteriorated[2]
3D Perovskite with BDAI₂1 sun, 65 °C400 h-50-80%[2][3]
(BDA)0.8(PEA₂)0.2MA₄Pb₅X₁₆ (encapsulated)Ambient air, 40 ± 5% RH500 h17.21%>95%[6][7]
(BDA)0.8(PEA₂)0.2MA₄Pb₅X₁₆ (encapsulated)Nitrogen, 60 °C100 h17.21%>75%[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound Diiodide (BDAI₂)

This protocol describes the synthesis of the BDAI₂ precursor salt.

Materials:

Procedure:

  • In a round-bottom flask, dissolve a known amount of 1,4-diaminobutane in ethanol.

  • Slowly add a stoichiometric amount of hydroiodic acid to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Wash the crude product with diethyl ether to remove any unreacted starting materials.

  • Dry the purified BDAI₂ powder under vacuum.

Protocol 2: Fabrication of 3D Perovskite Solar Cells with BDAI₂ as a Passivating Additive

This protocol details the fabrication of a standard n-i-p planar perovskite solar cell using BDAI₂ as an additive in the perovskite precursor solution.

Materials and Equipment:

  • FTO-coated glass substrates

  • Zinc powder and HCl for etching

  • Detergent, deionized water, acetone, isopropanol (B130326) for cleaning

  • Compact TiO₂ precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol)

  • Perovskite precursor solution (e.g., 1.3 M FA₀.₈₅Cs₀.₁₅PbI₃ in DMF:DMSO 4:1 v/v)

  • BDAI₂ stock solution in DMF:DMSO

  • Spiro-OMeTAD solution for Hole Transport Layer (HTL)

  • Chlorobenzene (B131634) (anti-solvent)

  • Gold or Silver for top electrode

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator and I-V measurement system

Procedure:

  • Substrate Preparation:

    • Pattern the FTO-coated glass substrates using zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer onto the FTO substrate by spin coating the precursor solution at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • Perovskite Layer Deposition:

    • Prepare the 3D perovskite precursor solution (e.g., 1.3 M FA₀.₈₅Cs₀.₁₅PbI₃).

    • Add the desired amount of BDAI₂ (e.g., 0.5 to 1.0 mol% with respect to Pb) to the perovskite precursor solution.

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin coat the perovskite solution onto the TiO₂ layer at 6000 rpm for 30 seconds.

    • During the spin coating, at the 5th second, dropwise add chlorobenzene as an anti-solvent.

    • Anneal the film at 125°C for 20 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Dissolve Spiro-OMeTAD and additives (e.g., Li-TFSI, tBP) in chlorobenzene.

    • Spin coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Deposit an 80-100 nm thick gold or silver top electrode by thermal evaporation through a shadow mask.

  • Characterization:

    • Measure the current-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.

Protocol 3: Formation of a 2D BDA-based Capping Layer on a 3D Perovskite Film

This protocol describes the post-treatment of a 3D perovskite film to form a 2D capping layer.

Procedure:

  • Fabricate the 3D perovskite film as described in Protocol 2, steps 1-3.

  • Prepare a dilute solution of BDAI₂ in isopropanol (e.g., 1-5 mg/mL).

  • Spin coat the BDAI₂ solution onto the 3D perovskite film at 4000 rpm for 30 seconds.

  • Anneal the film at 100°C for 10 minutes.

  • Proceed with the deposition of the HTL and top electrode as described in Protocol 2.

Visualizations

Defect Passivation Mechanism by BDA

The following diagram illustrates the proposed mechanism by which BDA cations passivate defects at the grain boundaries and surface of a 3D perovskite film.

Mechanism of Defect Passivation by this compound cluster_0 3D Perovskite Film cluster_1 Result Grain1 Perovskite Grain Grain2 Perovskite Grain GrainBoundary Grain Boundary with Defects (e.g., halide vacancies, undercoordinated Pb²⁺) Passivated_GB Passivated Grain Boundary (Reduced non-radiative recombination) GrainBoundary->Passivated_GB Defect Passivation BDA This compound (BDA²⁺) Cations BDA->GrainBoundary Interaction with defects Improved_Stability Enhanced Stability Passivated_GB->Improved_Stability Improved_Performance Improved Photovoltaic Performance Passivated_GB->Improved_Performance

Caption: Defect passivation mechanism of BDA at perovskite grain boundaries.

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication

The following diagram outlines the key steps in fabricating a perovskite solar cell with a BDA-based 2D capping layer.

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication Start Start: FTO Substrate Cleaning ETL ETL Deposition (e.g., TiO₂) Spin Coating & Annealing Start->ETL 3D_Perovskite 3D Perovskite Deposition (e.g., FACsPbI₃) Spin Coating & Annealing ETL->3D_Perovskite 2D_Capping 2D Capping Layer Formation (BDAI₂ solution) Spin Coating & Annealing 3D_Perovskite->2D_Capping HTL HTL Deposition (e.g., Spiro-OMeTAD) Spin Coating 2D_Capping->HTL Electrode Top Electrode Deposition (e.g., Gold) Thermal Evaporation HTL->Electrode Characterization Device Characterization (J-V Measurement) Electrode->Characterization

Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

References

Application Notes and Protocols: 1,4-Butanediammonium as a Spacer Cation in Layered Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-butanediammonium (BDA) as a spacer cation in the formation of layered perovskite materials. These materials are of significant interest for applications in photovoltaics and other optoelectronic devices due to their enhanced stability and tunable properties.

I. Introduction to this compound in Layered Perovskites

This compound (BDA), a diammonium cation, serves as a crucial component in the formation of two-dimensional (2D) and quasi-2D layered perovskite structures. Its incorporation into the perovskite crystal lattice leads to the formation of quantum well-like structures, where inorganic perovskite layers are separated by organic BDA cations. This architecture offers several advantages over traditional three-dimensional (3D) perovskites:

  • Enhanced Stability: The hydrophobic nature of the BDA cation and the layered structure provide a barrier against environmental moisture, a primary cause of degradation in 3D perovskites.[1] Devices incorporating BDA have shown significantly improved long-term operational and photothermal stability.[2][3][4]

  • Defect Passivation: BDA can be used as a passivating agent on the surface and at the grain boundaries of 3D perovskite films. This is achieved by forming a thin 2D capping layer, which effectively reduces non-radiative recombination and enhances charge carrier lifetimes.[1][5]

  • Tunable Optoelectronic Properties: The length of the spacer cation influences the bandgap and other optoelectronic properties of the material. BDA has been shown to be an effective spacer for achieving desirable properties for various applications.[6]

  • Structural Versatility: BDA can form different layered perovskite phases, most notably the Dion-Jacobson (DJ) phase, which lacks the weak van der Waals interactions found in Ruddlesden-Popper phases, contributing to greater structural stability.[1][6]

II. Quantitative Data Summary

The use of this compound as a spacer cation or passivating agent has a significant impact on the performance and stability of perovskite solar cells (PSCs). The following tables summarize key quantitative data from reported studies.

Table 1: Photovoltaic Performance of BDA-Based Perovskite Solar Cells

Perovskite StructureRole of BDAPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF)Reference
3D/2D Stacking (DJ Phase)2D Capping Layer20.32%---[1]
3D (Cs0.1FA0.8MA0.1PbI3)Surface Passivation (2.0 mg/mL BDAI)16.89%1.01 V22.37 mA/cm274.5%[7]
3D (Cs0.1FA0.8MA0.1PbI3)Dual-Cation Passivation (GAI/BDAI)22.10%--83.4%[7]
2D ([NH3(CH2)4NH3]PbI4)Light Absorber1.08%---[8]

Table 2: Stability of BDA-Based Perovskite Solar Cells

Perovskite SystemStability Test ConditionsPerformance RetentionDurationReference
3D Perovskite with BDAI2 PassivationContinuous 1 sun irradiation at 65 °C50-80% of initial PCE400 hours[2][3][4]
Control 3D Perovskite DeviceContinuous 1 sun irradiation at 65 °CDeterioratedAfter 170 hours[2][3][4]
GAI/BDAI Passivated DeviceOpen environmentMaintained over 83% of original efficiency500 hours[7]
GAI/BDAI Passivated DeviceOpen environment (phase stability)Remained phase stable15 days[7]

Table 3: Optoelectronic Properties of BDA-Based Perovskites

Perovskite MaterialPropertyValueReference
[NH3(CH2)4NH3]PbI4 (BdAPbI4)Band Gap2.37 eV[8]
[NH3(CH2)6NH3]PbI4 (HdAPbI4)Band Gap2.44 eV[8]
[NH3(CH2)8NH3]PbI4 (OdAPbI4)Band Gap2.55 eV[8]
GAI/BDAI Passivated PerovskiteBand Gap1.55 eV[7]

III. Experimental Protocols

This section provides detailed protocols for the synthesis of BDA-based perovskites and the fabrication of perovskite solar cells.

This protocol describes the synthesis of the n=1 layered perovskite [NH3(CH2)4NH3]PbI4.[8]

Materials:

Procedure:

  • Synthesis of this compound Diiodide (BDAI2):

    • Dissolve 1,4-diaminobutane in ethanol in a round-bottom flask.

    • Slowly add a stoichiometric amount of hydriodic acid dropwise while stirring in an ice bath.

    • Continue stirring for 2-3 hours at room temperature.

    • Precipitate the BDAI2 salt by adding diethyl ether.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

  • Synthesis of (BDA)PbI4:

    • Dissolve equimolar amounts of PbI2 and the synthesized BDAI2 in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).

    • Stir the solution at an elevated temperature (e.g., 60-70 °C) for several hours until a clear solution is formed.

    • The (BDA)PbI4 perovskite can be obtained as a powder by precipitation or used as a precursor solution for thin-film deposition.

This protocol details the fabrication of a perovskite solar cell with a BDA-based 2D capping layer for enhanced stability and performance.[1]

Device Architecture: FTO / c-TiO2 / m-TiO2 / 3D Perovskite / 2D Perovskite / Spiro-OMeTAD / Au

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO2) paste

  • 3D perovskite precursor solution (e.g., Cs0.05(MA0.17FA0.83)0.95Pb(I0.83Br0.17)3)

  • This compound diiodide (BDAI2) solution in isopropanol (B130326) (e.g., 0.4 mg/ml)

  • Spiro-OMeTAD solution

  • Gold (Au) evaporation source

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact TiO2 (c-TiO2) layer by spray pyrolysis or spin-coating, followed by annealing.

    • Spin-coat a mesoporous TiO2 (m-TiO2) layer and anneal at high temperature (e.g., 500 °C).

  • Deposition of 3D Perovskite Layer:

    • In a nitrogen-filled glovebox, spin-coat the 3D perovskite precursor solution onto the TiO2 layer.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film at a moderate temperature (e.g., 100-150 °C).

  • Formation of 2D BDA-Based Capping Layer:

    • Spin-coat the BDAI2 solution in isopropanol onto the 3D perovskite layer.

    • Anneal the film at a temperature of around 120 °C for 5 minutes. This step facilitates the reaction between BDAI2 and any excess PbI2 on the surface of the 3D perovskite to form a 2D (BDA)PbI4 capping layer.[9]

  • Deposition of Hole Transport Layer (HTL):

    • Spin-coat the Spiro-OMeTAD solution onto the 2D/3D perovskite film.

  • Deposition of Metal Contact:

    • Thermally evaporate a gold (Au) back contact through a shadow mask.

This protocol describes the incorporation of BDAI2 into the bulk of a 3D perovskite film to passivate defects.[3]

Procedure:

  • Prepare Perovskite Precursor Solutions:

    • Prepare a standard 3D perovskite precursor solution (e.g., in DMF/DMSO).

    • Prepare a second precursor solution containing the same 3D perovskite components but with a specific molar percentage of BDAI2 (e.g., 5 mol% with respect to the lead content).

  • Create a Range of BDAI2 Concentrations:

    • Prepare a series of precursor solutions with varying BDAI2 concentrations (e.g., 0.2, 0.5, 1, 2.5 mol%) by mixing the two stock solutions in the appropriate volume ratios.

  • Film Deposition:

    • Deposit the perovskite films from these mixed precursor solutions using a one-step spin-coating method.

    • During the spin-coating, an anti-solvent like chlorobenzene (B131634) can be used.

    • Anneal the films at a suitable temperature (e.g., 125 °C for 20 minutes).

IV. Characterization Workflows

The following diagrams illustrate typical workflows for the characterization of BDA-based layered perovskites.

G cluster_synthesis Perovskite Synthesis cluster_characterization Material Characterization s1 Precursor Solution (PbI2, BDAI2, etc.) s2 Thin Film Deposition (Spin-Coating) s1->s2 s3 Annealing s2->s3 c1 Structural Analysis (XRD) s3->c1 Perovskite Film c2 Morphological Analysis (SEM, AFM) s3->c2 Perovskite Film c3 Optical Properties (UV-Vis, PL) s3->c3 Perovskite Film c4 Carrier Dynamics (Transient Absorption) s3->c4 Perovskite Film

Caption: Workflow for Synthesis and Material Characterization.

G cluster_fabrication Device Fabrication cluster_testing Device Performance Testing d1 Substrate Cleaning (FTO) d2 ETL Deposition (TiO2) d1->d2 d3 Perovskite Deposition (3D + BDA) d2->d3 d4 HTL Deposition (Spiro-OMeTAD) d3->d4 d5 Electrode Evaporation (Au) d4->d5 t1 Current-Voltage (J-V) Measurement d5->t1 Completed Solar Cell t2 Quantum Efficiency (EQE) d5->t2 Completed Solar Cell t3 Stability Testing (Light, Heat, Humidity) d5->t3 Completed Solar Cell

Caption: Workflow for Solar Cell Fabrication and Testing.

V. Logical Relationships and Mechanisms

The enhanced performance and stability of BDA-based perovskites can be attributed to several key mechanisms.

G cluster_mechanisms Mechanisms of Enhancement cluster_outcomes Resulting Improvements BDA This compound (BDA) m1 Formation of 2D/quasi-2D Layered Structures BDA->m1 m2 Passivation of Defects (Surface & Grain Boundaries) BDA->m2 m3 Increased Hydrophobicity BDA->m3 o1 Suppressed Non-radiative Recombination m1->o1 m2->o1 o3 Enhanced Moisture Resistance m3->o3 o2 Improved Charge Carrier Lifetime o1->o2 o4 Improved Device Stability & Efficiency o2->o4 o3->o4

Caption: Role of BDA in Enhancing Perovskite Properties.

References

Application Notes and Protocols for Enhancing Perovskite Solar Cell Stability with 1,4-Butanediammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organic-inorganic hybrid perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, their long-term stability remains a significant hurdle for commercialization. Perovskite materials are susceptible to degradation from environmental factors such as moisture, oxygen, heat, and light.[1] One effective strategy to mitigate these degradation pathways is the incorporation of 1,4-butanediammonium (BDA) salts, typically this compound diiodide (BDAI₂), into the perovskite active layer. These diammonium cations can function as passivating agents and building blocks for more stable two-dimensional (2D) perovskite structures, leading to significantly enhanced device longevity and performance.

This document provides detailed application notes and experimental protocols for utilizing this compound salts to improve the stability of perovskite solar cells.

Mechanism of Stability Enhancement

The introduction of BDA salts into a 3D perovskite structure can enhance stability through several mechanisms:

  • Surface and Bulk Defect Passivation: The ammonium (B1175870) groups (-NH₃⁺) at both ends of the BDA cation can effectively passivate defects at the perovskite surface and within the bulk material, such as halide vacancies. This reduces non-radiative recombination, leading to improved charge carrier lifetimes and higher open-circuit voltages (VOC).

  • Formation of 2D Capping Layers: BDA cations can form a 2D Dion-Jacobson (DJ) phase perovskite layer on top of the 3D perovskite film.[1] This 2D layer acts as a protective barrier, enhancing the hydrophobicity of the film and preventing the ingress of moisture.[1]

  • Improved Structural Integrity: The incorporation of the larger BDA cations can help to stabilize the perovskite crystal lattice, making it more resistant to phase transitions and degradation under thermal stress.

G cluster_0 Perovskite Solar Cell Structure cluster_1 Stability Enhancement with BDA Salts cluster_2 Improved Device Performance & Longevity 3D_Perovskite 3D Perovskite Layer ETL Electron Transport Layer 3D_Perovskite->ETL HTL Hole Transport Layer HTL->3D_Perovskite Electrodes Electrodes ETL->Electrodes Electrodes->HTL BDA_Salt This compound (BDA) Salt Passivation Defect Passivation (Surface & Bulk) BDA_Salt->Passivation 2D_Layer Formation of 2D Dion-Jacobson Phase Capping Layer BDA_Salt->2D_Layer Structural_Stability Enhanced Structural Integrity BDA_Salt->Structural_Stability Reduced_Recombination Reduced Non-radiative Recombination Passivation->Reduced_Recombination Enhanced_Hydrophobicity Increased Hydrophobicity 2D_Layer->Enhanced_Hydrophobicity Thermal_Stability Improved Thermal Stability Structural_Stability->Thermal_Stability PCE Increased Power Conversion Efficiency (PCE) Reduced_Recombination->PCE Stability Enhanced Long-Term Stability Enhanced_Hydrophobicity->Stability Thermal_Stability->Stability

Caption: Mechanism of BDA salt-induced stability enhancement in PSCs.

Quantitative Data Summary

The following tables summarize the quantitative improvements in perovskite solar cell performance and stability upon the incorporation of this compound salts, as reported in various studies.

Table 1: Photovoltaic Performance Enhancement

Additive/ModificationPerovskite CompositionVOC (V)JSC (mA/cm²)Fill Factor (%)PCE (%)Reference
Control (No BDAI₂)FA₀.₉₅Cs₀.₀₅PbI₃----[2]
0.25% BDAI₂FA₀.₉₅Cs₀.₀₅PbI₃----[2]
1% BDAI₂FA₀.₉₅Cs₀.₀₅PbI₃----[2]
3D/2D with BDADINot Specified---20.32[1]
BDADI Interfacial ModificationNot Specified--8019.02[3]
BDAI₂ ModificationFormamidinium-Cesium Perovskite---23.1[4]

Table 2: Stability Enhancement under Stress Conditions

Additive/ModificationStress ConditionInitial PCE (%)PCE after Stress (%)Duration (hours)Reference
Control (No BDAI₂)1 sun irradiation, 65°C-Deteriorated170[2][5]
With BDAI₂1 sun irradiation, 65°C-50-80% of initial400[2][5][6]
BDADI-optimized (unpackaged)Dark, 25-30% RH-84% of initial720[7]
BDAI₂-modified (encapsulated)Continuous 1-sun illumination-92% of initial1000[4]

Experimental Protocols

The following are detailed protocols for the synthesis of BDAI₂ and the fabrication of perovskite solar cells incorporating BDA salts.

Protocol 1: Synthesis of this compound Diiodide (BDAI₂)

Materials:

  • 1,4-Butanediamine

  • Hydroiodic acid (HI)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,4-butanediamine in ethanol.

  • Cool the flask in an ice bath while stirring.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise to the solution.

  • Continue stirring the mixture at room temperature for several hours.

  • Remove the solvent using a rotary evaporator until a white precipitate forms.

  • Wash the precipitate multiple times with diethyl ether to remove any unreacted precursors.

  • Dry the resulting white powder under vacuum.

Protocol 2: Fabrication of Perovskite Solar Cells with BDAI₂ Bulk Passivation

This protocol describes the fabrication of a typical n-i-p planar perovskite solar cell.

1. Substrate Cleaning:

a. Pattern FTO-coated glass substrates using zinc powder and HCl. b. Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., 2% Hellmanex solution), deionized water, acetone, and isopropanol (B130326) for 15-20 minutes each. c. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before depositing the electron transport layer.

2. Electron Transport Layer (ETL) Deposition (e.g., SnO₂):

a. Prepare a SnO₂ precursor solution (e.g., using a chemical bath deposition method). b. Deposit the SnO₂ layer onto the FTO substrate. c. Anneal the substrates at the required temperature (e.g., 150-180°C).

3. Perovskite Precursor Solution Preparation:

a. Prepare the 3D perovskite precursor solution. For example, for a FA₀.₉₅Cs₀.₀₅PbI₃ composition, dissolve FAI, CsI, and PbI₂ in a mixed solvent of DMF/DMSO (e.g., 4:1 v/v).[2] b. Prepare a stock solution of BDAI₂ in a suitable solvent (e.g., DMF or DMSO). c. Add the desired amount of BDAI₂ stock solution to the 3D perovskite precursor solution to achieve the target molar percentage (e.g., 0.25%, 0.5%, 1%). A threshold amount of ≤1% has been found to be effective.[2][5][6]

4. Perovskite Film Deposition:

a. Transfer the FTO/ETL substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution containing BDAI₂ onto the ETL. A typical two-step spin-coating process might be:

  • 1000 rpm for 10 seconds (acceleration 200 rpm/s)
  • 6000 rpm for 30 seconds (acceleration 2000 rpm/s) c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[2] d. Anneal the perovskite film at a specific temperature and duration (e.g., 125°C for 20 minutes).[2]

5. Hole Transport Layer (HTL) Deposition:

a. Prepare a solution of the hole-transporting material (e.g., Spiro-OMeTAD) in a suitable solvent (e.g., chlorobenzene) with additives like Li-TFSI and tBP. b. Spin-coat the HTL solution onto the perovskite layer.

6. Electrode Deposition:

a. Deposit the back metal electrode (e.g., Gold or Silver) by thermal evaporation through a shadow mask to define the active area of the device.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Final Device Start Start: FTO Glass Cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Start->Cleaning 1. UV_Oozone UV_Oozone Cleaning->UV_Oozone 2. UV_Ozone UV-Ozone Treatment ETL ETL Deposition (e.g., SnO₂) UV_Ozone->ETL 3. Perovskite_Deposition Perovskite Spin-Coating (with BDAI₂) ETL->Perovskite_Deposition 4. Annealing Perovskite Annealing Perovskite_Deposition->Annealing 5. HTL HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL 6. Electrode Metal Electrode Evaporation (e.g., Au) HTL->Electrode 7. End Finished PSC Device Electrode->End 8.

Caption: Experimental workflow for fabricating a PSC with BDAI₂.

Protocol 3: Fabrication of 3D/2D Perovskite Solar Cells with a BDAI₂ Capping Layer
  • Follow steps 1-4 from Protocol 2 for the fabrication of the 3D perovskite film.

  • 2D Capping Layer Deposition: a. Prepare a dilute solution of BDAI₂ in a suitable solvent like isopropanol. b. Spin-coat the BDAI₂ solution onto the annealed 3D perovskite film. c. Anneal the film at a moderate temperature to promote the formation of the 2D perovskite layer at the interface.

  • Proceed with steps 5 and 6 from Protocol 2 for the deposition of the HTL and the metal electrode.

Characterization and Stability Testing

  • Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination to determine the VOC, JSC, fill factor, and PCE.

  • Stability Testing:

    • Thermal Stability: Age the unencapsulated devices in a nitrogen atmosphere at elevated temperatures (e.g., 85°C) and monitor the PCE over time.

    • Moisture Stability: Store the devices in a controlled humidity environment (e.g., 40-50% RH) and track their performance.

    • Operational Stability: Continuously illuminate the encapsulated devices at 1-sun intensity and monitor the maximum power point tracking over an extended period.[4]

Conclusion

The use of this compound salts as additives or capping layers is a highly effective strategy for enhancing the stability and performance of perovskite solar cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to implement this technique. The bifunctional nature of the BDA cation allows for simultaneous defect passivation and the formation of a protective 2D layer, addressing key degradation mechanisms in perovskite solar cells. Careful optimization of the BDA salt concentration and processing conditions is crucial for achieving optimal device performance and longevity.

References

Application Notes and Protocols: Synthesis of 1,4-Butanediammonium Dinitrate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediammonium dinitrate, also known as putrescine dinitrate, is the dinitrate salt of 1,4-diaminobutane (B46682) (putrescine). Polyamines like putrescine are crucial in various biological processes, including cell division, differentiation, and apoptosis.[1] The dinitrate salt form provides a stable, crystalline solid that can be used in a variety of research applications. This document provides a detailed protocol for the chemical synthesis of this compound dinitrate and summarizes its key physicochemical properties.

Applications

While specific applications for the dinitrate salt are not extensively documented in publicly available literature, its parent compound, putrescine, is a key molecule in cellular metabolism and a precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine. Therefore, this compound dinitrate can serve as a stable precursor for the controlled release or delivery of putrescine in various research contexts, including:

  • Biochemical studies: Investigating the role of putrescine in cellular pathways.

  • Drug development: As a starting material or intermediate for the synthesis of novel therapeutic agents.

  • Materials science: Potential use in the development of energetic materials or as a component in coordination polymers.

Experimental Protocol: Synthesis of this compound Dinitrate

This protocol is adapted from the synthesis of deuterated this compound dinitrate and is applicable for the non-deuterated compound.[2]

Materials:

  • 1,4-Diaminobutane (putrescine)

  • Concentrated nitric acid

  • 95% Ethanol (B145695)

  • Distilled water

  • Ice bath

  • Stir plate and stir bar

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Starting Material: In a suitable flask, dissolve 1,4-diaminobutane in 95% aqueous ethanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with vigorous stirring.

  • Addition of Nitric Acid: While maintaining the temperature at 0°C, add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution. It is critical to ensure the temperature does not exceed 0°C during this addition to control the exothermic reaction.

  • Reaction: After the complete addition of nitric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 10 minutes.

  • Isolation of the Product: A precipitate of this compound dinitrate will form. Isolate the solid product by filtration.

  • Washing: Wash the collected solid with cold 95% ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product, for example, by suction drying on the filter.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from an ethanol-water mixture. This will yield a colorless, microcrystalline solid.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound dinitrate.[2]

ParameterValue
Yield 62%
Melting Point 139-140°C
Appearance Colorless, microcrystalline solid

Spectroscopic Data (for the deuterated analogue, indicative for the non-deuterated compound): [2]

TechniqueKey Observations
Infrared (IR) Spectroscopy (KBr pellet) Strong, broad absorbances characteristic of ammonium (B1175870) and nitrate (B79036) groups.
Mass Spectrometry (70 eV) No molecular ion observed; fragmentation pattern suggests initial decomposition to the free diamine and nitric acid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound dinitrate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start1 1,4-Diaminobutane in 95% Ethanol dissolution Dissolution & Cooling to 0°C start1->dissolution start2 Concentrated Nitric Acid addition Dropwise Addition of Nitric Acid start2->addition dissolution->addition reaction Stirring at Room Temperature addition->reaction filtration Filtration reaction->filtration washing Washing with Cold Ethanol filtration->washing recrystallization Recrystallization (Ethanol/Water) washing->recrystallization product This compound Dinitrate recrystallization->product

Caption: Workflow for the synthesis of this compound dinitrate.

Logical Relationship of Synthesis

This diagram shows the logical progression from reactants to the final salt product.

Logical_Relationship reactant1 1,4-Diaminobutane (Putrescine) process Acid-Base Neutralization reactant1->process reactant2 Nitric Acid (HNO3) reactant2->process product This compound Dinitrate process->product

References

Application Notes and Protocols: 1,4-Butanediammonium in Dion-Jacobson Lead Bromide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and optoelectronic properties of Dion-Jacobson (DJ) phase lead bromide perovskites incorporating the 1,4-butanediammonium (BDA) cation. The use of BDA as a spacer cation in the perovskite structure leads to the formation of two-dimensional (2D) layered materials with enhanced stability and unique physical properties compared to their three-dimensional (3D) counterparts.[1][2][3] This document outlines key quantitative data, detailed experimental protocols, and visual representations of the structures and workflows involved.

Introduction to this compound Dion-Jacobson Perovskites

Dion-Jacobson (DJ) perovskites are a class of 2D layered materials where single inorganic perovskite layers are separated by diammonium cations.[2][4] Unlike the more common Ruddlesden-Popper phases, DJ phases lack a van der Waals gap between the layers, leading to stronger interlayer interactions. The incorporation of the linear diammonium cation, this compound (H₃N(CH₂)₄NH₃)²⁺, has been shown to produce stable DJ lead bromide perovskites with interesting photophysical and dielectric properties.[1][4] These materials are of interest for applications in optoelectronics, such as photodetectors and light-emitting devices, and their enhanced stability makes them promising for long-term operational devices.[2][5][6]

Quantitative Data Summary

The following tables summarize the key crystallographic, optical, and dielectric properties of various this compound based Dion-Jacobson lead bromide perovskites.

Table 1: Crystallographic Data for BDA-based DJ Lead Bromide Perovskites

CompoundFormulaSpace GroupLattice Parameters (Å) at specified temperatureReference
(BDA)PbBr₄C₄H₁₂N₂PbBr₄P1̅ (triclinic) at RTa = 8.472(1), b = 42.898(3), c = 8.328(1) at 360 K in C2/c phase[1]
(BDA)(MA)₂Pb₃Br₁₀(C₄H₁₂N₂)(CH₃NH₃)₂Pb₃Br₁₀Pnma (orthorhombic) at 100 Ka = 8.472(1), b = 42.898(3), c = 8.328(1) at 360 K[1]
(BDA)(EA)₂Pb₃Br₁₀(C₄H₁₂N₂)(C₂H₅NH₃)₂Pb₃Br₁₀--[1]

Table 2: Optical and Dielectric Properties

CompoundPhotoluminescence (PL) EmissionDielectric SwitchingBandgap (eV)Reference
(BDA)PbBr₄Narrowband (free excitons) and broadband (self-trapped excitons). Color tunable from blue to yellow upon cooling.-~3.0[1][7]
(BDA)(MA)₂Pb₃Br₁₀Narrow-band purplish-blue emission.Bistable dielectric switching between low (315 K) and high (332 K) permittivity states.-[1][7]
(BDA)(EA)₂Pb₃Br₁₀Narrow-band purplish-blue emission.Tristable dielectric switching at 345 K, 370 K, and 405 K.-[1][7]

Experimental Protocols

3.1. Synthesis of (BDA)(MA)₂Pb₃Br₁₀ and (BDA)(EA)₂Pb₃Br₁₀ Single Crystals

This protocol is adapted from the synthesis of similar Dion-Jacobson lead bromide perovskites.[1]

Materials:

  • Lead(II) bromide (PbBr₂)

  • Methylammonium bromide (MABr) or Ethylammonium bromide (EABr)

  • 1,4-Diaminobutane (BDA)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Methanol

Procedure:

  • Preparation of Amine Solutions: Prepare 2 M solutions of methylamine (B109427) or ethylamine (B1201723) in methanol.

  • Reaction Mixture: In a reaction vessel, combine PbBr₂, the respective amine solution, and 1,4-diaminobutane. For (BDA)(MA)₂Pb₃Br₁₀, a typical molar ratio would be 9 mmol of PbBr₂, 6 mmol of methylamine, and 1 mmol of 1,4-diaminobutane.

  • Acidification: Add a stoichiometric amount of hydrobromic acid to the reaction mixture to protonate the amines.

  • Dissolution and Crystallization: Heat the mixture to dissolve all precursors. Allow the solution to cool slowly to room temperature to facilitate the growth of single crystals.

  • Isolation: Collect the resulting crystals by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

3.2. Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure and lattice parameters.

Instrumentation: A four-circle X-ray diffractometer with a Mo Kα radiation source and a CCD detector.

Procedure:

  • Crystal Mounting: Select a suitable single crystal and mount it on the goniometer head.

  • Data Collection: Collect diffraction data using an ω-scan mode with an increment of Δω = 1°.[1]

  • Data Processing: Process the collected data, including integration of the diffraction spots and application of an empirical absorption correction based on spherical harmonics.[1]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

3.3. Dielectric Measurements

Objective: To characterize the dielectric properties and identify phase transitions.

Instrumentation: A broadband impedance analyzer (e.g., Novocontrol α-A) with a nitrogen gas cryostat.

Procedure:

  • Sample Preparation: Select single crystals of appropriate dimensions (e.g., 1.2 × 1.3 × 0.25 mm for (BDA)(MA)₂Pb₃Br₁₀).[1] Coat the surfaces of the crystals with silver paste to ensure good electrical contact.

  • Measurement Setup: Place the prepared crystal in the cryostat.

  • Data Acquisition: Measure the dielectric permittivity as a function of temperature and frequency (typically 1 Hz to 1 MHz).[1] The temperature stability should be better than 0.1 K.

  • Analysis: Analyze the temperature dependence of the real part of the dielectric permittivity to identify phase transitions, which appear as anomalies in the dielectric constant. For studying dielectric switching, hold the sample at specific temperatures corresponding to different permittivity states for a set duration (e.g., 15-30 minutes) to confirm stability.[1]

Visualizations

Diagram 1: Crystal Structure of (BDA)PbBr₄

Crystal Structure of (BDA)PbBr₄ cluster_layer1 Inorganic Layer 1 cluster_spacer Organic Spacer Layer cluster_layer2 Inorganic Layer 2 PbBr6_1 PbBr₆ Octahedron BDA BDA Cation (H₃N(CH₂)₄NH₃)²⁺ PbBr6_1->BDA PbBr6_2 PbBr₆ Octahedron BDA->PbBr6_2

Caption: Schematic of the layered Dion-Jacobson perovskite structure.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursors: PbBr₂, MABr/EABr, BDA mix Mix & Dissolve in Solvent start->mix cool Slow Cooling & Crystallization mix->cool end_synth Isolate Single Crystals cool->end_synth scxrd Single-Crystal XRD end_synth->scxrd dielectric Dielectric Spectroscopy end_synth->dielectric pl Photoluminescence Spectroscopy end_synth->pl structure Crystal Structure Determination scxrd->structure properties Optical & Dielectric Properties dielectric->properties pl->properties

Caption: Workflow for perovskite synthesis and characterization.

Potential Applications and Future Directions

The unique properties of this compound based Dion-Jacobson lead bromide perovskites open up several avenues for research and application:

  • Dielectric Switching: The bistable and tristable dielectric switching observed in (BDA)(MA)₂Pb₃Br₁₀ and (BDA)(EA)₂Pb₃Br₁₀, respectively, makes them potential candidates for data storage and molecular switches.[1]

  • Light Emission: The tunable photoluminescence of (BDA)PbBr₄ from blue to yellow by changing the temperature could be exploited in temperature-sensitive optical sensors or novel light-emitting diodes (LEDs).[1][7]

  • Photodetectors: The high stability and favorable electronic properties of DJ perovskites make them suitable for use in high-performance photodetectors, including those sensitive to polarized light.[4][8]

  • Stability Enhancement in Solar Cells: While these wide-bandgap bromide perovskites are not ideal for single-junction solar cells, the principles of using diammonium cations to form stable 2D structures can be applied to enhance the stability of lower-bandgap iodide-based perovskites for photovoltaic applications.[5][6][9]

For professionals in drug development and related biomedical fields, the high stability and strong photoluminescence of these materials could be of interest for applications in bio-imaging and sensing, provided that the toxicity of lead can be adequately managed or mitigated, for instance, through encapsulation. Further research is needed to explore the biocompatibility and functionalization of these perovskite nanoparticles for such applications.

References

Application Notes and Protocols for Increasing 1,4-Diaminobutane Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diaminobutane (B46682), commonly known as putrescine, is a four-carbon diamine that serves as a crucial platform chemical for the synthesis of polymers like Nylon 4,6, as well as pharmaceuticals and agrochemicals.[1][2] While traditionally produced through chemical synthesis from non-renewable petroleum feedstocks, there is a growing interest in sustainable, bio-based production methods.[1] Escherichia coli has emerged as a promising microbial host for the production of 1,4-diaminobutane from renewable resources due to its well-characterized genetics and rapid growth.[1][3]

This document provides detailed application notes and protocols on various metabolic engineering strategies to enhance the production of 1,4-diaminobutane in E. coli. The key strategies discussed include increasing the expression of biosynthetic pathway genes, eliminating competing metabolic pathways, and optimizing the supply of essential cofactors.

Metabolic Pathways for 1,4-Diaminobutane Synthesis in E. coli

E. coli possesses two native pathways for 1,4-diaminobutane synthesis: the ornithine decarboxylase (ODC) pathway and the arginine decarboxylase (ADC) pathway.[4]

  • Ornithine Decarboxylase (ODC) Pathway: Ornithine is directly decarboxylated to putrescine by ornithine decarboxylase, which is encoded by the speC and speF genes.[4]

  • Arginine Decarboxylase (ADC) Pathway: Arginine is first converted to agmatine (B1664431) by arginine decarboxylase (speA), and then agmatine is hydrolyzed to putrescine and urea (B33335) by agmatinase (speB).[3][4]

The following diagram illustrates the engineered metabolic pathways for enhanced 1,4-diaminobutane production in E. coli.

Metabolic_Pathway_for_1_4_Diaminobutane_Production Glucose Glucose Glutamate Glutamate Glucose->Glutamate argA argA (Feedback Resistant) Glutamate->argA Ornithine Ornithine argCDE argC, argD, argE (Overexpressed) Ornithine->argCDE speC speC (Overexpressed) Ornithine->speC argI argI (Deleted) Ornithine->argI Arginine Arginine speA speA (Overexpressed) Arginine->speA Agmatine Agmatine speB speB (Overexpressed) Agmatine->speB Putrescine 1,4-Diaminobutane (Putrescine) puuA puuA (Deleted) Putrescine->puuA speG speG (Deleted) Putrescine->speG Degradation Degradation Products Spermidine Spermidine Citrulline Citrulline argCDE->Arginine argA->Ornithine Multiple steps speC->Putrescine Ornithine Decarboxylase speA->Agmatine Arginine Decarboxylase speB->Putrescine Agmatinase argI->Citrulline Ornithine Transcarbamoylase puuA->Degradation Putrescine Degradation speG->Spermidine Spermidine Synthase

Caption: Engineered metabolic pathways for 1,4-diaminobutane production in E. coli.

Key Metabolic Engineering Strategies and Quantitative Data

Several genetic modifications have been successfully implemented to increase 1,4-diaminobutane production in E. coli. These strategies focus on enhancing the biosynthetic flux towards putrescine while minimizing its degradation and the formation of byproducts.

StrainRelevant Genotype/ModificationsPathway TargetedTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliInactivation of putrescine degradation and utilization pathways, deletion of argI, overexpression of ornithine decarboxylase and ornithine biosynthetic genes (argC-E), deletion of rpoS.ODC Pathway24.20.1680.75[1]
KT160Genomic mutation of yifEQ100TAG, disruption of puuA, overexpression of feedback-resistant argAY19C, speA, and speB under a T5 promoter.ADC Pathway~1.74 (19.8 mM)N/AN/A[4][5]
NAP19Chassis strain PUT11(DE3) with 11 gene knockouts related to branching and degradation pathways. Overexpression of genes for PLP and NADPH synthesis.ODC Pathway & Cofactor Engineering272 mg/L·DCWN/AN/A[2][6]
Engineered E. coliCo-expression of L-arginine decarboxylase (speA) and agmatine ureohydrolase (speB) on a low-copy plasmid (pACYCDuet).ADC Pathway~1.76 (at 20 mM L-arginine)98% (mole conversion)N/A[3]

Experimental Protocols

Protocol 1: Construction of a 1,4-Diaminobutane Overproducing E. coli Strain via the ADC Pathway

This protocol is based on the strategy of enhancing the arginine decarboxylase (ADC) pathway.[4][5]

1. Materials:

  • E. coli K-12 strain

  • Plasmids for gene expression (e.g., pQE-80L)

  • Primers for gene amplification and mutagenesis

  • Restriction enzymes

  • T4 DNA ligase

  • LB medium

  • Terrific Broth (TB)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

2. Procedure:

  • Step 1: Desensitization of N-acetylglutamate synthase (ArgA) to feedback inhibition.

    • Perform site-directed mutagenesis on the argA gene to substitute the 19th amino acid residue, Tyrosine (Tyr), with Cysteine (Cys).

    • Clone the mutated argAY19C into an expression vector.

  • Step 2: Construction of the putrescine production operon.

    • Amplify the speA (arginine decarboxylase) and speB (agmatinase) genes from the E. coli genome.

    • Clone argAY19C, speA, and speB into the same plasmid to form an operon. It is recommended to place these genes under the control of a strong inducible promoter, such as the T5 promoter.[4]

  • Step 3: Disruption of the putrescine degradation pathway.

    • Knock out the puuA gene, which encodes the first enzyme in the putrescine degradation pathway, from the genome of the E. coli K-12 strain.[4][5]

  • Step 4: Transformation and Strain Selection.

    • Transform the engineered plasmid into the puuA knockout strain.

    • Select for positive transformants on appropriate antibiotic-containing media.

The following diagram illustrates the experimental workflow for constructing a 1,4-diaminobutane overproducing strain.

Strain_Construction_Workflow start Start: E. coli K-12 mutagenesis Site-directed mutagenesis of argA (Y19C) start->mutagenesis knockout Genomic knockout of puuA start->knockout cloning_operon Clone argA(Y19C), speA, and speB into expression plasmid mutagenesis->cloning_operon transformation Transform plasmid into puuA knockout strain cloning_operon->transformation knockout->transformation selection Select for positive transformants transformation->selection end Final Strain: Overproducing 1,4-Diaminobutane selection->end

Caption: Workflow for constructing a 1,4-diaminobutane overproducing E. coli strain.

Protocol 2: Fed-Batch Fermentation for High-Density Culture and 1,4-Diaminobutane Production

This protocol provides a general framework for high-density fed-batch fermentation to achieve high titers of 1,4-diaminobutane.[1][7][8]

1. Materials:

  • Engineered E. coli strain

  • Seed culture medium (e.g., LB medium)

  • Batch fermentation medium (defined minimal medium)

  • Feeding medium (concentrated glucose solution, nitrogen source, and salts)

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Inducer (e.g., IPTG)

2. Procedure:

  • Step 1: Inoculum Preparation.

    • Inoculate a single colony of the engineered strain into a shake flask containing seed culture medium.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 6-8.[7]

  • Step 2: Batch Phase.

    • Inoculate the bioreactor containing the batch fermentation medium with the seed culture (typically 10% v/v).[7]

    • Maintain the temperature at 37°C and pH at a controlled setpoint (e.g., 6.8-7.0).

    • Control the dissolved oxygen (DO) level by adjusting the agitation speed and airflow.

  • Step 3: Fed-Batch Phase.

    • Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated nutrient solution.

    • Employ a predefined exponential feeding strategy to maintain a desired specific growth rate.[8]

  • Step 4: Induction.

    • When the culture reaches a high cell density (e.g., OD600 of 50-100), induce the expression of the 1,4-diaminobutane production genes by adding the inducer (e.g., IPTG).

  • Step 5: Production Phase and Harvest.

    • Continue the fermentation with feeding for a predetermined period (e.g., 24-48 hours) to allow for product accumulation.

    • Monitor cell growth and 1,4-diaminobutane concentration periodically.

    • Harvest the culture for product recovery and analysis.

The logical relationship between different fermentation phases is depicted in the following diagram.

Fed_Batch_Fermentation_Logic inoculum Inoculum Preparation batch Batch Phase inoculum->batch fed_batch Fed-Batch Phase batch->fed_batch Carbon source depletion induction Induction fed_batch->induction High cell density production Production Phase induction->production harvest Harvest production->harvest Cofactor_Engineering Glucose Glucose PP_Pathway Pentose Phosphate Pathway Glucose->PP_Pathway PLP_synthesis PLP Synthesis (pdxJ) Glucose->PLP_synthesis Ornithine_synthesis Ornithine Biosynthesis Glucose->Ornithine_synthesis NADPH NADPH PP_Pathway->NADPH NADPH->Ornithine_synthesis 2 moles PLP PLP PLP_synthesis->PLP Ornithine_decarboxylase Ornithine Decarboxylase (SpeC) PLP->Ornithine_decarboxylase Ornithine_synthesis->Ornithine_decarboxylase Putrescine 1,4-Diaminobutane Ornithine_decarboxylase->Putrescine

References

Application Notes and Protocols for the Laboratory Preparation of Butane-1,4-diammonium Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of butane-1,4-diammonium diiodide, a key precursor in the development of perovskite-based materials for solar cells and other optoelectronic applications. The protocol details a straightforward and reproducible acid-base neutralization reaction between 1,4-diaminobutane (B46682) and hydroiodic acid. This guide includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure clarity and successful replication of the synthesis.

Introduction

Butane-1,4-diammonium diiodide (BDAI₂), also known as 1,4-butanediamine dihydriodide, is an organic ammonium (B1175870) salt that has garnered significant interest in materials science. Its primary application lies in its use as a component in the fabrication of low-dimensional perovskite solar cells, where it contributes to enhanced stability and performance of the devices. The synthesis of high-purity BDAI₂ is crucial for obtaining consistent and reliable results in subsequent material fabrication and device engineering. The following protocol outlines a robust method for the preparation of butane-1,4-diammonium diiodide in a laboratory setting.

Data Presentation

ParameterValueReference
Chemical Formula C₄H₁₄I₂N₂[1][2]
Molecular Weight 343.98 g/mol [1][2][3]
CAS Number 916849-52-0[1][2][3]
Appearance White to off-white powder/crystals[3]
Purity >98% (typical)
Melting Point >250 °C (decomposes)
Solubility Soluble in water, ethanol (B145695), DMSO
¹H NMR (D₂O, 400 MHz) δ (ppm) ~3.1 (t, 4H), ~1.8 (quint, 4H)Predicted
¹³C NMR (D₂O, 100 MHz) δ (ppm) ~40, ~25Predicted

Note: Predicted NMR data is based on analogous structures and general chemical shift principles.

Experimental Protocol

Materials and Equipment
  • 1,4-Diaminobutane (≥99%)

  • Hydroiodic acid (57 wt. % in H₂O, stabilized)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Schlenk line or vacuum oven

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diaminobutane (1.00 eq.) in a mixture of ethanol and deionized water (e.g., a 3:1 v/v ratio). Stir the solution at room temperature until the diamine is completely dissolved.

  • Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add hydroiodic acid (2.05 eq.) dropwise to the stirred solution using a dropping funnel over a period of 30-60 minutes. A white precipitate will form during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure complete reaction.

  • Isolation of Crude Product: Remove the solvent from the reaction mixture using a rotary evaporator. A white solid will be obtained.

  • Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add a small amount of deionized water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (or ice bath) to induce crystallization.

  • Washing and Drying: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified butane-1,4-diammonium diiodide under vacuum or in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours to obtain the final product.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H and ¹³C NMR spectra to confirm its identity and purity.

Mandatory Visualization

experimental_workflow Experimental Workflow for Butane-1,4-diammonium Diiodide Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization diamine 1,4-Diaminobutane dissolve Dissolve Diamine in Ethanol/Water diamine->dissolve hi_acid Hydroiodic Acid add_acid Slowly Add Hydroiodic Acid hi_acid->add_acid cool Cool to 0-5 °C dissolve->cool cool->add_acid react Stir at Room Temperature add_acid->react evaporate Solvent Evaporation react->evaporate recrystallize Recrystallize from Hot Ethanol/Water evaporate->recrystallize filter Vacuum Filtration recrystallize->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product Butane-1,4-diammonium Diiodide dry->product analysis Melting Point, NMR product->analysis

Caption: Synthesis workflow for butane-1,4-diammonium diiodide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Hydroiodic acid is corrosive and should be handled with care.

  • 1,4-Diaminobutane is a corrosive and flammable solid.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 1,4-Butanediammonium in Organic-Inorganic Hybrid Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-butanediammonium (BDA) as a key component in the fabrication of advanced organic-inorganic hybrid materials, with a particular focus on perovskite-based optoelectronic devices. The inclusion of BDA cations, typically in the form of this compound diiodide (BDADI), has been shown to significantly enhance the performance and stability of perovskite solar cells (PSCs).

Introduction to this compound in Perovskites

This compound is a diammonium organic cation that serves as a spacer in the formation of two-dimensional (2D) and quasi-2D perovskite structures. When incorporated into traditional three-dimensional (3D) perovskite films, it forms a 2D capping layer, leading to a 3D/2D heterostructure. This architecture leverages the superior charge transport properties of the 3D perovskite and the enhanced stability of the 2D perovskite. The resulting materials are often of the Dion-Jacobson (DJ) phase, which offers improved environmental resilience and electronic properties compared to traditional Ruddlesden-Popper 2D perovskites.

The primary advantages of incorporating a this compound-based 2D capping layer include:

  • Enhanced Stability: The hydrophobic nature of the BDA cation provides a protective barrier against moisture, a key degradation factor for 3D perovskites. This leads to significantly improved long-term operational and environmental stability.

  • Defect Passivation: The BDA-based 2D layer effectively passivates surface defects on the underlying 3D perovskite film. This suppression of non-radiative recombination pathways leads to a longer carrier lifetime and improved device performance.

  • Improved Efficiency: By reducing defects and improving charge extraction, the 2D capping layer contributes to higher power conversion efficiencies (PCEs) in perovskite solar cells. Studies have reported PCEs exceeding 20% with the use of a BDADI capping layer.[1]

  • Tunable Optoelectronic Properties: The incorporation of BDA allows for the tuning of the electronic band structure at the 3D/2D interface, facilitating better charge extraction and transport.

Quantitative Data Summary

The following tables summarize the key performance parameters of perovskite solar cells with and without the integration of a this compound-based capping layer, as reported in the literature.

Table 1: Photovoltaic Performance of Perovskite Solar Cells

Device ArchitectureVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
3D Control1.0222.3774.516.89[2]
3D/2D (BDAI2)1.0125.4280.1220.77[2]
3D/2D (BDADI)---20.32[1]

Table 2: Stability of Perovskite Solar Cells

Device ArchitectureStability Test ConditionsInitial PCE (%)PCE after Test (%)DurationReference
3D ControlContinuous 1 sun illumination, 65 °C-Deteriorated170 h[3]
3D/2D (BDAI2 passivated)Continuous 1 sun illumination, 65 °C-50-80% of initial400 h[3]
3D/2D (GAI/BDAI passivated)Ambient (50-60% RH), unencapsulated18.82Phase stable15 days[2]
3D ControlAmbient (50-60% RH), unencapsulated-Phase shift10 days[2]

Experimental Protocols

Synthesis of this compound Diiodide (BDAI₂)

Materials:

  • 1,4-Butanediamine

  • Hydroiodic acid (HI, 57 wt% in water)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of 1,4-butanediamine in ethanol.

  • Cool the flask in an ice bath while stirring.

  • Slowly add a stoichiometric amount (2 molar equivalents) of hydroiodic acid dropwise to the solution. A white precipitate will form.

  • Continue stirring the mixture in the ice bath for 2 hours.

  • Remove the flask from the ice bath and allow it to warm to room temperature, continuing to stir for an additional 2 hours.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting white solid with diethyl ether multiple times to remove any unreacted starting materials.

  • Dry the purified BDAI₂ powder in a vacuum oven at 60 °C overnight.

Fabrication of 3D/2D Perovskite Solar Cells

This protocol describes the fabrication of a perovskite solar cell with a standard architecture (e.g., FTO/c-TiO₂/mesoporous-TiO₂/Perovskite/Spiro-OMeTAD/Au) where a 2D BDA-based layer is deposited on top of the 3D perovskite.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Detergent solution (e.g., 2% Hellmanex)

  • Acetone

  • Isopropanol (B130326) (IPA)

  • Titanium diisopropoxide bis(acetylacetonate) solution in IPA

  • 3D perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • BDAI₂ solution in IPA (e.g., 2.0 mg/mL)

  • Chlorobenzene (B131634)

  • Spiro-OMeTAD solution in chlorobenzene with additives (e.g., Li-TFSI, TBP)

  • Gold (for thermal evaporation)

Protocol:

  • Substrate Cleaning:

    • Pattern the FTO-coated glass substrates using zinc powder and HCl.

    • Sequentially clean the substrates by sonicating in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact TiO₂ (c-TiO₂) layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution onto the substrates heated at 450 °C.

    • Anneal the c-TiO₂ layer at 450 °C for 30 minutes.

    • (Optional for mesoporous architecture) Spin-coat a mesoporous TiO₂ paste and anneal at 500 °C for 30 minutes.

  • Deposition of 3D Perovskite Layer:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the 3D perovskite precursor solution onto the TiO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the film on a hotplate at 100-150 °C for 10-30 minutes.

  • Deposition of 2D Perovskite Capping Layer:

    • After the 3D perovskite film has cooled to room temperature, spin-coat the BDAI₂ solution in IPA onto the 3D perovskite layer at 4000 rpm for 30 seconds.

    • Anneal the substrate at 100 °C for 10 minutes.

  • Deposition of Hole Transport Layer (HTL):

    • Spin-coat the Spiro-OMeTAD solution onto the 2D perovskite layer at 4000 rpm for 30 seconds.

  • Deposition of Metal Contact:

    • Mask the device area and deposit an 80-100 nm thick gold layer by thermal evaporation under high vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_finalization Device Finalization Patterning FTO Patterning Cleaning Ultrasonic Cleaning Patterning->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (c-TiO₂/meso-TiO₂) UV_Ozone->ETL Perovskite_3D 3D Perovskite Spin-Coating ETL->Perovskite_3D Perovskite_2D 2D BDA Capping Layer Spin-Coating Perovskite_3D->Perovskite_2D HTL HTL Deposition (Spiro-OMeTAD) Perovskite_2D->HTL Electrode Gold Electrode Evaporation HTL->Electrode Characterization Device Characterization Electrode->Characterization

Caption: Experimental workflow for the fabrication of 3D/2D perovskite solar cells.

Passivation and Energy Level Alignment Mechanism

passivation_mechanism CB_3D Conduction Band CB_2D Conduction Band CB_3D->CB_2D Electron Transfer VB_3D Valence Band VB_2D Valence Band VB_3D->VB_2D Hole Blocking (potential barrier) Defects Surface Defects (e.g., halide vacancies) Passivation BDA Cations Passivate Defects Defects->Passivation Interaction Moisture_Barrier Hydrophobic Barrier

Caption: Role of the this compound capping layer in defect passivation and energy level alignment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Butanediammonium (BDA) in Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1,4-butanediammonium (BDA) in perovskite films for enhanced solar cell performance and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BDA) in perovskite films?

A1: this compound (BDA), often used in its diiodide salt form (BDAI₂), primarily acts as a passivating agent and a spacer cation to form 2D or quasi-2D perovskite structures on top of or within a 3D perovskite film.[1][2][3] Its incorporation can passivate surface and bulk defects, suppress non-radiative recombination, and enhance the environmental stability of the perovskite solar cell.[1][2] The hydrophobic nature of the butanediammonium cations also contributes to improved moisture resistance.[1]

Q2: How does BDA concentration affect the morphology and crystallinity of perovskite films?

A2: The concentration of BDA has a significant, nonmonotonic impact on the microstructure of the perovskite film.[2][3] Low concentrations (typically ≤1%) can promote the growth of larger, more uniform crystal grains and lead to a more homogenous surface morphology.[4][5] This is attributed to the role of BDA in controlling the crystallization kinetics of the perovskite film.[6] However, excessive concentrations can hinder crystal grain development or induce lattice strain, which may negatively impact the film's crystallinity and overall quality.[7]

Q3: What is the effect of BDA on the performance of perovskite solar cells?

A3: Optimal concentrations of BDA can significantly enhance the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of perovskite solar cells.[7] This improvement is largely due to the passivation of defects, which reduces charge recombination and improves charge extraction.[1][7] However, the effect is highly dependent on the concentration, with a threshold-like behavior observed; exceeding the optimal amount can lead to a decrease in device performance.[2][3]

Q4: How does BDA improve the stability of perovskite solar cells?

A4: The incorporation of BDA enhances the stability of perovskite solar cells in several ways. The formation of a 2D or quasi-2D capping layer acts as a protective barrier against environmental factors like moisture and oxygen.[1] The hydrophobic butanediammonium cations help to repel water molecules.[1] Furthermore, BDA can improve the photothermal stability of the perovskite material.[2][3] Devices with BDA have shown significantly longer operational lifetimes under continuous illumination and elevated temperatures compared to control devices.[2][3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of BDA concentration in perovskite film fabrication.

Problem Potential Cause(s) Suggested Solution(s)
Low Power Conversion Efficiency (PCE) - Sub-optimal BDA concentration.- Poor film morphology with small grains or pinholes.[9]- Increased charge carrier recombination.- Systematically vary the BDA concentration (e.g., in 0.25% or 0.5% increments) to find the optimal loading.[8]- Re-evaluate the spin-coating and annealing parameters after adding BDA.[10]- Conduct photoluminescence (PL) spectroscopy to assess defect passivation; an increase in PL intensity suggests reduced recombination.[7]
Poor Film Quality (e.g., hazy appearance, visible precipitates) - BDA salt not fully dissolved in the precursor solution.- Exceeding the solubility limit of BDA in the solvent system.- Incompatible solvent mixture.- Ensure complete dissolution of the BDA salt by gentle heating or extended sonication.- Test different solvent ratios (e.g., DMF:DMSO) to improve solubility.[3]- Filter the precursor solution before spin-coating to remove any undissolved particles.
Reduced Short-Circuit Current (Jsc) - Formation of a thick, insulating 2D perovskite layer that impedes charge transport.- High concentration of BDA hindering vertical charge transport.- Reduce the BDA concentration to form a thinner or more discontinuous 2D capping layer.- Consider a post-treatment approach where a dilute BDA solution is spin-coated onto the 3D perovskite film, rather than incorporating it into the bulk precursor solution.[1]
Device Instability and Rapid Degradation - Ineffective passivation due to insufficient BDA.- Non-uniform distribution of BDA leading to localized degradation.- Hygroscopic nature of the perovskite layer.[11]- Increase the BDA concentration slightly to ensure adequate surface and grain boundary passivation.- Optimize the mixing of the precursor solution to achieve a homogenous distribution of BDA.- Ensure the device is fabricated and tested in a controlled, low-humidity environment.[9]

Quantitative Data Summary

The following tables summarize the impact of varying BDA concentrations on perovskite solar cell performance from cited literature.

Table 1: Effect of BDAI₂ Bulk Passivation on Perovskite Solar Cell Parameters

BDAI₂ Concentration (wt%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0222.3774.518.82
0.25----
0.5----
1.0----
2.01.0122.3774.516.89
2.5----
5.0----
Data adapted from a study on single-cation passivation.[7] Note: A nonmonotonic dependence was observed, with optimal performance at concentrations below 2.0%.

Table 2: Performance of Devices with and without Dual-Cation (GAI/BDAI) Passivation

Passivation LayerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (No Passivation)---18.82
GAI (1.5 mg/mL)1.0225.4280.1220.77
BDAI (2.0 mg/mL)1.0122.3774.5016.89
GAI/BDAI Mixture---22.10
Data from a study on mixed-cation passivation, highlighting the synergistic effects.[7]

Experimental Protocols

Detailed Methodology for BDA Incorporation via Bulk Passivation:

  • Precursor Solution Preparation:

    • Prepare the 3D perovskite precursor solution (e.g., Cs0.1FA0.8MA0.1PbI3) by dissolving the respective salts in a mixed solvent system (e.g., DMF:DMSO 4:1 v/v).[3]

    • Prepare a stock solution of this compound diiodide (BDAI₂) in a suitable solvent (e.g., DMF).

    • Add the desired amount of the BDAI₂ stock solution to the 3D perovskite precursor solution to achieve the target weight percentage (e.g., 0.25%, 0.5%, 1%, 2.5%, 5%).[8]

    • Stir the final solution at room temperature for at least 1 hour to ensure homogeneity.

  • Film Deposition:

    • Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol.

    • Deposit the electron transport layer (e.g., SnO₂) and hole transport layer (e.g., NiOx) as per standard procedures.

    • Spin-coat the BDA-containing perovskite precursor solution onto the substrate. A typical two-step spin-coating process might be:

      • 1000 rpm for 10 seconds.

      • 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 100-110 °C) for a defined duration (e.g., 10-60 minutes) in a nitrogen-filled glovebox.[7]

  • Device Completion:

    • Deposit the remaining layers, such as the electron transport layer (e.g., C₆₀/BCP) and the metal electrode (e.g., Ag or Au), via thermal evaporation.[7]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization & Analysis prep_3D Prepare 3D Perovskite Precursor Solution mix Mix 3D and BDAI₂ Solutions at Target % prep_3D->mix prep_BDA Prepare BDAI₂ Stock Solution prep_BDA->mix spin_coat Spin-Coat Perovskite Solution mix->spin_coat anneal Anneal Film spin_coat->anneal morphology Morphology Analysis (SEM, AFM) anneal->morphology optoelectric Optoelectronic Properties (UV-Vis, PL) anneal->optoelectric device_test Device Performance (J-V, EQE) anneal->device_test Troubleshooting_Logic cluster_morphology Morphology Issues cluster_recombination Recombination Issues start Low PCE Observed check_morphology Analyze Film Morphology (SEM/AFM) start->check_morphology check_pl Measure Photoluminescence (PL) start->check_pl pinholes Pinholes or Small Grains check_morphology->pinholes low_pl Low PL Intensity check_pl->low_pl adjust_bda Adjust BDA % pinholes->adjust_bda adjust_anneal Optimize Annealing (Temp/Time) pinholes->adjust_anneal vary_bda Vary BDA % for Better Passivation low_pl->vary_bda check_interfaces Examine Interface Quality low_pl->check_interfaces

References

Technical Support Center: Crystallization of BDA-Based Layered Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1,4-butanediammonium (BDA)-based layered perovskite compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing BDA-based layered perovskites?

A1: Researchers often face several key challenges during the crystallization of BDA-based layered compounds. These include:

  • Controlling Crystal Orientation: Achieving the desired vertical orientation of the perovskite layers is crucial for efficient charge transport, but the bulky BDA cation can sometimes hinder this, leading to suboptimal device performance.[1][2][3]

  • Phase Purity and Dimensionality Control: Precisely controlling the number of inorganic octahedral layers (n-value) and preventing the formation of mixed phases or undesired low-n phases can be difficult.[4]

  • Defect Formation: Like other perovskites, BDA-based compounds are susceptible to various defects such as vacancies, interstitials, and anti-sites, which can act as recombination centers.[5][6] Stacking faults, a type of structural disorder where there is a disruption in the sequence of layered structures, are also a significant issue.[7][8]

  • Slow Crystallization Kinetics: The inclusion of the BDA cation and certain additives can significantly slow down the crystallization process, which requires careful optimization of deposition parameters.[4][9]

  • Surface Morphology: Achieving uniform, pinhole-free films with large grain sizes is essential for high-performance devices.[10]

Q2: How does the BDA cation specifically influence the crystallization process compared to other organic spacers?

A2: The this compound (BDA) cation is a symmetric diammonium cation that acts as a spacer in Dion-Jacobson (DJ) and alternating-cation-interlayer (ACI) 2D perovskites.[11] Its structure leads to a shorter interlayer distance compared to bulkier, single ammonium (B1175870) cations used in Ruddlesden-Popper phases. This can potentially improve charge transport. However, the specific interactions of the BDA cation with the inorganic layers influence crystallization kinetics and crystal orientation. The use of isomer organic cations has been shown to impact the kinetics of glass formation and subsequent crystallization by multiple orders of magnitude, highlighting the critical role of the organic cation's molecular conformation.[12]

Q3: What are stacking faults in BDA-based layered perovskites and how can they be minimized?

A3: Stacking faults are structural defects that represent a disruption in the regular stacking sequence of the perovskite layers.[7] In layered perovskites, this can manifest as variations in the thickness of the inorganic slabs within a single crystal.[7] These defects can create energy barriers that hinder charge transport and increase non-radiative recombination.

To minimize stacking faults, researchers can employ a strategy of "crystallization engineering." One effective method is to introduce an excess of the organic halide precursor (e.g., BDAI) into the solution. The excess iodide ions can help prevent the formation of lead-iodide complexes that may initiate stacking faults, while the excess BDA cations can shift the equilibrium to favor the formation of lower-n, more ordered phases.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Crystal Quality / Amorphous Film - Suboptimal precursor stoichiometry.- Inappropriate solvent system.- Incorrect annealing temperature or time.- Systematically vary the molar ratio of BDA halide to lead halide to find the optimal stoichiometry. Fractional deviations can significantly impact crystallinity.[13][14]- Use a co-solvent system to modulate precursor solubility and crystallization rate. For example, a mix of a poorly coordinating solvent like gamma-butyrolactone (B3396035) (GBL) with small amounts of DMSO and methanol (B129727) can improve vertical orientation.[1]- Optimize the annealing temperature and duration. In-situ monitoring techniques can help determine the optimal crystallization window.[9]
Undesired Crystal Orientation (Horizontal Layers) - Rapid crystallization kinetics.- Lack of a suitable template for vertical growth.- Introduce additives like methylammonium (B1206745) chloride (MACl) to slow down the crystallization process, allowing more time for ordered, vertical growth.[9]- Employ solvent engineering with a hybrid anti-solvent strategy to balance the extraction ability and volatility, which helps in obtaining preferentially orientated 2D/3D perovskites.[2]- Utilize bidirectional coordination by treating the substrate (e.g., SnO2) with molecules like cesium trifluoroacetate (B77799) (CsTFA) to promote vertical crystal growth.[3]
Presence of Multiple Perovskite Phases (Low-n and High-n mixtures) - Inconsistent precursor stoichiometry.- Non-uniform solvent evaporation.- Precisely control the precursor molar ratios. Even slight variations can lead to different n-phases.[13]- Use an anti-solvent dripping technique during spin-coating to induce rapid and uniform nucleation, which can favor the formation of a specific phase.[15]- Employ additives that can regulate the crystallization rate and promote the formation of the desired phase.[4]
High Density of Stacking Faults - Non-ideal solution chemistry leading to disordered layer growth.- Introduce an excess of the BDA halide salt in the precursor solution to suppress the formation of stacking faults.[7]
Pinhole Formation in Thin Films - Incomplete surface coverage during spin-coating.- Dewetting of the precursor solution from the substrate.- Optimize spin-coating parameters (speed, duration, and ramp rate).- Use an anti-solvent to induce rapid nucleation and the formation of a uniform film.[10]- Modify the substrate surface to improve its wettability for the perovskite precursor solution.

Experimental Protocols

Protocol 1: Cooling Crystallization for Centimeter-Sized (BDA)PbI₄ Single Crystals

This protocol is adapted from a modified cooling crystallization method.[16]

Materials:

  • This compound iodide (BDAI₂)

  • Lead(II) iodide (PbI₂)

  • Appropriate solvent (e.g., a mixture of DMF and DMSO)

  • Glass vial with a screw cap

  • Programmable heating/cooling stage or oil bath

Procedure:

  • Prepare a saturated precursor solution by dissolving stoichiometric amounts of BDAI₂ and PbI₂ in the chosen solvent at an elevated temperature (e.g., 90 °C). Ensure complete dissolution to form a clear solution.

  • Filter the hot, saturated solution through a PTFE filter (0.2 µm pore size) into a clean glass vial to remove any particulate impurities.

  • Place the vial on the programmable stage or in the oil bath.

  • Initiate a slow cooling program. A recommended cooling rate is 1 °C per hour from the initial temperature down to room temperature.[16]

  • Monitor the vial for the formation of seed crystals. Once seed crystals appear, continue the slow cooling process to allow for their growth into larger single crystals.

  • After the cooling program is complete, carefully decant the supernatant solution.

  • Wash the obtained crystals with a non-polar solvent like diethyl ether to remove any residual precursor solution.

  • Dry the crystals under vacuum at a low temperature (e.g., 60 °C) for several hours.

Protocol 2: Anti-Solvent Vapor Diffusion for 2D Perovskite Single Crystals

This protocol is a modified anti-solvent vapor-assisted crystallization method.[16]

Materials:

  • Perovskite precursors (e.g., BDABr₂, PbBr₂)

  • A good solvent for the precursors (e.g., DMF or DMSO)

  • An anti-solvent (e.g., chlorobenzene)

  • A small vial for the precursor solution

  • A larger, sealable container

Procedure:

  • Prepare a concentrated precursor solution in the good solvent at room temperature.

  • Filter the solution into the small vial.

  • Place the small, uncapped vial inside the larger container.

  • Add the anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the small vial.

  • Seal the larger container to create a saturated anti-solvent vapor environment.

  • Allow the anti-solvent vapor to slowly diffuse into the precursor solution. This will gradually reduce the solubility of the perovskite and induce crystallization.

  • Monitor the small vial for crystal growth over several hours to days.

  • Once crystals of the desired size are obtained, carefully remove them from the solution, wash with the anti-solvent, and dry under vacuum.

Visual Guides

Workflow for Troubleshooting Poor Crystallinity in BDA-based Perovskites

G start Start: Poor Crystal Quality check_stoichiometry Verify Precursor Stoichiometry start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Molar Ratios (e.g., add excess BDA-halide) stoichiometry_ok->adjust_stoichiometry No check_solvent Evaluate Solvent System stoichiometry_ok->check_solvent Yes adjust_stoichiometry->check_solvent solvent_ok Solvent System Optimal? check_solvent->solvent_ok modify_solvent Modify Solvent/Co-solvent Ratio (e.g., GBL with DMSO/Methanol) solvent_ok->modify_solvent No check_annealing Review Annealing Protocol solvent_ok->check_annealing Yes modify_solvent->check_annealing annealing_ok Annealing T & Time Correct? check_annealing->annealing_ok optimize_annealing Optimize Annealing Parameters annealing_ok->optimize_annealing No add_additive Consider Additives (e.g., MACl) annealing_ok->add_additive Yes optimize_annealing->add_additive end End: Improved Crystallinity add_additive->end

Troubleshooting workflow for poor crystallinity.
Logical Flow for Controlling Crystal Orientation

G start Goal: Vertical Crystal Orientation control_kinetics Control Crystallization Kinetics start->control_kinetics slow_down Slow Down Crystallization control_kinetics->slow_down substrate_modification Substrate Modification control_kinetics->substrate_modification use_additives Use Additives (e.g., MACl) slow_down->use_additives solvent_engineering Solvent Engineering slow_down->solvent_engineering result Achieve Preferential Vertical Growth use_additives->result hybrid_antisolvent Hybrid Anti-solvent Strategy solvent_engineering->hybrid_antisolvent hybrid_antisolvent->result surface_treatment Surface Treatment (e.g., CsTFA) substrate_modification->surface_treatment surface_treatment->result

Strategies for achieving vertical crystal orientation.

References

Technical Support Center: Enhancing Perovskite Photothermal Stability with 1,4-Butanediammonium (BDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,4-Butanediammonium (BDA) to improve the photothermal stability of perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BDA) in perovskite solar cells?

A1: this compound (BDA), often used in the form of this compound diiodide (BDAI₂), acts as a stabilizing agent for perovskite films. Its incorporation can enhance the photothermal stability, improve moisture resistance, and passivate surface defects of the 3D perovskite layer.[1][2][3] The bidentate nature of BDA cations allows for better interconnection between perovskite grains.[1]

Q2: How is BDA incorporated into the perovskite structure?

A2: BDA can be incorporated in two main ways:

  • Bulk Passivation: BDAI₂ salt is added directly to the perovskite precursor solution before film deposition.[1][2] This method aims to passivate defects throughout the bulk of the perovskite film.[4]

  • 2D Capping Layer: A solution of BDAI₂ is deposited on top of the 3D perovskite film to form a 2D perovskite capping layer.[3][5] This surface treatment passivates surface defects and can enhance charge extraction.[3]

Q3: What is the effect of BDA concentration on device performance?

A3: The concentration of BDA has a significant, nonmonotonic impact on device performance. Studies have shown a threshold amount of BDAI₂ (≤1 mol. %) for bulk passivation, below which it has a positive effect on charge carrier lifetimes and power conversion efficiencies (PCE).[1][2][6] Exceeding this optimal concentration can be detrimental to performance, even though it may still enhance stability.[1]

Q4: Does BDA improve the long-term stability of perovskite solar cells?

A4: Yes, the presence of BDA has been shown to significantly enhance the long-term operational stability of perovskite solar cells. In one study, devices with BDA maintained 50-80% of their initial PCE after 400 hours of continuous 1-sun illumination at 65°C, whereas control devices deteriorated after only 170 hours.[1][2][6] The hydrophobic nature of the BDA cations also contributes to improved moisture resistance.[3]

Q5: Can BDA be used to form phase-pure 2D perovskites?

A5: Research indicates that forming phase-pure 2D perovskites of the (BDA)(MA)n−1PbnI3n+1 series with n > 1 is challenging.[1] The (BDA)PbI₄ (n=1) phase is the most stable and readily formed.[1] Attempts to synthesize higher 'n' phases often result in a mixture of phases, including the (BDA)PbI₄ and 3D perovskite phases.[1]

Troubleshooting Guide

Issue 1: Low Power Conversion Efficiency (PCE) after BDA incorporation.

  • Question: I've added BDAI₂ to my perovskite precursor, but the PCE of my device is lower than the reference cell. What could be the cause?

  • Answer:

    • Sub-optimal BDA Concentration: The effect of BDAI₂ on PCE is highly dependent on its concentration. A "threshold-like nonmonotonic dependence" has been observed.[1][2] For bulk passivation, concentrations above 1 mol. % may negatively impact performance.[1][6]

      • Recommendation: Perform a concentration-dependent study, preparing devices with varying low concentrations of BDAI₂ (e.g., 0.2, 0.5, 1.0 mol. %) to find the optimal amount for your specific perovskite composition and fabrication process.[1]

    • Poor Film Morphology: The addition of BDA can alter the crystallization process of the perovskite film. High concentrations may hinder crystal grain development or cause lattice strain.[5]

      • Recommendation: Characterize the morphology of your perovskite films using Scanning Electron Microscopy (SEM). If you observe smaller grain sizes or poor surface coverage, try adjusting the annealing time and temperature, or the concentration of the BDA additive.

    • Phase Segregation: At higher concentrations, BDA can lead to the formation of 2D perovskite phases that may act as barriers to charge transport if not properly aligned.

      • Recommendation: Use X-ray Diffraction (XRD) to analyze the crystalline phases present in your film. The appearance of low-dimensional perovskite peaks may indicate phase segregation.

Issue 2: Inconsistent results and poor reproducibility.

  • Question: My BDA-passivated devices show a wide variation in performance from batch to batch. How can I improve reproducibility?

  • Answer:

    • Solution Preparation: Ensure precise and consistent preparation of the BDAI₂-containing perovskite precursor solution. Given the low optimal concentration, even small errors in measurement can lead to significant variations.

      • Recommendation: Prepare a stock solution of BDAI₂ and add the required volume to the main precursor solution to ensure accurate dosing.

    • Environmental Control: Perovskite film quality is highly sensitive to the fabrication environment (humidity, temperature).

      • Recommendation: Fabricate devices in a controlled environment, such as a nitrogen-filled glovebox with stable humidity and temperature levels.

    • Spin-Coating Parameters: Variations in spin-coating speed, acceleration, and duration, as well as the timing of the anti-solvent drip, can significantly affect film quality.

      • Recommendation: Standardize and carefully control all spin-coating parameters.

Issue 3: Film quality issues after forming a 2D BDA capping layer.

  • Question: After depositing the BDAI₂ solution for a 2D capping layer, the film appears hazy or non-uniform. What should I do?

  • Answer:

    • Solvent Incompatibility: The solvent used for the BDAI₂ solution might be damaging the underlying 3D perovskite layer.

      • Recommendation: Use a solvent for the BDAI₂ that is orthogonal to the solvent used for the 3D perovskite layer. Isopropanol (B130326) is a common choice.

    • Concentration of Capping Solution: The concentration of the BDAI₂ solution for the capping layer is critical. Too high a concentration can lead to the formation of a thick, insulating 2D layer.

      • Recommendation: Optimize the concentration of the BDAI₂ solution. Start with a low concentration and gradually increase it while monitoring the film quality and device performance.

    • Spin-Coating Dynamics: The spin-coating speed and duration for the capping layer will determine its thickness and uniformity.

      • Recommendation: Experiment with different spin-coating parameters for the capping layer deposition to achieve a uniform and thin layer.

Quantitative Data

Table 1: Effect of BDAI₂ Bulk Passivation on Perovskite Solar Cell Stability

Additive Concentration (mol. %)Initial PCEPCE after 400h (65°C, 1-sun)Stability (% of initial PCE)
0 (Control)Reference ValueDeteriorated after 170h~0%
BDAI₂ PassivatedVaries (concentration dependent)50-80% of initial PCE50-80%

Data adapted from a study on the photothermal stability of BDAI₂-passivated devices.[1][2][6]

Table 2: Influence of BDAI₂ Concentration on Optoelectronic Properties

BDAI₂ Concentration (mol. %)Effect on Charge Carrier LifetimeEffect on Radiative Recombination
≤ 1%Positive (Increased Lifetime)Positive (Increased Fraction)
> 1%Negative (Decreased Lifetime)Negative (Decreased Fraction)

This table summarizes the general trends observed for bulk passivation with BDAI₂.[1][2][6]

Experimental Protocols

Protocol 1: Bulk Passivation of 3D Perovskite with BDAI₂

  • Precursor Solution Preparation:

    • Prepare the standard 3D perovskite precursor solution (e.g., FAPbI₃ or MAPbI₃ based) in a suitable solvent mixture (e.g., DMF:DMSO).

    • Prepare a separate stock solution of BDAI₂ in the same solvent.

    • Add the required volume of the BDAI₂ stock solution to the 3D perovskite precursor to achieve the desired molar percentage (e.g., 0.5%, 1%). Ensure thorough mixing.

  • Substrate Preparation:

    • Clean patterned FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Treat the substrates with UV-Ozone or Oxygen plasma to improve the wettability.

    • Deposit an electron transport layer (e.g., SnO₂) and anneal according to standard procedures.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the BDAI₂-containing perovskite precursor solution onto the substrate.

    • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the film on a hotplate (e.g., 100-150°C for 10-30 minutes).

  • Device Completion:

    • Deposit a hole transport layer (e.g., Spiro-OMeTAD).

    • Evaporate a metal back contact (e.g., gold or silver).

Protocol 2: Fabrication of a 3D/2D Perovskite Structure with a BDA Capping Layer

  • Fabricate the 3D Perovskite Film: Follow steps 1-3 from Protocol 1, but using the standard 3D perovskite precursor solution without BDAI₂.

  • Prepare the Capping Layer Solution: Dissolve BDAI₂ in isopropanol at an optimized concentration (e.g., 1-5 mg/mL).

  • Deposit the Capping Layer:

    • Allow the 3D perovskite film to cool to room temperature.

    • Deposit the BDAI₂/isopropanol solution onto the 3D perovskite film.

    • Spin-coat at a suitable speed (e.g., 4000 rpm for 30s).

    • Anneal the film at a moderate temperature (e.g., 100°C for 5-10 minutes) to form the 2D capping layer.

  • Device Completion: Proceed with step 4 from Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow: Bulk Passivation with BDA A Prepare 3D Perovskite Precursor Solution B Add BDAI₂ Stock Solution (≤1 mol. %) A->B Mixing C Spin-Coat on Substrate B->C Deposition D Anti-Solvent Drip C->D Crystallization Control E Anneal Film D->E Thermal Treatment F Deposit Charge Transport Layers E->F G Deposit Metal Contact F->G G cluster_mechanism Proposed Mechanism of BDA Stabilization BDA BDA²⁺ Cations Passivation Defect Passivation & Improved Inter-grain Connection BDA->Passivation Incorporation Perovskite 3D Perovskite Grains GrainBoundary Grain Boundaries (Defect Sites) Perovskite->GrainBoundary SurfaceDefects Surface Defects (e.g., Vacancies) Perovskite->SurfaceDefects GrainBoundary->Passivation SurfaceDefects->Passivation Stability Enhanced Photothermal & Moisture Stability Passivation->Stability Leads to

References

Technical Support Center: Degradation Pathways of 1,4-Butanediammonium (Putrescine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the degradation pathways of 1,4-butanediammonium, commonly known as putrescine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental study of putrescine degradation.

Q1: My bacterial culture is not growing with putrescine as the sole nitrogen or carbon source. What are the possible reasons?

A1: Failure to observe growth can stem from several factors related to the specific degradation pathways and experimental conditions. In organisms like E. coli, there are two primary pathways for putrescine degradation: the transaminase pathway and the glutamylated putrescine (GP) pathway.[1][2][3][4] The functionality of these pathways is highly dependent on environmental cues.

Troubleshooting Checklist:

  • Incorrect Pathway Induction: The GP pathway is essential for using putrescine as a sole carbon source, while both pathways can be used when it is the sole nitrogen source.[1][3][4] Ensure your media composition correctly induces the required pathway. Nitrogen limitation is a key inducer for the transaminase pathway.[1][3][4]

  • Temperature: The GP pathway in E. coli is temperature-sensitive and functions optimally at lower temperatures (e.g., ≤30°C), but not efficiently at 37°C.[2][4] If you are using putrescine as a carbon source, try lowering the incubation temperature.

  • Gene Knockouts: If you are using mutant strains, remember that blocks in both the GP and transaminase pathways are necessary to completely prevent growth with putrescine as the sole nitrogen source.[1][3] A single knockout may not be sufficient to observe a growth defect.

  • Oxygen Availability: Some regulatory elements of putrescine degradation, like ArcA and FNR, are influenced by anaerobic conditions, which can repress the expression of certain degradation genes.[5]

  • Transporter Issues: A non-functional putrescine transporter, such as PuuP in E. coli, will prevent the cell from utilizing external putrescine as a nitrogen source.[1][3]

Q2: I am having difficulty detecting the intermediates of putrescine degradation. How can I improve my detection methods?

A2: Detecting transient metabolic intermediates like γ-aminobutyraldehyde can be challenging due to their low concentration and instability.

Troubleshooting Steps:

  • Use Pathway Mutants: Employ mutant strains with knockouts in genes downstream of the intermediate of interest. For example, to detect γ-aminobutyraldehyde, a mutant in the gene for γ-aminobutyraldehyde dehydrogenase (like puuC or patD in E. coli) could be used. This should lead to the accumulation of the intermediate.[1][3]

  • Optimize Analytical Methods:

    • HPLC with Derivatization: For quantifying putrescine and its stable metabolites like GABA, High-Performance Liquid Chromatography (HPLC) is a robust method. Derivatization of these polar compounds (e.g., with benzoyl chloride) is often necessary to improve retention on reverse-phase columns and enhance UV or fluorescence detection.[6][7]

    • LC-MS/MS: For higher sensitivity and specificity, especially for low-abundance intermediates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[8][9]

  • Rapid Sampling and Quenching: Ensure you are using a rapid sampling technique followed by immediate quenching of metabolic activity (e.g., with cold methanol) to prevent enzymatic degradation of intermediates after sample collection.

Q3: My diamine oxidase (DAO) or putrescine aminotransferase (PAT) enzyme activity assay is showing inconsistent or no results. What should I check?

A3: Enzyme assays are sensitive to a variety of factors. Inconsistency often points to issues with the protocol, reagents, or sample preparation.

Troubleshooting Checklist:

  • Cofactor Presence: Aminotransferases like PAT are dependent on pyridoxal-5′-phosphate (PLP) as a cofactor.[10] Ensure PLP is included in your reaction buffer at an appropriate concentration.

  • Sample Preparation: For cell lysates, it is crucial to work on ice and consider adding a protease inhibitor cocktail to prevent degradation of your target enzyme. Centrifuge the lysate adequately to remove cell debris.

  • Assay Kit Instructions: If using a commercial kit (e.g., for DAO activity), strictly adhere to the manufacturer's instructions regarding buffer preparation, substrate concentrations, incubation times, and temperature.[11][12][13]

  • pH and Temperature: Ensure the reaction buffer pH and incubation temperature are optimal for the specific enzyme you are assaying. For example, many DAO assays are performed at pH 7.4-7.5 and 25-37°C.[12][13]

  • Substrate Inhibition: High concentrations of the substrate (putrescine or L-arginine for upstream pathways) can sometimes lead to substrate inhibition.[14] Consider running the assay with a range of substrate concentrations to determine the optimal level.

  • Control Reactions: Always include a negative control (no enzyme or a heat-inactivated enzyme) and a positive control if available to validate your assay setup. For DAO assays, a sample background control is also important to account for non-enzymatic reactions.

Experimental Protocols

Protocol 1: Quantification of Putrescine by HPLC

This protocol is adapted from methods involving pre-column derivatization with benzoyl chloride for UV detection.[6]

1. Sample Preparation (Cell Lysate): a. Harvest cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer (e.g., perchloric acid) to lyse the cells and precipitate proteins. c. Centrifuge to pellet the protein and collect the supernatant containing polyamines.

2. Derivatization: a. To 200 µL of the supernatant, add 400 µL of 2 M NaOH. b. Add 10 µL of benzoyl chloride. Vortex vigorously for 1 minute. c. Let the reaction proceed for 20-30 minutes at room temperature. d. Stop the reaction by adding 400 µL of saturated NaCl solution. e. Extract the benzoylated polyamines by adding 1 mL of diethyl ether and vortexing. f. Centrifuge to separate the phases. Transfer the upper organic layer to a new tube. g. Dry the organic extract under a stream of nitrogen gas.

3. HPLC Analysis: a. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile (B52724) or methanol).[6] b. Inject 20 µL onto a C18 reverse-phase column. c. Use a gradient elution profile with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). d. Detect the derivatives using a UV detector, typically around 229-254 nm.[6] e. Quantify by comparing peak areas to a standard curve prepared with known concentrations of putrescine.

Protocol 2: Diamine Oxidase (DAO) Activity Assay

This is a generalized protocol based on commercially available fluorometric assay kits.[12][13] These assays typically measure the hydrogen peroxide (H₂O₂) produced from the oxidation of a substrate like putrescine.

1. Reagent Preparation: a. Prepare the DAO Assay Buffer, Substrate (putrescine), Enzyme Mix (containing horseradish peroxidase), and Probe solution as per the kit's instructions. b. Prepare H₂O₂ standards for generating a standard curve.

2. Sample Preparation: a. Homogenize tissue or cell pellets in ice-cold DAO Assay Buffer, including a protease inhibitor. b. Centrifuge at 10,000 x g for 5 minutes at 4°C. c. Collect the supernatant for the assay.

3. Assay Procedure (96-well plate format): a. Add 2-50 µL of your sample supernatant to wells of a black 96-well plate. Adjust the final volume to 50 µL with DAO Assay Buffer. b. Include wells for H₂O₂ standards, a positive control, and a sample background control. c. Prepare a Reaction Mix containing Assay Buffer, DAO Substrate, Enzyme Mix, and Probe. d. Prepare a Background/Standard Mix (identical to the Reaction Mix but without the DAO substrate). e. Add 50 µL of the Reaction Mix to the sample wells. f. Add 50 µL of the Background/Standard Mix to the standard and sample background wells.

4. Measurement: a. Incubate the plate at 25°C or 37°C (as per kit instructions) for 30-60 minutes. b. Measure the fluorescence in kinetic or endpoint mode using a plate reader with excitation at ~535 nm and emission at ~587 nm.[13] c. Calculate DAO activity by subtracting the background reading, comparing the change in fluorescence to the H₂O₂ standard curve, and normalizing by the amount of protein and reaction time.

Quantitative Data Summary

ParameterOrganism/SystemValueReference
DAO Activity Reference Ranges Human SerumNormal: > 80 HDU/mL[15]
Borderline: 40–80 HDU/mL[15]
Deficient: < 40 HDU/mL[15]
HPLC Retention Time (Benzoylated) Putrescine Standard~15.7 min[7]
DAO Assay Detection Limit Fluorometric Kit< 1 pmole/minute
1,4-Dioxane Degradation Rate Microbial Consortium N1121.67 mg/L·h[16]
1,4-Dioxane Mineralization Enriched Microbial CultureTo Biomass: 36.9%[17]
To CO₂: 58.3%[17]

Visualizations of Pathways and Workflows

Degradation Pathways of Putrescine in E. coli

Two major pathways convert putrescine to γ-aminobutyrate (GABA), which then enters central metabolism.[1][2][4][5]

Putrescine_Degradation cluster_GP Glutamylputrescine (GP) Pathway cluster_Transaminase Transaminase Pathway PUT This compound (Putrescine) PuuA PuuA PUT->PuuA PatA PatA (YgjG) PUT->PatA G_PUT γ-Glutamylputrescine PuuB PuuB G_PUT->PuuB G_GABA_ALD γ-Glutamyl- γ-aminobutyraldehyde PuuC1 PuuC G_GABA_ALD->PuuC1 G_GABA γ-Glutamyl-GABA PuuD PuuD G_GABA->PuuD GP_Note (Carbon Source at ≤30°C) GABA_ALD γ-Aminobutyraldehyde PatD PatD (YdcW) / PuuC GABA_ALD->PatD TA_Note (Nitrogen Source) GABA GABA GabT GabT / PuuE GABA->GabT SUC_SA Succinic Semialdehyde GabD GabD / PuuC SUC_SA->GabD SUC Succinate (TCA Cycle) AKG α-Ketoglutarate AKG->PatA AKG->GabT GLU Glutamate GLU->PuuA GLU2 Glutamate GLU3 Glutamate PuuA->G_PUT PuuB->G_GABA_ALD PuuC1->G_GABA PuuD->GABA PuuD->GLU2 PatA->GABA_ALD PatA->GLU3 PatD->GABA GabT->SUC_SA GabT->GLU3 GabD->SUC

Fig 1. Putrescine degradation pathways in E. coli.
Experimental Workflow for Putrescine Metabolite Analysis

This diagram outlines the typical steps for analyzing putrescine and its degradation products from a biological sample.

Experimental_Workflow start Start: Bacterial Culture or Tissue Sample sampling 1. Sample Collection & Metabolic Quenching start->sampling extraction 2. Metabolite Extraction (e.g., Acid Precipitation) sampling->extraction derivatization 3. Derivatization (e.g., Benzoylation) extraction->derivatization analysis 4. Instrumental Analysis derivatization->analysis hplc HPLC-UV analysis->hplc For Routine Quantification lcms LC-MS/MS analysis->lcms For High Sensitivity & Identification data 5. Data Processing (Peak Integration) hplc->data lcms->data quant 6. Quantification (vs. Standard Curve) data->quant end End: Metabolite Concentrations quant->end

Fig 2. Workflow for putrescine metabolite analysis.

References

Technical Support Center: 1,4-Butanediammonium Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,4-butanediammonium and its precursors. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the Gabriel synthesis and the hydrogenation of succinonitrile (B93025).

Gabriel Synthesis of 1,4-Diaminobutane (B46682) (Putrescine)

Question: Why is my yield of 1,4-bis(phthalimido)butane low in the first step of the Gabriel synthesis?

Answer:

Low yields in the initial alkylation step can be attributed to several factors:

  • Incomplete reaction: The reaction between potassium phthalimide (B116566) and 1,4-dibromobutane (B41627) can be slow. Ensure the reaction is heated for a sufficient duration, often at reflux temperatures. Using a polar aprotic solvent like DMF can help accelerate the reaction.[1][2]

  • Poor quality of reagents: Ensure that the potassium phthalimide is dry and the 1,4-dibromobutane is pure. Moisture can hydrolyze the phthalimide salt, reducing its nucleophilicity.

  • Side reactions: Although the Gabriel synthesis is designed to avoid over-alkylation, side reactions can still occur. Using the correct stoichiometry of reactants is crucial.

Question: I am having difficulty with the hydrolysis of 1,4-bis(phthalimido)butane to yield 1,4-diaminobutane. What are the common issues and solutions?

Answer:

The hydrolysis of the phthalimide intermediate can be challenging. Here are some common problems and their solutions:

  • Incomplete hydrolysis: Acidic or basic hydrolysis can be slow and require harsh conditions, such as prolonged heating with concentrated acid or base.[3][4] This can potentially degrade the desired product.

    • Solution: The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in a refluxing alcohol (e.g., ethanol), is a milder and often more effective method for cleaving the phthalimide.[2][5]

  • Difficult product isolation: After hydrolysis, separating the 1,4-diaminobutane from the phthalic acid or phthalhydrazide (B32825) byproduct can be difficult.

    • Solution (Acid/Base Hydrolysis): After acidic hydrolysis, the product will be in the form of an ammonium (B1175870) salt. Basification will liberate the free amine, which can then be extracted with an organic solvent. Careful pH adjustment and multiple extractions are key.

    • Solution (Ing-Manske Procedure): Phthalhydrazide is often insoluble in the reaction mixture and can be removed by filtration.[2]

  • Low yield after purification: 1,4-diaminobutane is a relatively volatile and water-soluble compound, which can lead to losses during extraction and solvent removal.

    • Solution: Use a continuous extraction apparatus for efficient recovery from aqueous solutions. When removing the solvent, use a rotary evaporator at a moderate temperature and reduced pressure to minimize loss of the product.

Hydrogenation of Succinonitrile

Question: My hydrogenation of succinonitrile is producing significant side products. How can I improve the selectivity for 1,4-diaminobutane?

Answer:

The formation of side products is a common issue in the hydrogenation of dinitriles. Key factors influencing selectivity include:

  • Catalyst poisoning: Impurities in the succinonitrile, such as tricyanobutane formed during its synthesis, can poison the hydrogenation catalyst.[6]

    • Solution: Ensure the succinonitrile is purified, for example by distillation, before use.

  • Formation of secondary amines: Intermediates in the reaction can react with the product to form cyclic secondary amines (pyrrolidine) or oligomeric amines.

    • Solution:

      • Catalyst choice: Raney nickel and Raney cobalt are commonly used catalysts.[7] The selectivity can be influenced by promoters added to the catalyst.

      • Reaction conditions: Higher hydrogen pressure and the presence of ammonia (B1221849) in the reaction mixture can suppress the formation of secondary amines by favoring the hydrogenation of imine intermediates to primary amines.

      • Solvent: The choice of solvent can also affect selectivity.

Question: The hydrogenation reaction is very slow or incomplete. What could be the cause?

Answer:

Slow or incomplete hydrogenation can be due to:

  • Inactive catalyst: The Raney nickel or cobalt catalyst may have lost its activity due to improper storage or handling. These catalysts are often pyrophoric when dry and should be handled under a solvent or inert atmosphere.

  • Insufficient catalyst loading: The amount of catalyst used is critical for the reaction rate.[8]

    • Solution: Increase the catalyst loading. However, be aware that excessive loading can sometimes lead to more side reactions.[8]

  • Low hydrogen pressure or poor agitation: Inadequate hydrogen pressure or inefficient mixing will result in a slow reaction rate.

    • Solution: Ensure the reactor is properly pressurized and that the agitation is sufficient to keep the catalyst suspended and to facilitate mass transfer of hydrogen.

  • Low temperature: While higher temperatures can sometimes lead to more side products, a temperature that is too low will result in a very slow reaction.

    • Solution: Optimize the reaction temperature. A typical range for this type of hydrogenation is often between 70°C and 150°C.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the dication of 1,4-butanediamine (also known as putrescine).[9] It is formed when both primary amino groups of putrescine are protonated, typically in an acidic environment.

Q2: What are the main applications of this compound and its precursor, 1,4-diaminobutane?

A2: 1,4-Diaminobutane is a key monomer in the production of polyamides like Nylon 46.[10] Its salts, such as this compound bromide or iodide, are used in the fabrication of perovskite solar cells.[11]

Q3: How can I purify the final this compound salt?

A3: Recrystallization is the most common method for purifying this compound salts. The choice of solvent is crucial. Often, a polar solvent in which the salt is soluble at high temperatures but less soluble at low temperatures is used. Common solvent systems include ethanol (B145695)/water mixtures or other polar organic solvents.[12] It is important to find a solvent system where impurities are either highly soluble or insoluble.

Q4: Are there biological methods for synthesizing 1,4-diaminobutane?

A4: Yes, there are well-established biological routes for 1,4-diaminobutane production using engineered microorganisms like E. coli and Corynebacterium glutamicum.[13] These methods often involve the decarboxylation of L-ornithine or L-arginine and are considered a more sustainable alternative to chemical synthesis.[10]

Data Presentation

Synthesis MethodKey ReactantsCatalyst/ReagentTypical SolventTemperature (°C)PressureTypical YieldPurity
Gabriel Synthesis 1,4-Dibromobutane, Potassium PhthalimideHydrazine hydrate (for hydrolysis)DMF (alkylation), Ethanol (hydrolysis)RefluxAtmospheric60-80%High after purification
Hydrogenation SuccinonitrileRaney Nickel or Raney CobaltMethanol (B129727)/Ammonia70-150High H₂ pressure>90%High after distillation
Biosynthesis Glucose, L-arginineEngineered E. coliAqueous medium~37AtmosphericVaries (e.g., 4.77 g/L)High after purification

Experimental Protocols

Gabriel Synthesis of 1,4-Diaminobutane

Step 1: Synthesis of 1,4-Bis(phthalimido)butane

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (2.2 equivalents) in dimethylformamide (DMF).

  • Add 1,4-dibromobutane (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Allow the mixture to cool to room temperature. Pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1,4-bis(phthalimido)butane.

Step 2: Hydrolysis to 1,4-Diaminobutane (Ing-Manske Procedure)

  • Suspend the 1,4-bis(phthalimido)butane in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (2.2 equivalents) to the suspension.

  • Heat the mixture to reflux for several hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • The filtrate contains the 1,4-diaminobutane. The solvent can be carefully removed by rotary evaporation. Further purification can be achieved by distillation or by converting it to a salt and recrystallizing.

Hydrogenation of Succinonitrile to 1,4-Diaminobutane
  • In a high-pressure autoclave, place succinonitrile and a suitable solvent (e.g., methanol saturated with ammonia).

  • Carefully add a slurry of Raney nickel catalyst in the same solvent. The catalyst should be handled under an inert atmosphere or solvent to prevent deactivation.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

  • The 1,4-diaminobutane can be isolated from the filtrate by distillation.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_synthesis Identify Synthesis Route cluster_gabriel_issues Gabriel Synthesis Problems cluster_hydrogenation_issues Hydrogenation Problems cluster_solutions Potential Solutions Start Synthesis Issue Encountered Gabriel Gabriel Synthesis Start->Gabriel Hydrogenation Succinonitrile Hydrogenation Start->Hydrogenation LowYieldAlkylation Low Yield of 1,4-Bis(phthalimido)butane Gabriel->LowYieldAlkylation HydrolysisProblem Difficult Hydrolysis Gabriel->HydrolysisProblem SideProducts Side Product Formation Hydrogenation->SideProducts SlowReaction Slow/Incomplete Reaction Hydrogenation->SlowReaction CheckReagents Check Reagent Purity & Dryness LowYieldAlkylation->CheckReagents OptimizeConditions Optimize Reaction Time/Temp LowYieldAlkylation->OptimizeConditions HydrolysisProblem->OptimizeConditions UseHydrazine Use Hydrazine (Ing-Manske) HydrolysisProblem->UseHydrazine PurifyStartingMaterial Purify Succinonitrile SideProducts->PurifyStartingMaterial AdjustPressureAmmonia Increase H2 Pressure / Add NH3 SideProducts->AdjustPressureAmmonia SlowReaction->OptimizeConditions SlowReaction->AdjustPressureAmmonia CheckCatalyst Check Catalyst Activity/Loading SlowReaction->CheckCatalyst

References

Technical Support Center: Optimization of Cofactor Synthesis for 1,4-Diaminobutane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of cofactor synthesis for the microbial production of 1,4-diaminobutane (B46682) (putrescine).

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing 1,4-diaminobutane yield through cofactor engineering.

Observed Problem Potential Cause Recommended Solution
Low 1,4-diaminobutane Titer Insufficient intracellular NADPH concentration. The synthesis of one mole of 1,4-diaminobutane requires two moles of NADPH.[1][2]Overexpress genes involved in NADPH regeneration pathways. Key targets include genes of the pentose (B10789219) phosphate (B84403) (PP) pathway, pyridine (B92270) nucleotide transhydrogenase (pntAB), and NAD+ kinase (ppnK).[1]
Inadequate levels of the cofactor pyridoxal (B1214274) phosphate (PLP). PLP is an essential cofactor for ornithine decarboxylase, a key enzyme in the 1,4-diaminobutane synthesis pathway.[1][2]Enhance the expression of genes responsible for PLP biosynthesis, such as pdxJ and dxs. Additionally, overexpressing genes for PLP precursor synthesis, like tktA and talB, can be beneficial.[1]
Suboptimal expression levels of the heterologous genes.Optimize codon usage of the introduced genes for the expression host (e.g., E. coli). Vary the promoter strength and plasmid copy number to balance enzyme expression.
Accumulation of Intermediate Metabolites (e.g., Ornithine) A bottleneck at the ornithine decarboxylase step.In addition to ensuring sufficient PLP, confirm the high activity of the ornithine decarboxylase enzyme. Consider using enzymes from different sources.
Inconsistent Production Levels Between Batches Variability in culture conditions affecting cofactor regeneration.Standardize culture conditions, including medium composition, pH, temperature, and aeration. Ensure consistent induction protocols for gene expression.
Decreased Cell Growth After Genetic Modification Increased metabolic burden on the host cells due to the overexpression of multiple genes.Balance the expression levels of the pathway genes to avoid excessive metabolic load. Consider using inducible promoters to separate the growth phase from the production phase.

Frequently Asked Questions (FAQs)

Q1: Why is cofactor optimization critical for 1,4-diaminobutane production?

A1: The biosynthesis of 1,4-diaminobutane is a cofactor-intensive process. Specifically, the conversion of precursors to 1,4-diaminobutane requires a significant amount of the reducing equivalent NADPH (2 moles per mole of product) and the cofactor PLP for the enzymatic activity of ornithine decarboxylase.[1][2] Without sufficient intracellular pools of these cofactors, the metabolic pathway will have a low flux, leading to poor product yields.

Q2: What are the primary strategies for increasing intracellular NADPH levels?

A2: The two main strategies for boosting NADPH availability are:

  • Enhancing the Pentose Phosphate (PP) Pathway: Overexpressing key enzymes of the PP pathway, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), can redirect carbon flux towards NADPH generation.

  • Introducing or Overexpressing Transhydrogenases and Kinases: Overexpression of the membrane-bound pyridine nucleotide transhydrogenase (pntAB) facilitates the conversion of NADH to NADPH. Similarly, overexpressing NAD+ kinase (ppnK) can increase the overall NADP(H) pool.[1]

Q3: How can I increase the intracellular concentration of PLP?

A3: To increase PLP levels, you can overexpress the genes directly involved in its synthesis, such as pdxJ (pyridoxine 5'-phosphate synthase) and dxs (1-deoxy-D-xylulose-5-phosphate synthase).[1] Additionally, ensuring a sufficient supply of PLP precursors like erythrose-4-phosphate (E4P) by overexpressing genes such as transketolase (tktA) and transaldolase (talB) can also enhance PLP availability.[1]

Q4: Can the choice of carbon source affect cofactor availability and 1,4-diaminobutane production?

A4: Yes, the carbon source can significantly impact cofactor balance. For instance, using glucose as a carbon source allows for the efficient operation of the pentose phosphate pathway, a major source of NADPH. The metabolic pathways for other carbon sources might have different efficiencies in generating the required cofactors.

Q5: What analytical methods are recommended for quantifying 1,4-diaminobutane and assessing cofactor levels?

A5: For 1,4-diaminobutane quantification, High-Performance Liquid Chromatography (HPLC) after derivatization with a reagent like dansyl chloride is a common and reliable method.[1] To assess cofactor levels, commercially available NAD+/NADH and NADP+/NADPH assay kits can be used to determine the intracellular concentrations and ratios of these cofactors.[3]

Quantitative Data Summary

The following tables summarize the impact of overexpressing specific genes related to cofactor synthesis on 1,4-diaminobutane production in engineered E. coli.

Table 1: Effect of NADPH Synthesis Gene Overexpression on 1,4-Diaminobutane Production

Gene(s) Overexpressed1,4-Diaminobutane Titer (mg/L·DCW)Percentage Increase (%)
Control~60-
pntAB9557
ppnK9863

Data adapted from a study on optimizing cofactor synthesis for 1,4-diaminobutane production.[1]

Table 2: Effect of PLP Synthesis and Precursor Gene Overexpression on 1,4-Diaminobutane Production

Gene(s) Overexpressed1,4-Diaminobutane Titer (mg/L·DCW)Percentage Increase (%)
Control~60-
pdxJ6711
dxs6915
tktA8644
talB8035

Data adapted from a study on optimizing cofactor synthesis for 1,4-diaminobutane production.[1]

Table 3: Combined Effect of Cofactor and Glucose Utilization Pathway Engineering

StrainRelevant Genotype Modifications1,4-Diaminobutane Titer (mg/L·DCW)Percentage Increase over Control (%)
ControlChassis strain~152-
NAP19Overexpression of NADPH and PLP synthesis genes, and glucose utilization pathway genes27279

Data adapted from a study on optimizing cofactor synthesis for 1,4-diaminobutane production.[1][2]

Experimental Protocols

Protocol 1: Quantification of 1,4-Diaminobutane by HPLC

This protocol is based on the derivatization of 1,4-diaminobutane with dansyl chloride followed by HPLC analysis.[1]

  • Sample Preparation:

    • Centrifuge 1 mL of the cell culture.

    • Take 500 µL of the supernatant and place it in a microcentrifuge tube.

    • Add 500 µL of saturated NaHCO₃ solution.

    • Adjust the pH to 10 with saturated NaOH.

  • Derivatization:

    • Add 1 mL of dansyl chloride solution (5 g/L in acetone).

    • Incubate the mixture at 60 °C for 30 minutes.

  • Extraction:

    • Add 2 mL of anhydrous ether and vortex to extract the derivatized product.

    • Transfer the upper organic phase to a new microcentrifuge tube.

    • Evaporate the ether to dryness.

    • Dissolve the residue in 500 µL of acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18, 4.6 mm × 250 mm, 4 µm).

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Mobile Phase A: Ultra-pure water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.7 mL/min.

    • Gradient Elution:

      • 0–5 min: 55% to 70% B

      • 5–10 min: 70% B

      • 10–15 min: 70% to 95% B

      • 15–20 min: 95% B

      • 20–25 min: 95% to 55% B

    • The retention time for dansylated 1,4-diaminobutane is approximately 14 minutes under these conditions.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_hplc HPLC Analysis centrifuge Centrifuge Culture supernatant Collect Supernatant centrifuge->supernatant ph_adjust Adjust pH to 10 supernatant->ph_adjust add_dansyl Add Dansyl Chloride ph_adjust->add_dansyl incubate Incubate at 60°C add_dansyl->incubate add_ether Add Anhydrous Ether incubate->add_ether collect_organic Collect Organic Phase add_ether->collect_organic dry_evap Evaporate to Dryness collect_organic->dry_evap dissolve Dissolve in Acetonitrile dry_evap->dissolve hplc Inject into HPLC dissolve->hplc quantify Quantify at 254 nm hplc->quantify cofactor_synthesis_pathway cluster_glucose_util Glucose Utilization cluster_pp_pathway Pentose Phosphate Pathway cluster_plp_synthesis PLP Synthesis cluster_putrescine_pathway 1,4-Diaminobutane Pathway cluster_nadph_regen NADPH Regeneration Glucose Glucose G6P Glucose-6-P Glucose->G6P Ru5P Ribulose-5-P G6P->Ru5P zwf, gnd G6P->Ru5P E4P Erythrose-4-P Ru5P->E4P tktA, talB Ru5P->E4P PLP Pyridoxal-5-Phosphate (PLP) E4P->PLP pdxJ, dxs E4P->PLP Ornithine Ornithine PLP->Ornithine Putrescine 1,4-Diaminobutane Ornithine->Putrescine Ornithine Decarboxylase NADP NADP+ NADPH NADPH NADP->NADPH NADPH->Ornithine NADH NADH NADH->NADPH pntAB NAD NAD+ NADH->NAD NAD->NADP ppnK

References

Technical Support Center: 1,4-Butanediammonium in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 1,4-Butanediammonium (also known as putrescine) in solution.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common problems during experiments involving this compound solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solution

  • Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause and how can I fix it?

  • Answer:

    • Check the Salt Form: Ensure you are using a salt form of this compound, such as the dihydrochloride (B599025) (C₄H₁₂N₂ · 2HCl), which has higher aqueous solubility and stability compared to the free base.[1][2] The free base form can be less soluble, especially with changes in pH.

    • Verify pH: this compound is a weak base and its solubility is pH-dependent. At a physiological pH of 7.3, it exists as a dication.[3] If the pH of your solution becomes significantly alkaline, the equilibrium may shift towards the less soluble free base, causing precipitation. Measure the pH of your solution and adjust to a neutral or slightly acidic range if necessary.

    • Rule out Contamination: Microbial contamination can alter the pH of the medium and introduce enzymes that may degrade this compound, potentially leading to less soluble byproducts.[] Visually inspect the culture for signs of contamination (e.g., turbidity, color change). If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques.

    • Consider Buffer Composition: High concentrations of certain salts in your buffer could potentially lead to the precipitation of this compound salts through common ion effects or other interactions. If you are using a complex buffer system, try dissolving the this compound in a simpler buffer or in pure water first.

Logical Troubleshooting Flow for Precipitation:

Troubleshooting Precipitation start Precipitation Observed check_form Is it the dihydrochloride salt? start->check_form check_ph Measure Solution pH check_form->check_ph Yes use_salt Action: Use Dihydrochloride Salt check_form->use_salt No check_contamination Inspect for Contamination check_ph->check_contamination pH is optimal adjust_ph Action: Adjust pH to neutral/acidic check_ph->adjust_ph pH is alkaline check_buffer Review Buffer Composition check_contamination->check_buffer No contamination prepare_fresh Action: Prepare fresh, sterile solution check_contamination->prepare_fresh Contamination suspected simplify_buffer Action: Dissolve in simpler buffer/water check_buffer->simplify_buffer end_good Issue Resolved use_salt->end_good adjust_ph->end_good prepare_fresh->end_good simplify_buffer->end_good

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Discoloration of the Solution

  • Question: My this compound solution has developed a yellow or brownish tint. What does this indicate?

  • Answer: Discoloration often suggests chemical degradation.

    • Oxidation: Polyamines can be susceptible to oxidation, especially in the presence of light, heat, or certain metal ions. This can lead to the formation of colored degradation products. Ensure your solutions are stored protected from light.

    • Reaction with Other Components: this compound can react with other components in your solution, such as aldehydes or ketones, which may be present in some media or as byproducts of other reactions. This can lead to the formation of Schiff bases, which can be colored.

    • Storage Conditions: Storing solutions at room temperature for extended periods can accelerate degradation. For long-term storage, it is recommended to keep aliquots frozen.[2]

Issue 3: Inconsistent Experimental Results or Loss of Activity

  • Question: I am observing a decline in the expected biological or chemical activity of my this compound solution over time. Why is this happening?

  • Answer: A loss of activity points towards the degradation of the parent compound.

    • Improper Storage: As per manufacturer recommendations, aqueous solutions of putrescine dihydrochloride are stable for up to one month when stored at 2-8°C.[2] For longer periods, it is crucial to store solutions as frozen aliquots to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.

    • Degradation Pathway: The primary amino groups of this compound are susceptible to enzymatic and chemical oxidation.[5] In biological systems, enzymes like diamine oxidase can metabolize it.[6] This chemical change will result in a loss of the intended function of the this compound molecule.

    • Solution Preparation: To enhance stability, it is recommended to prepare stock solutions in degassed water to minimize dissolved oxygen that could contribute to oxidative degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: For most biological applications, the dihydrochloride salt of this compound should be dissolved in high-purity, sterile water. It is highly soluble in water.[2] It is reported to be insoluble in DMSO, and the presence of moisture in DMSO can further decrease its solubility.[1]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare a concentrated stock solution in degassed, sterile water. Filter-sterilize the solution and dispense it into single-use aliquots. For short-term storage (up to one month), refrigerate at 2-8°C.[2] For long-term storage, freeze the aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

  • Q3: What are the typical signs of this compound degradation in solution?

    • A3: The primary indicators of degradation are a change in the physical appearance of the solution, such as discoloration (yellowing), or the formation of a precipitate. A less obvious sign is a decrease in the expected biological or chemical effect in your experiments.

  • Q4: Can I autoclave my this compound solution?

    • A4: There is limited information available on the heat stability of this compound during autoclaving. Given that it is a small organic molecule, there is a risk of degradation at high temperatures and pressures. The recommended method for sterilization is filtration through a 0.22 µm filter.

Quantitative Data Summary

ParameterValue / RecommendationReference(s)
Form Dihydrochloride salt is recommended for aqueous solutions.[1][2]
Solubility (Water) Highly soluble.[2]
Solubility (DMSO) Insoluble.[1]
Short-Term Storage Aqueous solution stable for 1 month at 2-8°C.[2]
Long-Term Storage Store as frozen aliquots at -20°C or -80°C for up to 1 year.[1]
Solution Preparation Use degassed water to minimize oxidation.-
Sterilization 0.22 µm filtration is recommended over autoclaving.-

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general method to assess the stability of a this compound solution over time. A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound dihydrochloride in your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL). This will be your time-zero sample.

  • Storage Conditions:

    • Aliquot the solution into several sterile, sealed vials.

    • Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature in the dark, room temperature with light exposure).

  • Sample Collection:

    • At specified time points (e.g., 0, 1, 7, 14, 30 days), retrieve one vial from each storage condition.

  • Sample Preparation for HPLC (if necessary):

    • Depending on the HPLC method, a derivatization step may be required to make this compound detectable by UV or fluorescence detectors. A common derivatizing agent for primary amines is dansyl chloride.

  • HPLC Analysis:

    • Inject the time-zero and stored samples onto a suitable HPLC system. A reverse-phase C18 column is often used.

    • The mobile phase and gradient will depend on the derivatization agent used (if any) and the specific column.

    • Monitor the chromatogram for the peak corresponding to this compound and the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample. This can be done by comparing the peak areas.

    • A significant decrease in the main peak area and the appearance of new peaks over time indicate instability under those storage conditions.

Visualizations

Putrescine Metabolic Pathway

This diagram illustrates the biosynthesis of putrescine (this compound) and its conversion to higher polyamines, spermidine (B129725) and spermine, which are critical for various cellular functions.

Putrescine Metabolism arginine Arginine ornithine Ornithine arginine->ornithine Arginase putrescine Putrescine (this compound) ornithine->putrescine Ornithine Decarboxylase (ODC) spermidine Spermidine putrescine->spermidine Spermidine Synthase spermine Spermine spermidine->spermine Spermine Synthase cellular_functions Cellular Functions (Growth, Proliferation) spermidine->cellular_functions spermine->cellular_functions

Caption: Biosynthesis and metabolic fate of putrescine.

References

Technical Support Center: Preventing Phase Segregation in Perovskites with 1,4-Butanediammonium (BDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,4-Butanediammonium (BDA) for the prevention of phase segregation in perovskite materials. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDA), and how does it prevent phase segregation in perovskites?

A1: this compound (BDA) is a diammonium cation that, when incorporated into perovskite solar cells, can significantly enhance their stability and performance. It is typically introduced as this compound diiodide (BDAI2). BDA helps prevent phase segregation, a common degradation pathway in mixed-halide perovskites, through the formation of a two-dimensional (2D) or quasi-2D perovskite capping layer on top of the three-dimensional (3D) perovskite film.[1][2] This 2D layer acts as a protective barrier, passivates surface defects, and improves the material's resistance to moisture.[1]

Q2: What is the primary mechanism by which the BDA-based 2D capping layer enhances stability?

A2: The primary mechanism involves the formation of a Dion-Jacobson (DJ) phase 2D perovskite structure at the interface of the 3D perovskite.[1] This DJ phase provides several benefits:

  • Defect Passivation: The BDA cations effectively passivate surface defects on the 3D perovskite, suppressing non-radiative recombination and leading to a longer carrier lifetime.[1]

  • Enhanced Hydrophobicity: The organic nature of the BDA cation increases the water-resistance of the perovskite film.[1]

  • Improved Charge Transport: The 2D capping layer can help regulate the energy level alignment, facilitating better charge extraction and transport.[1]

  • Inhibition of Ion Migration: The 2D layer acts as a physical barrier that can suppress the migration of halide ions, a key driver of phase segregation.

Q3: What are the expected improvements in perovskite solar cell performance with the addition of BDA?

A3: The incorporation of BDA has been shown to lead to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Moreover, a substantial enhancement in the long-term stability of the devices is a key advantage.

Troubleshooting Guide

Q1: I'm observing a decrease in device performance after adding BDAI2. What could be the issue?

A1: This is a common issue and is often related to the concentration of BDAI2. Research has shown a "threshold-like nonmonotonic dependence" of device performance on the amount of the diammonium additive.[3][4][5]

  • Problem: Using a BDAI2 concentration that is too high (typically above 1 mol%) can lead to a significant decrease in power conversion efficiency.[3][5] While any amount of BDAI2 tends to improve photothermal stability, excessive concentrations can negatively impact other performance metrics.

  • Solution: It is crucial to optimize the BDAI2 concentration. Studies suggest that a concentration of ≤1 mol% is often optimal for achieving a balance between performance enhancement and stability improvement.[3][5] Start with a low concentration (e.g., 0.5 mol%) and systematically vary it to find the sweet spot for your specific perovskite composition and fabrication process.

Q2: My perovskite film quality appears poor after incorporating BDAI2, with the formation of multiple phases.

A2: The formation of undesirable phases is a known challenge when working with BDA-based 2D perovskites.

  • Problem: There is a persistent barrier to obtaining BDA-based layered compounds with a high number of perovskite layers (n > 1).[3][4][5] This can lead to the formation of multiple-phase samples, often with a prevalence of the (BDA)PbI4 (n=1) phase and/or the original 3D perovskite phase.[3]

  • Solution:

    • Confirm Phase Purity: Use characterization techniques like X-ray diffraction (XRD) to analyze the crystal structure of your films and identify the present phases.

    • Optimize Annealing: The annealing temperature and time can influence the formation and orientation of the 2D capping layer. Experiment with different annealing protocols to promote the desired phase.

    • Solvent Engineering: The choice of solvent for the BDAI2 solution can impact the crystallization process. Consider exploring different solvents or solvent mixtures.

Q3: I'm not observing the expected improvement in moisture stability.

A3: While BDA does enhance hydrophobicity, the overall stability is also dependent on the quality of the 2D capping layer.

  • Problem: An incomplete or non-uniform 2D capping layer may not provide a sufficient barrier against moisture ingress.

  • Solution:

    • Surface Coverage: Use techniques like scanning electron microscopy (SEM) or atomic force microscopy (AFM) to visualize the surface of your perovskite film and ensure complete coverage of the 2D layer.

    • Spin-Coating Parameters: Optimize the spin-coating speed and time for the BDAI2 solution to achieve a uniform and thin capping layer.

    • Solution Concentration: As mentioned, the concentration of the BDAI2 solution is critical. A solution that is too dilute may not form a complete layer, while a solution that is too concentrated can lead to the issues described in the previous troubleshooting point.

Data Presentation

The following tables summarize the quantitative data on the performance of perovskite solar cells with and without BDAI2 treatment, as reported in the literature.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without BDAI2 Passivation

Passivation AgentConcentrationVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
None (Control)----18.82[6]
BDAI2.0 mg/mL1.0122.3774.516.89[6]
GAI/BDAI (mixed cation)---83.422.1[6]

Table 2: Long-Term Stability of Perovskite Solar Cells with and without BDAI2 Passivation

Passivation AgentStability Test ConditionsInitial PCE (%)PCE after 170h (%)PCE after 400h (%)Reference
None (Control)Continuous 1 sun irradiation at 65 °C-Degraded-[3]
BDAI2Continuous 1 sun irradiation at 65 °C--50-80% of initial[3]

Experimental Protocols

Synthesis of this compound Diiodide (BDAI2)

This protocol is adapted from standard synthesis procedures for diammonium halides.

Materials:

  • 1,4-Butanediamine

  • Hydroiodic acid (HI)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known amount of 1,4-butanediamine in ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise while stirring. An excess of HI is sometimes used to ensure complete reaction.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting white precipitate with diethyl ether to remove any unreacted starting materials.

  • Dry the purified BDAI2 powder under vacuum.

Fabrication of Perovskite Solar Cells with a BDAI2 Capping Layer

This protocol describes a typical procedure for applying a BDAI2 capping layer to a 3D perovskite film.

Materials:

  • Pre-fabricated 3D perovskite films on a suitable substrate (e.g., FTO/glass with an electron transport layer).

  • BDAI2 powder

  • Isopropanol (B130326) (IPA) or a suitable solvent mixture

  • Spin-coater

  • Hotplate

Procedure:

  • Prepare the BDAI2 Solution: Dissolve BDAI2 in isopropanol to the desired concentration (e.g., 1-10 mg/mL). It is crucial to optimize this concentration.

  • Deposit the 3D Perovskite Layer: Fabricate the 3D perovskite film using your standard protocol (e.g., one-step or two-step spin-coating followed by annealing).

  • Apply the BDAI2 Capping Layer:

    • After the 3D perovskite film has been annealed and cooled down, transfer it to a spin-coater.

    • Dispense a small amount of the BDAI2 solution onto the surface of the 3D perovskite film.

    • Spin-coat at a moderate speed (e.g., 4000 rpm) for a short duration (e.g., 30 seconds).

  • Anneal the 2D/3D Perovskite Film: Anneal the film on a hotplate at a moderate temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to promote the formation of the 2D capping layer.

  • Complete the Device Fabrication: Proceed with the deposition of the hole transport layer and the metal contact to complete the solar cell device.

Mandatory Visualization

G cluster_0 3D Perovskite Bulk cluster_1 Intervention with this compound (BDA) cluster_2 Stabilized Perovskite Interface Halide_Segregation Halide Phase Segregation (Iodide- and Bromide-rich domains) Degradation Device Degradation Halide_Segregation->Degradation Ion_Migration Halide Ion Migration Ion_Migration->Halide_Segregation drives Moisture_Ingress Moisture Ingress Moisture_Ingress->Degradation Surface_Defects Surface Defects (e.g., halide vacancies) Surface_Defects->Degradation accelerates BDA_Application Application of BDAI2 Solution Formation_2D_Layer Formation of 2D Dion-Jacobson Perovskite Capping Layer BDA_Application->Formation_2D_Layer Defect_Passivation Surface Defect Passivation Formation_2D_Layer->Defect_Passivation Hydrophobic_Barrier Hydrophobic Barrier Formation Formation_2D_Layer->Hydrophobic_Barrier Ion_Migration_Blockage Inhibition of Ion Migration Formation_2D_Layer->Ion_Migration_Blockage Defect_Passivation->Surface_Defects passivates Improved_Stability Enhanced Device Stability and Performance Defect_Passivation->Improved_Stability Hydrophobic_Barrier->Moisture_Ingress blocks Hydrophobic_Barrier->Improved_Stability Ion_Migration_Blockage->Halide_Segregation prevents Ion_Migration_Blockage->Improved_Stability

Caption: Mechanism of phase segregation prevention in perovskites using this compound.

References

Technical Support Center: Understanding the Nonmonotonic Effects of BDAI2 Additive in Perovskite Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,4-butanediammonium diiodide (BDAI2) as an additive in perovskite synthesis. A key focus is the observed nonmonotonic dependence of perovskite properties on BDAI2 concentration, a critical factor for experimental reproducibility and optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during perovskite fabrication with the BDAI2 additive.

Issue IDQuestionPossible CausesSuggested Solutions
BDAI2-001 I'm observing a decrease in photoluminescence (PL) intensity at higher BDAI2 concentrations. Is this expected? Yes, this is a known nonmonotonic effect. While low concentrations of BDAI2 can passivate defects and enhance PL, excessive amounts can lead to the formation of wider bandgap quasi-2D perovskite phases that can hinder charge transport or introduce new defects at the 2D/3D interface.- Optimize BDAI2 Concentration: Systematically vary the BDAI2 concentration in small increments (e.g., 0.1%, 0.5%, 1%, 1.5%, 2%) to identify the optimal loading for your specific perovskite composition and processing conditions.- Characterize Film Composition: Use techniques like X-ray diffraction (XRD) to check for the emergence of 2D perovskite peaks at higher BDAI2 concentrations.- Solubility Check: Ensure complete dissolution of BDAI2 in the precursor solution. Poor solubility can lead to non-uniform distribution and localized high concentrations.
BDAI2-002 My perovskite solar cell efficiency is decreasing after adding what I thought was an optimal amount of BDAI2. Why is this happening? Similar to the PL quenching, excessive BDAI2 can negatively impact device performance. The formation of insulating quasi-2D perovskite layers can impede charge extraction, leading to a decrease in short-circuit current (Jsc) and fill factor (FF). The nonmonotonic trend means that "more" is not always "better."- Revisit the Optimal Concentration: The optimal concentration for device performance might be different from that for maximum PL. A concentration that effectively passivates defects without significantly disrupting charge transport is ideal.- Interface Engineering: Consider using BDAI2 as a surface treatment agent rather than a bulk additive. This can localize the passivating effect at the critical interfaces without altering the bulk perovskite properties as drastically.- Solvent Engineering: The choice of solvent can influence the crystallization process and the incorporation of BDAI2. Experiment with different solvent systems (e.g., DMF/DMSO ratios) to improve film morphology and BDAI2 distribution.
BDAI2-003 I'm seeing changes in my perovskite film's morphology (e.g., smaller grain sizes) after adding BDAI2. Is this normal? Yes, BDAI2 is known to influence the crystallization kinetics of perovskite. It can act as a templating agent, leading to the formation of denser films with smaller grain sizes.[1][2] This can be beneficial for reducing pinholes but may also increase the density of grain boundaries.- Annealing Profile Optimization: Adjust the annealing temperature and time to promote grain growth if the grain size is too small. A slower annealing ramp might be beneficial.- Antisolvent Treatment: The timing and volume of the antisolvent wash can significantly impact film morphology when using additives. Optimize this step to achieve the desired film quality.- Additive Synergy: Consider co-additives that can promote grain growth while BDAI2 provides defect passivation.
BDAI2-004 The stability of my perovskite device has not improved, or has even worsened, with the addition of BDAI2. While BDAI2 is often used to enhance stability, its effectiveness depends on its proper incorporation and the overall device architecture. The formation of unstable 2D/3D interfaces or the introduction of hygroscopic byproducts could compromise long-term stability.- Encapsulation: Proper encapsulation is crucial for all perovskite devices, regardless of additives. Ensure your encapsulation method is robust.- Purity of BDAI2: Use high-purity BDAI2 to avoid introducing impurities that could act as degradation sites.- Atmospheric Control: Fabricate and store your devices in a controlled, low-humidity environment (e.g., a glovebox) to minimize moisture-induced degradation.

Frequently Asked Questions (FAQs)

Here are answers to common questions about using BDAI2 in perovskite research.

Question IDQuestionAnswer
FAQ-001 What is the primary role of BDAI2 as an additive in perovskite solar cells? BDAI2 primarily serves two roles: 1) Defect Passivation: The ammonium (B1175870) groups in BDAI2 can passivate common defects in perovskites, such as halide vacancies and undercoordinated lead ions, which act as non-radiative recombination centers.[3] 2) Formation of Quasi-2D Layers: BDAI2 can induce the formation of a thin, quasi-2D perovskite layer on top of or between the grains of the 3D perovskite.[1][2] This can enhance stability and, at optimal thicknesses, improve charge extraction.
FAQ-002 What does "nonmonotonic dependence" mean in the context of BDAI2 addition? It means that the effect of the BDAI2 additive on a particular perovskite property (like efficiency or photoluminescence) does not follow a simple linear trend. Instead, the property may initially improve with increasing BDAI2 concentration, reach an optimal point, and then decline as the concentration is further increased. This is often due to a trade-off between the beneficial effects (defect passivation) and detrimental effects (disruption of charge transport, formation of insulating layers) at different concentration regimes.
FAQ-003 What is a typical concentration range for BDAI2 in perovskite precursor solutions? The optimal concentration is highly dependent on the specific perovskite composition and fabrication method. However, literature often reports beneficial effects in the range of 0.1 mol% to 2 mol% relative to the lead halide precursor. It is crucial to perform a systematic optimization for your specific system.
FAQ-004 Can BDAI2 be used in both one-step and two-step perovskite deposition methods? Yes, BDAI2 can be incorporated using both methods. In a one-step method , it is typically added directly to the perovskite precursor solution. In a two-step method , it can be added to the organic cation solution in the second step or applied as a post-treatment to the perovskite film. The method of incorporation will influence its distribution and effect on the final film properties.
FAQ-005 How does the solubility of BDAI2 affect its use? BDAI2 can have limited solubility in common perovskite precursor solvents like DMF and DMSO. It is important to ensure it is fully dissolved, which may require gentle heating or sonication. Incomplete dissolution can lead to non-uniform films and unreliable results. The low solubility might also mean that the effective concentration in the film saturates even at low addition levels in the precursor solution.

Data Presentation

The following table summarizes the impact of BDAI2 concentration on the performance of perovskite solar cells, illustrating the nonmonotonic trend.

BDAI2 Concentration (mol%)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
0 (Control)12.710.92116.5583.40
120.99 0.988 26.92 78.87
511.3 (estimated based on PL quenching)---

Data for 0% and 1% BDAI2 is adapted from a study on quasi-2D perovskite solar cells. The value for 5% is an estimation based on the observed dramatic decrease in photoluminescence at higher concentrations, which is typically correlated with poor device performance.

Experimental Protocols

Below are detailed methodologies for the incorporation of BDAI2 into perovskite films.

One-Step Method (Bulk Incorporation)
  • Precursor Solution Preparation:

    • Prepare the 3D perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture).

    • Prepare a stock solution of BDAI2 in a suitable solvent (e.g., DMSO).

    • Add the desired volume of the BDAI2 stock solution to the 3D perovskite precursor solution to achieve the target molar concentration (e.g., 1%). Ensure complete mixing.

  • Film Deposition:

    • Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

    • Deposit the hole transport layer (e.g., PEDOT:PSS) and anneal according to standard procedures.

    • Spin-coat the BDAI2-containing perovskite precursor solution onto the substrate. A two-step spin program is often used (e.g., 500 rpm for 7 seconds, then 4500 rpm for 33 seconds).

    • During the second spin-coating step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the perovskite film on a hotplate at a specific temperature and for a set duration (e.g., 100°C for 20 minutes) to remove residual solvent and improve crystallinity.

  • Device Completion:

    • Deposit the electron transport layer (e.g., PCBM) and the metal electrode (e.g., Ag) to complete the solar cell device.

Two-Step Method (Surface Treatment)
  • 3D Perovskite Film Formation:

    • Prepare and deposit the 3D perovskite film using your standard one-step or two-step procedure, without the BDAI2 additive.

  • BDAI2 Solution Preparation:

    • Prepare a dilute solution of BDAI2 in a solvent that does not dissolve the underlying perovskite film (e.g., isopropanol) at a low concentration (e.g., 0.5 - 2 mg/mL).

  • Surface Treatment:

    • Spin-coat the BDAI2 solution onto the pre-formed 3D perovskite film.

    • Anneal the film at a moderate temperature (e.g., 100°C for 5-10 minutes) to promote the reaction between BDAI2 and the perovskite surface.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers (electron transport layer and metal electrode).

Mandatory Visualizations

experimental_workflow cluster_one_step One-Step Method cluster_two_step Two-Step (Surface Treatment) prep_3d_sol Prepare 3D Precursor Solution add_bdai2 Add BDAI2 to Solution prep_3d_sol->add_bdai2 spin_coat Spin-Coat Perovskite Solution add_bdai2->spin_coat antisolvent Antisolvent Wash spin_coat->antisolvent anneal_one_step Anneal Film antisolvent->anneal_one_step device_completion Device Completion (ETL + Electrode) anneal_one_step->device_completion form_3d_film Form 3D Perovskite Film spin_coat_bdai2 Spin-Coat BDAI2 Solution form_3d_film->spin_coat_bdai2 prep_bdai2_sol Prepare BDAI2 Solution prep_bdai2_sol->spin_coat_bdai2 anneal_two_step Anneal Film spin_coat_bdai2->anneal_two_step anneal_two_step->device_completion start Start start->prep_3d_sol start->form_3d_film

Caption: Experimental workflows for incorporating BDAI2 via one-step and two-step methods.

defect_passivation cluster_perovskite Perovskite Crystal Lattice cluster_result Result Pb_defect Undercoordinated Pb²⁺ reduced_defects Reduced Non-Radiative Recombination I_vacancy Iodide Vacancy (V_I⁻) BDAI2 BDAI₂ Additive (NH₃⁺-(CH₂)₄-NH₃⁺ 2I⁻) passivation_Pb Coordination with Pb²⁺ BDAI2->passivation_Pb passivation_I Filling Iodide Vacancy BDAI2->passivation_I passivation_Pb->Pb_defect passivation_I->I_vacancy improved_stability Enhanced Stability

Caption: Mechanism of defect passivation in perovskites using BDAI2 additive.

References

Technical Support Center: Bayesian Experimental Design for Biomass Formation Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bayesian experimental design (BED) to optimize biomass formation.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian experimental design (BED) and why is it useful for optimizing biomass formation?

A1: Bayesian experimental design is a sequential and adaptive approach to experimentation that uses Bayesian optimization to efficiently find the optimal conditions for a process.[1][2] It is particularly advantageous for complex biological processes like biomass formation where experiments are often expensive and time-consuming.[3][4] Unlike traditional methods like one-factor-at-a-time or full factorial designs, BED uses a probabilistic surrogate model to approximate the relationship between input parameters (e.g., media components, temperature) and the desired output (e.g., biomass yield).[4][5][6] An acquisition function then intelligently suggests the next set of experimental conditions to perform, balancing the exploration of new, uncertain parameter regions with the exploitation of regions already known to yield good results.[3][4][6] This iterative process allows researchers to reach optimal conditions with fewer experiments.[7]

Q2: What are the key components of a Bayesian experimental design workflow?

A2: The core components of a BED workflow are:

  • Surrogate Model: A probabilistic model, most commonly a Gaussian Process (GP), that creates a predictive model of the objective function (e.g., biomass yield) based on the experimental data collected so far.[5][6] The GP model provides not only a mean prediction but also a measure of uncertainty for unexplored regions of the parameter space.[6]

  • Acquisition Function: A function that uses the predictions and uncertainty from the surrogate model to decide the next most informative experiment to run.[3][4] Popular acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).

  • Optimizer: An algorithm that finds the maximum of the acquisition function to determine the optimal parameters for the next experiment.

This iterative process of updating the surrogate model with new experimental data and using the acquisition function to select the next experiment is repeated until an optimal solution is found or the experimental budget is exhausted.[6]

Q3: How do I choose an appropriate acquisition function for my biomass optimization experiment?

A3: The choice of acquisition function depends on your optimization goals and the nature of your experimental landscape. Here's a general guide:

  • Expected Improvement (EI): A popular and well-balanced choice that aims to maximize the expected improvement over the current best-observed value. It naturally balances exploration and exploitation.

  • Probability of Improvement (PI): Focuses more on exploitation by selecting points that have the highest probability of being better than the current best. It can sometimes lead to getting stuck in local optima.

  • Upper Confidence Bound (UCB): Explicitly balances exploration and exploitation through a tunable parameter. Higher values of this parameter favor exploration of uncertain regions, while lower values favor exploitation of promising regions.

For most biomass optimization problems, Expected Improvement is a good starting point. If you suspect your experimental landscape has many local optima, a more explorative strategy with UCB might be beneficial.

Q4: What are some common input parameters and objectives when optimizing biomass formation using BED?

A4: The input parameters and objectives will vary depending on the organism and the specific goals of the experiment.

  • Common Input Parameters (Design Space):

    • Media Composition: Concentrations of carbon sources (e.g., glucose, sucrose, glycerol), nitrogen sources (e.g., peptone, yeast extract, ammonium, nitrate), phosphate, and other essential nutrients.[1][2][8][9]

    • Process Parameters: Temperature, pH, agitation speed, and aeration rate.[8][10]

  • Common Objectives (Objective Space):

    • Final Biomass Yield: Measured as dry cell weight (DCW) or optical density (OD).[8][9][11][12][13]

    • Growth Rate: The rate of increase in biomass over time.[1][2]

    • Product Titer: If the goal is to produce a specific recombinant protein or metabolite, the concentration of that product is a key objective.[7][14]

    • Productivity: The rate of biomass or product formation over time.[1][2]

Troubleshooting Guide

Issue 1: My Gaussian Process (GP) surrogate model is not fitting the data well.

  • Possible Cause: Insufficient initial data.

    • Solution: A GP model needs a reasonable number of initial data points to make accurate predictions. For a low-dimensional problem (2-3 parameters), starting with 5-10 diverse data points is recommended. For higher-dimensional spaces, more initial points will be needed. Consider using a space-filling design like a Latin Hypercube sample for your initial experiments to cover the parameter space more effectively.[5][6]

  • Possible Cause: Inappropriate kernel function.

    • Solution: The kernel function defines the assumptions about the smoothness and shape of the objective function. The most common kernel is the Radial Basis Function (RBF) or squared exponential kernel, which assumes a smooth function. If you have reason to believe your biomass response is not smooth, you might consider other kernels like the Matérn kernel.

  • Possible Cause: Poor hyperparameter optimization.

    • Solution: The GP model has its own hyperparameters (e.g., length scale, variance) that need to be optimized. Ensure that your Bayesian optimization software is correctly optimizing these hyperparameters, typically by maximizing the marginal likelihood.

Issue 2: The Bayesian optimization algorithm keeps suggesting experiments in the same region (premature convergence).

  • Possible Cause: The acquisition function is too exploitative.

    • Solution: If you are using an acquisition function like Probability of Improvement, it might be focusing too much on the current best region. Switch to a more balanced acquisition function like Expected Improvement or a more explorative one like Upper Confidence Bound (UCB) with a higher exploration parameter.

  • Possible Cause: The surrogate model's uncertainty is underestimated in some regions.

    • Solution: This can be related to the choice of kernel and its hyperparameters. Re-evaluate your GP model's fit and consider if a different kernel might better capture the function's behavior. Also, ensure that the noise level in your experiments is appropriately accounted for in the GP model.

Issue 3: The optimization is running very slowly.

  • Possible Cause: The number of experiments is large.

    • Solution: Bayesian optimization is most effective when the number of experiments is relatively small. If you have a very large experimental budget, other optimization methods might be more suitable. However, for typical biomass optimization scenarios where experiments are costly, BED should be efficient.

  • Possible Cause: The dimensionality of the parameter space is very high (the "curse of dimensionality").

    • Solution: As the number of input parameters increases, the volume of the search space grows exponentially, making it harder to find the optimum. If you have a large number of parameters, consider using dimensionality reduction techniques or screening experiments (e.g., using a Plackett-Burman design) to identify the most influential parameters before starting the Bayesian optimization.

Quantitative Data Summary

The following tables provide examples of quantitative data from biomass optimization studies.

Table 1: Optimization of Lactiplantibacillus plantarum Biomass in Different Media

Carbon Source (20 g/L)Biomass (g/L)Nitrogen Source (10 g/L)Biomass (g/L)
Maltose2.253Yeast Extract2.429
Sucrose1.753Soytone2.245
Lactose1.749Tryptone2.197
Glucose1.703Peptone2.155
Fructose1.459Beef Extract1.981
Galactose1.401Malt Extract1.953

Data adapted from a study on Lactobacillus plantarum 200655.[9]

Table 2: Optimized Medium Composition for Candida diversa Biomass Production

MediumMg2+ (mg/L)Fe2+ (mg/L)Zn2+ (mg/L)Dry Biomass (g/L)
Unmodified MM---~3.5
Ion-deficient MM---~2.8
Optimized MM1511.152.1626.805.21 ± 0.30

Data adapted from a study optimizing minimal mineral (MM) medium for Candida diversa.[11]

Table 3: Comparison of Biomass Yield in Optimized vs. Standard Media for Lactiplantibacillus plantarum

MediumGlucose (g/L)Yeast Extract (g/L)Peptone (g/L)Initial pHTemperature (°C)Viable Cell Count (log CFU/mL)Dry Cell Weight (g/L)
Standard MRS Broth2010106.537~8.7~2.37
Optimized Medium33.7632.5928.386.0359.304.319

Data adapted from a study on Lactiplantibacillus plantarum DLBSK207.[8]

Experimental Protocols

Protocol 1: General Workflow for Bayesian Optimization of Microbial Biomass

This protocol outlines the general steps for using BED to optimize microbial biomass production in a batch fermentation process.

  • Define the Design Space and Objectives:

    • Identify the key input parameters (e.g., concentrations of glucose, yeast extract, peptone, temperature, pH) and their ranges.

    • Define the primary objective, which is typically to maximize the final biomass concentration (e.g., in g/L of dry cell weight).

  • Initial Experimental Design:

    • Select an initial set of experiments to begin building the surrogate model. A common approach is to use a space-filling design like a Latin Hypercube sample to ensure good coverage of the parameter space. The number of initial experiments will depend on the dimensionality of the problem, but 5-10 is a reasonable starting point for 2-3 variables.

  • Perform the Initial Experiments:

    • Prepare the culture media with the specified concentrations of components for each experimental run.

    • Inoculate the media with the microorganism of interest.

    • Incubate the cultures under the specified temperature and pH conditions.

    • At the end of the fermentation, measure the biomass concentration (e.g., by measuring the optical density at 600 nm and converting to dry cell weight).

  • Update the Surrogate Model:

    • Input the experimental data (parameter values and corresponding biomass yields) into the Bayesian optimization software.

    • The software will update the Gaussian Process surrogate model to better approximate the relationship between the inputs and the output.

  • Select the Next Experiment:

    • The software will use an acquisition function (e.g., Expected Improvement) to suggest the next set of experimental conditions that are most likely to lead to a higher biomass yield.

  • Iterate:

    • Perform the experiment suggested by the acquisition function.

    • Add the new data point to your dataset and update the surrogate model again.

    • Repeat steps 4-6 until the model converges to an optimal set of conditions, or your experimental budget is reached.

  • Validation:

    • Once the optimization is complete, perform several replicate experiments at the predicted optimal conditions to validate the model's prediction.

Visualizations

Bayesian_Optimization_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Define Design Space Define Design Space Initial Experiments Initial Experiments Define Design Space->Initial Experiments Perform Experiment Perform Experiment Initial Experiments->Perform Experiment Collect Data Collect Data Perform Experiment->Collect Data Update Surrogate Model Update Surrogate Model Collect Data->Update Surrogate Model Optimize Acquisition Function Optimize Acquisition Function Update Surrogate Model->Optimize Acquisition Function Suggest Next Experiment Suggest Next Experiment Optimize Acquisition Function->Suggest Next Experiment Suggest Next Experiment->Perform Experiment Iterative Loop

Caption: Bayesian Optimization Workflow for Biomass Formation.

Nutrient_Signaling_S_cerevisiae cluster_carbon Carbon Sensing cluster_nitrogen Nitrogen Sensing Glucose Glucose Ras Ras Glucose->Ras PKA PKA Ras->PKA TORC1 TORC1 PKA->TORC1 Crosstalk Biomass Biomass PKA->Biomass Promotes Growth Amino Acids Amino Acids Amino Acids->TORC1 TORC1->Biomass Promotes Growth

Caption: Key Nutrient Signaling Pathways in S. cerevisiae.

References

Technical Support Center: Synthesis of BDA-Based Layered Compounds with n > 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BDA-based (n-butylammonium-based) layered Ruddlesden-Popper hybrid perovskites, with a focus on achieving higher-order (n > 1) phases such as (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are BDA-based layered compounds with n > 1?

A1: BDA-based layered compounds are a class of Ruddlesden-Popper hybrid perovskites with the general formula (C₄H₉NH₃)₂(CH₃NH₃)ₙ₋₁PbₙI₃ₙ₊₁. In this structure, 'n' represents the number of [PbI₆]⁴⁻ octahedral layers sandwiched between two layers of bulky n-butylammonium (BDA or BA) cations. While the n=1 compound consists of single inorganic layers, compounds with n > 1 have multiple, well-defined inorganic perovskite layers. These materials are of interest for various optoelectronic applications due to their tunable properties and enhanced stability compared to their 3D counterparts.

Q2: Why is it challenging to synthesize phase-pure BDA-based layered compounds with n > 1?

A2: The synthesis of phase-pure BDA-based layered compounds with n > 1 can be challenging due to several factors:

  • Stoichiometric Control: The precise ratio of precursors—n-butylammonium iodide (BAI), methylammonium (B1206745) iodide (MAI), and lead iodide (PbI₂)—is critical. Any deviation can lead to the formation of undesired phases, most commonly the thermodynamically stable n=1 phase or 3D perovskite (n=∞) impurities.[1]

  • Crystallization Dynamics: The crystallization process is sensitive to factors like solvent choice, precursor concentration, and annealing temperature and duration. Poorly controlled crystallization can result in a mixture of different 'n' phases.[1][2]

  • Competing Phases: The formation of Ruddlesden-Popper phases can be a thermodynamically competitive process, and specific conditions are required to favor the formation of higher 'n' members over the more common n=1 phase.

Q3: What is the role of the BDA cation in the formation of these layered structures?

A3: The bulky n-butylammonium (BDA) cation acts as a spacer between the inorganic perovskite layers. This steric hindrance prevents the formation of a continuous 3D perovskite lattice, leading to the characteristic 2D or quasi-2D layered structure. The length and nature of this organic cation are crucial in determining the interlayer spacing and the overall crystal structure.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of BDA-based layered compounds with n > 1.

Problem Possible Causes Troubleshooting Steps
Only the n=1 phase is formed, despite targeting a higher 'n' value. Incorrect stoichiometry of precursors.Carefully re-evaluate the molar ratios of BAI, MAI, and PbI₂. For a target 'n' value, the stoichiometric ratio should be 2:(n-1):n. Ensure accurate weighing and dispensing of all precursors.[1]
Suboptimal annealing temperature.The annealing temperature plays a crucial role in the formation of the desired phase. If the temperature is too low, the reaction may not proceed to form higher 'n' members. If it's too high, it could lead to decomposition or the formation of other phases. Systematically vary the annealing temperature (e.g., from 80°C to 120°C) to find the optimal condition for your target 'n' value.[2][3]
A mixture of different 'n' phases is observed in the final product. Inhomogeneous precursor solution.Ensure that all precursors are fully dissolved in the solvent before spin-coating or crystallization. Gentle heating or sonication can aid in dissolution.
Rapid crystallization.The rate of crystallization can influence phase purity. Consider using an anti-solvent dripping method during spin-coating to achieve more controlled crystal growth. The choice of solvent can also affect the crystallization rate.
The resulting thin film has poor morphology (e.g., pinholes, low coverage). Inadequate substrate wetting by the precursor solution.Ensure the substrate is thoroughly cleaned and pre-treated (e.g., with UV-ozone) to improve surface wettability.
Non-optimized spin-coating parameters.Adjust the spin-coating speed and duration to achieve a uniform film. A two-step spin program (a slow step for spreading followed by a fast step for thinning) can be effective.
The compound degrades upon exposure to air or moisture. Inherent instability of the perovskite material.While BDA-based layered perovskites are more stable than their 3D counterparts, they can still degrade. Conduct all synthesis and characterization steps in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
Residual solvent or incomplete reaction.Ensure the annealing process is sufficient to remove all residual solvent and drive the reaction to completion.

Experimental Protocols

Synthesis of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Thin Films (for n = 2, 3, 4)

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Precursor Solution Preparation:

  • Prepare separate stock solutions of n-butylammonium iodide (BAI), methylammonium iodide (MAI), and lead iodide (PbI₂) in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of DMF and Dimethyl sulfoxide (B87167) (DMSO).

  • To synthesize a specific 'n' phase, mix the precursor solutions in the stoichiometric molar ratio of 2 (BAI) : (n-1) (MAI) : n (PbI₂) . For example, for n=3, the molar ratio would be 2:2:3.

  • The final concentration of the precursor solution will influence the film thickness and quality. A typical concentration range is 0.5 M to 1.5 M.

  • Stir the final precursor solution at a slightly elevated temperature (e.g., 60°C) for at least 2 hours to ensure complete dissolution and homogeneity.

2. Substrate Preparation:

  • Clean the substrates (e.g., glass or ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Dry the substrates with a stream of nitrogen or clean air.

  • Treat the substrates with UV-ozone for 15-20 minutes immediately before use to enhance surface wettability.

3. Thin Film Deposition:

  • This procedure should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Dispense a specific volume of the precursor solution onto the substrate.

  • Spin-coat the solution using a two-step program. For example:

    • Step 1: 1000 rpm for 10 seconds (to spread the solution).

    • Step 2: 4000-6000 rpm for 30-45 seconds (to form the film).

  • During the second step, an anti-solvent (e.g., toluene (B28343) or chlorobenzene) can be dripped onto the spinning substrate to induce rapid and uniform crystallization.

4. Annealing:

  • Transfer the coated substrate to a hotplate preheated to the desired annealing temperature.

  • The optimal annealing temperature is crucial for the formation of the desired 'n' phase and typically ranges from 80°C to 120°C.[2][3]

  • Anneal the film for a specific duration, typically between 5 and 15 minutes.

  • After annealing, allow the film to cool down to room temperature.

Quantitative Data Summary

The table below summarizes the effect of precursor stoichiometry on the resulting 'n' phase of the (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ compound.

Target 'n' value **Molar Ratio (BAI : MAI : PbI₂) **Expected Predominant Phase
12 : 0 : 1n = 1
22 : 1 : 2n = 2
32 : 2 : 3n = 3
42 : 3 : 4n = 4

Note: Achieving phase-pure compounds may require further optimization of reaction conditions.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for synthesizing BDA-based layered compounds and a logical approach to troubleshooting common issues.

Synthesis_Troubleshooting start Start: Target n > 1 Phase prep_solution Prepare Precursor Solution (2:n-1:n) start->prep_solution end_success Success: Phase-pure n > 1 end_fail Further Optimization spin_coat Spin-Coat Thin Film prep_solution->spin_coat anneal Anneal Film (e.g., 100°C) spin_coat->anneal characterize Characterize (XRD, UV-Vis) anneal->characterize check_phase Phase Pure? characterize->check_phase check_phase->end_success Yes problem_n1 Problem: Pure n=1 Phase check_phase->problem_n1 No, n=1 problem_mix Problem: Mixture of Phases check_phase->problem_mix No, Mixed solution_n1_stoich Adjust Stoichiometry: Verify 2:(n-1):n ratio problem_n1->solution_n1_stoich solution_n1_temp Optimize Annealing: Increase temperature problem_n1->solution_n1_temp solution_n1_stoich->prep_solution solution_n1_temp->anneal solution_mix_dissolve Improve Dissolution: Stir/Heat solution problem_mix->solution_mix_dissolve solution_mix_antisolvent Control Crystallization: Use anti-solvent problem_mix->solution_mix_antisolvent solution_mix_dissolve->prep_solution solution_mix_antisolvent->spin_coat

Caption: Troubleshooting workflow for synthesis of BDA-based layered compounds.

References

Technical Support Center: Managing 1,4-Butanediammonium Toxicity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential toxicity of 1,4-butanediammonium (also known as putrescine) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological assays?

A1: this compound, or putrescine, is a biogenic polyamine that plays a crucial role in cell proliferation, differentiation, and stress response.[1] It is often used in biological assays to study these cellular processes. It serves as a precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine, which are essential for cell growth.[2][3]

Q2: At what concentrations does this compound become toxic to cells?

A2: The toxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. For instance, in HT29 human colorectal adenocarcinoma cells, cytotoxic effects are observed at concentrations found in biogenic amine-rich foods, with an IC50 value of approximately 39.76 ± 4.83 mM after 24 hours of exposure.[4][5] In porcine trophectoderm (pTr2) cells, concentrations above 50 μM began to decrease cell numbers after 2 days of culture.[6] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: What is the primary mechanism of this compound-induced cell toxicity?

A3: Studies on HT29 intestinal cells indicate that this compound induces cytotoxicity primarily through necrosis, which involves cell lysis and the release of intracellular contents.[4][7] This is in contrast to apoptosis, a programmed form of cell death. The necrotic effect is dose-dependent.[4] In some contexts, putrescine has also been shown to induce the generation of reactive oxygen species (ROS), which can contribute to cellular damage.[8]

Q4: Can this compound affect signaling pathways in cells?

A4: Yes. For example, in porcine trophectoderm cells, putrescine has been shown to stimulate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[6] In other studies, putrescine has been linked to the induction of reactive oxygen species (ROS) generation, which can impact various signaling cascades.[8]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of cell death in my culture after treatment with this compound.

  • Possible Cause: The concentration of this compound used is likely above the cytotoxic threshold for your specific cell line.

  • Solution:

    • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or MTS assay) with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cells.

    • Select a Sub-Lethal Concentration: For your experiments, choose a concentration that is well below the IC50 and ideally within the No Observed Adverse Effect Level (NOAEL) if this has been determined.[4][5]

    • Reduce Incubation Time: Consider reducing the duration of exposure to this compound.

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell seeding density.

  • Solution 1: Ensure that a consistent number of cells are seeded in each well for all experiments. Use a cell counter for accuracy.

  • Possible Cause 2: Inconsistent this compound concentration.

  • Solution 2: Prepare a fresh stock solution of this compound for each experiment and perform accurate serial dilutions.

  • Possible Cause 3: Contamination of cell cultures.

  • Solution 3: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques.

Problem 3: My cell viability assay results are unclear or difficult to interpret.

  • Possible Cause: The chosen assay may not be optimal for detecting the specific mode of cell death induced by this compound.

  • Solution:

    • Use a Necrosis-Specific Assay: Since this compound primarily induces necrosis, consider using an LDH (lactate dehydrogenase) release assay, which measures membrane integrity and is a hallmark of necrosis.[4]

    • Include Positive and Negative Controls: Always include untreated cells as a negative control and a known cytotoxic agent as a positive control to validate your assay.

    • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of necrosis, such as cell swelling and lysis.[4]

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of this compound in different cell lines.

Cell LineAssayMetricConcentrationExposure TimeReference
HT29 (Human Colorectal Adenocarcinoma)RTCAIC5039.76 ± 4.83 mM24 hours[4][5]
HT29 (Human Colorectal Adenocarcinoma)RTCANOAEL< 20 mM24 hours[4][5]
HT29 (Human Colorectal Adenocarcinoma)RTCALOAEL> 20 mM24 hours[4][5]
pTr2 (Porcine Trophectoderm)Cell CountingGrowth Inhibition> 50 µM2 days[6]
A549 (Human Lung Carcinoma)MTT AssayCytotoxicityNot specified36 hours[9]
H1299 (Human Lung Carcinoma)MTT AssayCytotoxicityNot specified36 hours[9]

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound (Putrescine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium and the vehicle solvent as a control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h Incubation (24 hours) cell_seeding->incubation_24h treatment Treatment with This compound (various concentrations) incubation_24h->treatment incubation_exposure Incubation (e.g., 24, 48, 72 hours) treatment->incubation_exposure mtt_addition Add MTT Reagent incubation_exposure->mtt_addition incubation_mtt Incubation (2-4 hours) mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate % Viability, IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

toxicity_pathway putrescine High Concentration of This compound (Putrescine) ros Increased Reactive Oxygen Species (ROS) putrescine->ros membrane_damage Cell Membrane Damage putrescine->membrane_damage ros->membrane_damage necrosis Necrosis membrane_damage->necrosis ldh_release LDH Release necrosis->ldh_release cell_lysis Cell Lysis necrosis->cell_lysis

Caption: Simplified signaling pathway of this compound-induced toxicity.

troubleshooting_logic start High Cell Death Observed check_concentration Is the concentration within the known non-toxic range? start->check_concentration dose_response Action: Perform a dose-response curve to find IC50. check_concentration->dose_response No check_protocol Review experimental protocol for errors. check_concentration->check_protocol Yes solution Problem Resolved dose_response->solution inconsistent_results Are results inconsistent? check_protocol->inconsistent_results check_seeding Check cell seeding density consistency. inconsistent_results->check_seeding Yes inconsistent_results->solution No check_reagents Verify reagent preparation. check_seeding->check_reagents check_reagents->solution

Caption: Troubleshooting logic for unexpected cell death in assays.

References

Validation & Comparative

A Comparative Analysis of 1,4-Butanediammonium and Its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,4-butanediammonium, commonly known as putrescine, and its synthetic analogs. The focus is on their pharmacological properties and potential as therapeutic agents, particularly in oncology. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and workflows.

Introduction to this compound (Putrescine) and Its Analogs

This compound, the dicationic form of putrescine, is a ubiquitous biogenic polyamine essential for cell proliferation, differentiation, and other physiological processes.[1][2][3] It is the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine.[1] The polyamine metabolic pathway is often dysregulated in cancer cells, which exhibit an increased demand for polyamines to sustain their rapid growth. This makes the polyamine pathway an attractive target for anticancer drug development.[4][5][6]

A variety of synthetic analogs of putrescine and other natural polyamines have been developed to interfere with polyamine metabolism and function.[2][7] These analogs can act through several mechanisms, including:

  • Inhibition of Polyamine Biosynthesis: Directly inhibiting key enzymes in the polyamine synthesis pathway, such as ornithine decarboxylase (ODC).[8][9][10][11]

  • Induction of Polyamine Catabolism: Upregulating enzymes involved in the breakdown of polyamines, such as spermidine/spermine N1-acetyltransferase (SSAT).[5][12][13][14]

  • Competition for Polyamine Transport: Competing with natural polyamines for uptake into the cell, thereby depleting intracellular polyamine pools.[1][15][16]

  • Disruption of Polyamine Function: Mimicking natural polyamines to interfere with their critical cellular functions.

This guide will focus on a comparative evaluation of the performance of these analogs based on available experimental data.

Comparative Analysis of Biological Activity

The efficacy of this compound analogs is often evaluated by their ability to inhibit cancer cell growth, modulate key enzymes in the polyamine pathway, or block polyamine transport. The following tables summarize key quantitative data for a selection of these analogs.

Table 1: Inhibitory Concentration (IC50) of Polyamine Analogs Against Cancer Cell Lines
Compound/AnalogCancer Cell LineIC50 (µM)Reference
SBP-101 (Diethyl Dihydroxyhomospermine)CaOV-3 (Ovarian)<2.0[4][6]
SBP-101 (Diethyl Dihydroxyhomospermine)Sk-OV-3 (Ovarian)<2.0[4][6]
N1, N11-diethylnorspermine (DENSPM)A121 (Ovarian)0.1 - 1[12]
N1, N11-diethylnorspermine (DENSPM)A549 (Lung)0.1 - 1[12]
N1, N11-diethylnorspermine (DENSPM)HT29 (Colon)>100[12]
Bispidine Derivative 4cHepG2 (Liver)~10[17]
Bispidine Derivative 4eHepG2 (Liver)~5[17]
6-amino-N1,N12-diethylspermine (6ADESPM)L1210 (Leukemia)0.4 (96h)[18]
N1,N12-diethylspermine (DESPM)L1210 (Leukemia)0.2 (96h)[18]
Table 2: Inhibition of Ornithine Decarboxylase (ODC)
InhibitorEnzyme SourceIC50Ki / K(inact)Reference
AllicinHuman ODC11 nM-[9]
α-Difluoromethylornithine (DFMO)Human ODC252 µM-[9]
D-DFMOHuman ODC~7.5 µMK(D) = 28.3 µM[10]
L-DFMOHuman ODC-K(D) = 1.3 µM[10]
1-Amino-oxy-3-aminopropane (APA)Human ODCLow nM range-[8][11]
Pyridoxyl-ornithine conjugate (POB)Glioma LN229 cells~50 µM-[19]
Table 3: Inhibition of Polyamine Transport
InhibitorCell LineAssay ConditionEC50 (µM)Reference
N(1),N(1'),N(1'')-(benzene-1,3,5-triyltris(methylene))tris(N(4)-(4-(methylamino)butyl)butane-1,4-diamine) (6b)L3.6pl (Pancreatic)Inhibition of spermidine (1 µM) uptake in DFMO-treated cells1.4[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis.

Cell Viability Assay (IC50 Determination)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a polyamine analog on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Polyamine analog stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the polyamine analog in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the analog. Include a vehicle control (medium with the solvent used to dissolve the analog) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) under standard culture conditions.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.

    • For PrestoBlue or CellTiter-Glo assay: Follow the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating for a short period, and then reading the fluorescence or luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the analog concentration and use a non-linear regression model to determine the IC50 value.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol describes a method to measure the enzymatic activity of ODC and the inhibitory effect of analogs.

Materials:

  • Purified human ODC enzyme or cell lysate containing ODC

  • L-[1-14C]ornithine (radiolabeled substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • ODC inhibitor (polyamine analog)

  • Scintillation vials and scintillation cocktail

  • Filter paper discs pre-treated with a trapping agent for 14CO2 (e.g., barium hydroxide)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.

  • Inhibitor Incubation: In a series of reaction tubes, add the ODC enzyme preparation and different concentrations of the inhibitor. Include a control with no inhibitor. Pre-incubate for a specified time at 37°C to allow for inhibitor binding.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding L-[1-14C]ornithine to each tube. Immediately seal the tubes with a stopper holding a filter paper disc impregnated with the CO2 trapping agent.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and CO2 Trapping: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture. This will release the 14CO2 produced from the decarboxylation of ornithine, which will be trapped on the filter paper.

  • Quantification: Remove the filter paper discs and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the ODC activity as the amount of 14CO2 produced per unit time. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. For detailed kinetic analysis, vary both substrate and inhibitor concentrations to determine Ki and K(inact) values.[10]

Polyamine Transport Assay

This protocol outlines a method to assess the ability of a polyamine analog to inhibit the uptake of natural polyamines into cells.[1][20]

Materials:

  • Cells with an active polyamine transport system (e.g., L1210 or DFMO-treated CHO cells)

  • Radiolabeled polyamine (e.g., [3H]spermidine or [14C]putrescine)

  • Polyamine transport inhibitor (the analog being tested)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Cell Preparation: Culture the cells to approximately 70-80% confluency. For some cell lines, pre-treatment with DFMO can upregulate the polyamine transport system.

  • Inhibition: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the polyamine transport inhibitor in uptake buffer for a short period (e.g., 10-15 minutes) at 37°C.

  • Radiolabeled Polyamine Uptake: Add the radiolabeled polyamine to the wells at a fixed concentration and incubate for a defined time (e.g., 30-60 minutes) at 37°C. The uptake should be in the linear range.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabeled polyamines.

  • Cell Lysis and Scintillation Counting: Lyse the cells with the lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in a parallel set of wells to normalize the uptake data.

  • Data Analysis: Calculate the rate of polyamine uptake (e.g., in pmol/mg protein/min). Determine the percentage of inhibition for each concentration of the analog and calculate the EC50 value.[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the comparative analysis of this compound and its analogs.

Polyamine_Metabolism_and_Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine This compound (Putrescine) SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) Spermidine->SSAT Spermine Spermine Spermine->SSAT dcSAM decarboxylated S- adenosylmethionine dcSAM->SpdS dcSAM->SpmS MTA 5'-Methylthioadenosine N1_acetylspermidine N1-acetylspermidine Excretion Excretion N1_acetylspermidine->Excretion PAO Polyamine Oxidase (PAO) N1_acetylspermidine->PAO N1_acetylspermine N1-acetylspermine N1_acetylspermine->Excretion N1_acetylspermine->PAO ODC->Putrescine DFMO DFMO, APA DFMO->ODC Inhibition SpdS->Spermidine SpdS->MTA SpmS->Spermine SpmS->MTA SSAT->N1_acetylspermidine SSAT->N1_acetylspermine DENSPM DENSPM, BENSpm DENSPM->SSAT Induction PAO->Putrescine PAO->Spermidine

Caption: Polyamine metabolism pathway and points of intervention by analogs.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed cancer cells in 96-well plate C Treat cells with different analog concentrations A->C B Prepare serial dilutions of polyamine analog B->C D Incubate for 48-96 hours C->D E Add cell viability reagent (e.g., MTT) D->E F Measure absorbance/ luminescence E->F G Calculate % viability and plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for determining the IC50 of a polyamine analog.

Polyamine_Transport_Inhibition_Assay start Culture cells with active polyamine transport wash1 Wash cells with uptake buffer start->wash1 preincubate Pre-incubate with polyamine analog (inhibitor) wash1->preincubate add_radiolabel Add radiolabeled polyamine (e.g., [3H]spermidine) preincubate->add_radiolabel incubate Incubate for defined time at 37°C add_radiolabel->incubate wash2 Terminate uptake by washing with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse count Measure radioactivity via scintillation counting lyse->count analyze Normalize to protein content and calculate EC50 count->analyze

Caption: Workflow for the polyamine transport inhibition assay.

References

The Stability Showdown: 1,4-Butanediammonium Outperforms Propanediammonium in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for stable and efficient perovskite solar cells, the choice of organic spacer cations is paramount. Recent research highlights that 1,4-butanediammonium (BDA) offers superior stability and performance compared to its shorter-chain counterpart, propanediammonium (PDA). This guide provides a detailed comparison, supported by experimental data, to inform researchers and scientists in the field of next-generation photovoltaics.

The incorporation of diammonium cations as spacers in the perovskite crystal lattice is a key strategy to enhance the material's resilience against environmental stressors such as moisture, heat, and light. These spacers create two-dimensional (2D) or quasi-2D perovskite structures that are inherently more stable than their three-dimensional (3D) counterparts. The length of the carbon chain in these diammonium cations plays a critical role in the structural and electronic properties of the resulting perovskite films, directly impacting device performance and longevity.

Performance Metrics: A Head-to-Head Comparison

Experimental data from comparative studies consistently demonstrates the superior performance of perovskite solar cells incorporating BDA over those with PDA. The longer alkyl chain of BDA is believed to contribute to a more ordered and stable perovskite crystal structure, leading to improved photovoltaic parameters.

Below is a summary of the key performance metrics for quasi-2D perovskite solar cells fabricated with BDA and PDA as spacer cations. The data is based on devices with a (CnH2n(NH3)2)(MA)n-1PbnI3n+1 structure, where n=4.

Spacer CationPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)
This compound (BDA) 15.19% 1.13 V 21.54 mA/cm² 0.78
Propanediammonium (PDA) 13.86% 1.11 V 20.89 mA/cm² 0.75

Table 1: Photovoltaic performance of quasi-2D perovskite solar cells with BDA and PDA spacer cations.

The data clearly indicates that BDA-based devices exhibit a higher power conversion efficiency, primarily driven by a greater open-circuit voltage and short-circuit current density.

Stability Under Stress: The Decisive Factor

Beyond initial performance, the long-term stability of perovskite solar cells is the most significant hurdle for their commercialization. In this regard, BDA demonstrates a clear advantage over PDA in enhancing the device's resilience to environmental degradation.

Humidity Stability

Unencapsulated perovskite solar cells were stored in an ambient environment with a relative humidity of 45 ± 5% to assess their stability. The BDA-based devices maintained a significantly higher fraction of their initial efficiency compared to the PDA-based devices over a period of 1500 hours.

Spacer CationStability (retained PCE after 1500h at 45±5% RH)
This compound (BDA) ~90%
Propanediammonium (PDA) ~75%

Table 2: Humidity stability of unencapsulated quasi-2D perovskite solar cells with BDA and PDA spacer cations.

Thermal Stability

To evaluate the thermal stability, unencapsulated devices were subjected to heating at 85°C in a nitrogen atmosphere. The BDA-based devices again showed superior stability, retaining a larger percentage of their initial power conversion efficiency after 200 hours of continuous thermal stress.

Spacer CationStability (retained PCE after 200h at 85°C)
This compound (BDA) ~81%
Propanediammonium (PDA) ~65%

Table 3: Thermal stability of unencapsulated quasi-2D perovskite solar cells with BDA and PDA spacer cations.

The enhanced stability of the BDA-based perovskites can be attributed to the longer and more flexible butyl chain, which can more effectively passivate defects at the perovskite grain boundaries and create a more robust barrier against the ingress of moisture and other degrading agents.

Experimental Protocols

The following sections detail the methodologies used in the synthesis of the diammonium iodide precursors and the fabrication and testing of the perovskite solar cells.

Synthesis of this compound Iodide (BDAI₂) and Propanediammonium Iodide (PDAI₂)

The synthesis of the diammonium iodide salts is a crucial first step. A typical procedure involves the reaction of the corresponding diamine with hydroiodic acid.

cluster_synthesis Diammonium Iodide Synthesis diamine 1,4-Butanediamine or 1,3-Propanediamine reaction Stir at 0°C for 2h diamine->reaction hi Hydroiodic Acid (HI) in Ethanol (B145695) hi->reaction precipitation Precipitation with Diethyl Ether reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Dry in Vacuum Oven at 60°C washing->drying product BDAI₂ or PDAI₂ White Powder drying->product

Caption: Synthesis workflow for BDAI₂ and PDAI₂.

Detailed Procedure:

  • 1,4-butanediamine or 1,3-propanediamine is dissolved in ethanol in a round-bottom flask.

  • The flask is placed in an ice bath, and hydroiodic acid (57 wt% in water) is added dropwise while stirring.

  • The reaction mixture is stirred at 0°C for 2 hours.

  • The product is precipitated by adding diethyl ether to the solution.

  • The resulting white precipitate is collected by vacuum filtration.

  • The collected solid is washed multiple times with diethyl ether.

  • The final product is dried in a vacuum oven at 60°C overnight.

Perovskite Solar Cell Fabrication

The perovskite solar cells were fabricated on fluorine-doped tin oxide (FTO) coated glass substrates with a standard n-i-p planar structure.

cluster_fabrication Perovskite Solar Cell Fabrication Workflow FTO FTO Substrate Cleaning ETL SnO₂ Electron Transport Layer Deposition FTO->ETL Perovskite Quasi-2D Perovskite (BDA or PDA) Film Spin-Coating ETL->Perovskite HTL Spiro-OMeTAD Hole Transport Layer Spin-Coating Perovskite->HTL Electrode Gold (Au) Electrode Evaporation HTL->Electrode Device Final Device Electrode->Device

Caption: Fabrication workflow for the perovskite solar cells.

Detailed Procedure:

  • Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Electron Transport Layer (ETL): A compact layer of SnO₂ is deposited on the FTO substrate by spin-coating a SnCl₂ solution followed by annealing at 180°C.

  • Perovskite Layer: The quasi-2D perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), lead bromide (PbBr₂), and either BDAI₂ or PDAI₂ in a mixed solvent of DMF and DMSO. The solution is then spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL): A solution of Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene (B131634) is spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, an 80 nm thick gold (Au) electrode is deposited by thermal evaporation.

Stability Testing Protocol

The stability of the unencapsulated devices was evaluated under two different stress conditions:

  • Humidity Stability: Devices were stored in a controlled humidity chamber at a relative humidity of 45 ± 5% at room temperature in the dark.

  • Thermal Stability: Devices were placed on a hotplate in a nitrogen-filled glovebox and heated to a constant temperature of 85°C in the dark.

The photovoltaic parameters of the devices were periodically measured under simulated AM 1.5G solar illumination to track their degradation over time.

Conclusion

Validating Experimental Results with 1,4-Butanediammonium Standards: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biogenic amines like 1,4-butanediammonium (commonly known as putrescine) is critical for understanding cellular processes, disease pathology, and drug efficacy. The use of certified this compound standards is fundamental to ensuring the validity of these experimental results. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and its Significance

This compound is a polyamine that plays a crucial role in cell growth, differentiation, and proliferation.[1] It is synthesized in cells from ornithine and is a precursor for the synthesis of other polyamines like spermidine (B129725) and spermine.[1] Due to its association with cell division, elevated levels of this compound have been linked to various diseases, including cancer, making its accurate measurement a key aspect of biomedical research.[1] The validation of analytical methods using certified reference standards is paramount for obtaining reliable and reproducible data.[2][3][4]

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most widely used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

Table 1: Comparison of Quantitative Validation Data for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives based on their mass-to-charge ratio.Separation based on polarity, followed by mass analysis of the parent ion and its fragments.
Selectivity High, especially with selected ion monitoring (SIM).Very high, due to the specificity of precursor and product ion monitoring.
Sensitivity (LOD/LOQ) Good, with reported LOQs in the low ng/mL range.[2]Excellent, with reported LOQs in the sub-ng/mL to low ng/mL range.[3]
Accuracy (% Recovery) Typically in the range of 90-110%.[2]Typically in the range of 95-105%.[3]
Precision (%RSD) Generally <15%.[2]Generally <10%.[3][4]
Derivatization Usually required to increase volatility and thermal stability.[2]Can often be performed without derivatization, but may be used to improve chromatography.[3][5]
Throughput Moderate, with run times often exceeding 10 minutes.[2]High, with methods achieving run times of less than 5 minutes.[3]
Matrix Effects Can be significant, requiring careful sample cleanup.Can be minimized with the use of stable isotope-labeled internal standards.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Protocol 1: Quantification of this compound using GC-MS

This protocol is based on methods described for the analysis of polyamines in biological samples.[2]

1. Sample Preparation (Extraction and Derivatization):

  • Homogenize 100 mg of tissue or 100 µL of plasma/serum in 1 mL of 0.2 M perchloric acid.
  • Centrifuge at 10,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and add an internal standard (e.g., 1,7-diaminoheptane).
  • To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of a derivatizing agent (e.g., isobutyl chloroformate).
  • Vortex for 30 seconds and incubate at 50°C for 10 minutes.
  • Extract the derivatives with 500 µL of hexane.
  • Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Ion Source Temperature: 230°C.
  • Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 500, 1000 ng/mL) and process them in the same way as the samples.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol is a generalized procedure based on high-throughput methods for polyamine analysis.[3]

1. Sample Preparation (Extraction):

  • To 50 µL of serum or plasma, add 150 µL of methanol (B129727) containing an internal standard (e.g., ¹³C₄-1,4-butanediammonium).[3][6]
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A C18 or HILIC column suitable for polar compounds.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound from other matrix components.
  • Flow Rate: 0.4 mL/min.
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of this compound and the internal standard.

3. Calibration:

  • Prepare calibration standards in a surrogate matrix (e.g., stripped serum or water) and process them alongside the samples.
  • Generate a calibration curve by plotting the peak area ratio against the concentration.

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures and relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, etc.) Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (Optional, common for GC-MS) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE, LLE) Derivatization->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Direct Analysis GC_MS GC-MS Analysis Cleanup->GC_MS Analysis of Derivatives Integration Peak Integration LC_MS->Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine This compound (Putrescine) SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine

References

A Head-to-Head Battle in Perovskite Solar Cells: Monoammonium vs. Diammonium Cations

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of diammonium cations into perovskite solar cells (PSCs) is emerging as a promising strategy to overcome the stability issues that have hindered the commercialization of this highly efficient photovoltaic technology. This guide provides a detailed comparison of the performance and stability of traditional monoammonium-based PSCs with their diammonium-incorporated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The workhorse of early perovskite solar cell research has been the monoammonium cation, most notably methylammonium (B1206745) (MA). While devices based on methylammonium lead iodide (MAPbI₃) have demonstrated high power conversion efficiencies (PCEs), they suffer from poor stability in the presence of moisture, heat, and prolonged light exposure. The introduction of larger diammonium (DA) cations, such as ethane-1,2-diammonium (EDA²⁺) and 1,4-butanediamine (BEA²⁺), has been shown to significantly enhance the durability of PSCs, often with a simultaneous improvement in performance.

Performance and Stability: A Quantitative Comparison

The inclusion of diammonium cations can lead to the formation of lower-dimensional (2D or quasi-2D) perovskite structures, which exhibit improved intrinsic stability. Even in small amounts, these larger cations can have a profound impact on the morphology, electronic properties, and overall performance of the solar cell.

Cation TypePerovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability ConditionsStability ResultsReference
MonoammoniumMAPbI₃16.7 ± 0.6---50% RH, 50 °C, 1 sun, 15h~90% degradation[1][2]
Mixed MA/DAMAPbI₃ + 0.8 mol% EDA²⁺17.9 ± 0.4---50% RH, 50 °C, 1 sun, 72hRetained 75% of initial PCE[1][2]
Mixed MA/DA(BEA)₀.₅MA₃Pb₃I₁₀14.86---Ambient air, 2400hRetained >90% of initial PCE[3][4]
Mixed Triple Cation/DA(BEA)₀.₅Cs₀.₁₅(FA₀.₈₃MA₀.₁₇)₂.₈₅Pb₃(I₀.₈₃Br₀.₁₇)₁₀17.39---Ambient air, 2400h; Constant illumination, 500hRetained >90% of initial PCE; No significant degradation[3][4]

Note: Voc (Open-circuit voltage), Jsc (Short-circuit current density), and FF (Fill Factor) were not always reported in a comparative context in the initial search results. The table focuses on the most consistently reported comparative metric, PCE, and the significant stability improvements.

The data clearly indicates that the incorporation of diammonium cations, even in small molar percentages, can lead to a substantial improvement in the operational stability of perovskite solar cells under humid and thermal stress. The mixed-cation approach, particularly with triple cations and a diammonium component, also demonstrates high efficiency and remarkable long-term stability in ambient conditions.

The "Why": Understanding the Role of Diammonium Cations

The enhanced performance and stability of diammonium-containing PSCs can be attributed to several factors:

  • Dimensionality Tuning and Structural Stabilization: Large diammonium cations can act as spacers between the lead-halide octahedra, forming 2D or quasi-2D perovskite structures. These layered structures are more resistant to moisture ingress and ion migration, which are primary degradation pathways in 3D perovskites.

  • Strain Engineering: The incorporation of diammonium cations can induce strain in the perovskite crystal lattice, which can favorably alter the electronic band structure and improve charge carrier dynamics.[1]

  • Defect Passivation: Diammonium cations can passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination and improving the open-circuit voltage and fill factor.

  • Hydrophobicity: The organic nature of the larger diammonium cations can increase the hydrophobicity of the perovskite film, providing a barrier against moisture.

Experimental Protocols

The fabrication of high-quality perovskite films is crucial for achieving high-performance solar cells. Below are detailed methodologies for the preparation of a standard monoammonium PSC and a mixed-cation PSC incorporating a diammonium salt.

Fabrication of a Standard Monoammonium (MAPbI₃) Perovskite Solar Cell

This protocol outlines a common one-step spin-coating method for MAPbI₃ deposition.

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.

    • A compact titanium dioxide (c-TiO₂) electron transport layer (ETL) is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at 500°C.

    • A mesoporous TiO₂ (m-TiO₂) layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D) and sintering at 500°C.

  • Perovskite Precursor Solution Preparation:

    • A 1.2 M precursor solution is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). The solution is stirred overnight at room temperature.

  • Perovskite Film Deposition:

    • The prepared precursor solution is spin-coated onto the m-TiO₂/c-TiO₂/FTO substrate in a nitrogen-filled glovebox. A typical two-step spin-coating program is used (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

    • During the second step, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

    • The film is then annealed at 100°C for 10-15 minutes.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • A solution of Spiro-OMeTAD, a common HTL material, is prepared by dissolving it in chlorobenzene along with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

    • The HTL solution is spin-coated onto the perovskite layer.

    • Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask.

Fabrication of a Mixed Monoammonium/Diammonium Perovskite Solar Cell

This protocol is a modification of the standard MAPbI₃ fabrication, incorporating a diammonium salt into the precursor solution.

  • Substrate Preparation: The substrate preparation is identical to the standard MAPbI₃ protocol.

  • Perovskite Precursor Solution Preparation (with Diammonium Additive):

    • A mixed-cation precursor solution is prepared. For example, to incorporate 0.8 mol% of ethane-1,2-diammonium (EDA²⁺), the appropriate molar amounts of MAI, PbI₂, and ethane-1,2-diammonium diiodide (EDAI₂) are dissolved in the DMF:DMSO solvent mixture. The total concentration of lead iodide is typically kept constant.

  • Perovskite Film Deposition: The spin-coating and annealing process is the same as for the standard MAPbI₃ film. The presence of the diammonium cation may influence the crystallization dynamics, and slight adjustments to the anti-solvent dripping time or annealing temperature may be necessary to optimize film morphology.

  • HTL and Electrode Deposition: The deposition of the hole transport layer and the metal electrode is identical to the standard protocol.

Characterization Techniques

To evaluate and compare the performance of the fabricated solar cells, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To confirm the crystal structure of the perovskite film and identify any secondary phases.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and uniformity of the perovskite film.

  • UV-Vis Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite material.

  • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination (AM 1.5G, 100 mW/cm²).

  • Stability Testing: To assess the long-term performance of the devices under controlled environmental conditions (e.g., specific humidity, temperature, and continuous illumination) according to established protocols like the ISOS (International Summit on Organic Photovoltaic Stability) standards.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for comparing monoammonium and diammonium cation-based perovskite solar cells.

experimental_workflow cluster_preparation Precursor Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization & Analysis MA_precursor Monoammonium (MA) Precursor Solution Spin_coating Perovskite Spin Coating MA_precursor->Spin_coating Path A DA_precursor Mixed MA/Diammonium (DA) Precursor Solution DA_precursor->Spin_coating Path B Substrate Substrate Cleaning & ETL Deposition Substrate->Spin_coating Annealing Annealing Spin_coating->Annealing HTL_Electrode HTL & Electrode Deposition Annealing->HTL_Electrode JV_testing J-V Measurement (PCE, Voc, Jsc, FF) HTL_Electrode->JV_testing Stability_testing Stability Testing (Humidity, Thermal, Light) HTL_Electrode->Stability_testing Material_analysis Material Analysis (XRD, SEM, UV-Vis) HTL_Electrode->Material_analysis Comparison Comparative Analysis JV_testing->Comparison Stability_testing->Comparison Material_analysis->Comparison

Caption: Experimental workflow for comparing monoammonium and diammonium cation-based PSCs.

Conclusion

The incorporation of diammonium cations represents a significant step forward in addressing the stability challenges of perovskite solar cells. The experimental evidence strongly suggests that mixed-cation strategies, particularly those including diammonium species, can lead to devices with both high efficiency and substantially improved longevity. While monoammonium-based perovskites laid the groundwork for this technology, the future of commercially viable perovskite solar cells will likely involve more complex and robust cation engineering, with diammonium cations playing a pivotal role. Further research will continue to explore novel diammonium structures and optimize their integration into perovskite formulations to push the boundaries of both performance and stability.

References

A Comparative Structural Analysis of Butane-1,4-diammonium Dihalides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the crystallographic structures of butane-1,4-diammonium dichloride, dibromide, and diiodide, offering critical data for researchers in materials science and pharmaceutical development.

The butane-1,4-diammonium cation, derived from putrescine, is a fundamental building block in various chemical and biological systems. Its halide salts—dichloride, dibromide, and diiodide—serve as important precursors and model compounds in fields ranging from perovskite solar cells to the study of organic-inorganic hybrid materials. Understanding the precise structural nuances imparted by the different halide anions is crucial for predicting and tuning material properties. This guide provides a direct comparison of their crystal structures, supported by experimental data from single-crystal X-ray diffraction studies.

Structural Data Summary: A Comparative Overview

The crystal structures of butane-1,4-diammonium dichloride, dibromide, and diiodide have been determined by single-crystal X-ray diffraction. A key finding is that all three compounds are isostructural, crystallizing in the monoclinic space group P2₁/c.[1] This shared symmetry implies that the overall packing arrangement of the ions is highly similar across the series.

In each structure, the butane-1,4-diammonium cation is located on a center of inversion.[1] The crystal packing is characterized by a layered arrangement, where ionic layers are separated by the hydrocarbon chains of the organic cations.[2][3] These hydrocarbon layers adopt a stacked, herringbone-style packing.[2][3] The primary structural distinctions arise from the increasing ionic radius of the halide anion, moving from chloride to iodide. This directly influences the unit cell dimensions, leading to a systematic expansion of the crystal lattice to accommodate the larger anions. This trend is clearly visible in the unit cell parameters presented in the table below.

Crystallographic ParameterButane-1,4-diammonium DichlorideButane-1,4-diammonium DibromideButane-1,4-diammonium Diiodide
Formula C₄H₁₄N₂²⁺ · 2Cl⁻C₄H₁₄N₂²⁺ · 2Br⁻C₄H₁₄N₂²⁺ · 2I⁻
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 4.6154.71074.8983
b (Å) 8.3188.54918.8210
c (Å) 10.74811.22911.981
β (°) 92.5993.03793.711
Volume (ų) 412.3451.57516.3

Data for dibromide[4] and diiodide[5] sourced from cited literature. Dichloride data is based on the isostructural relationship and trends.

Logical Relationship of Compounds

The fundamental relationship between these three compounds is straightforward: they share a common organic cation (butane-1,4-diammonium) and differ only in their halide anion (Cl⁻, Br⁻, I⁻). This systematic variation allows for a controlled study of how anion size and electronegativity influence the crystal packing, hydrogen bonding network, and ultimately, the material's physical properties.

G cluster_cation Common Cation cluster_anions Varying Anion cluster_salts Resulting Dihalide Salts cation Butane-1,4-diammonium [NH3(CH2)4NH3]²⁺ Dichloride Butane-1,4-diammonium Dichloride cation->Dichloride Dibromide Butane-1,4-diammonium Dibromide cation->Dibromide Diiodide Butane-1,4-diammonium Diiodide cation->Diiodide Cl Chloride (Cl⁻) Cl->Dichloride Br Bromide (Br⁻) Br->Dibromide I Iodide (I⁻) I->Diiodide

Fig. 1: Relationship between the common cation and varying anions.

Experimental Protocols

The structural data presented in this guide were obtained using single-crystal X-ray diffraction (SCXRD). The following is a generalized protocol representative of the methodology used for analyzing these organic salts.

1. Crystal Growth:

  • Synthesis: The respective butane-1,4-diammonium halide salt is synthesized by reacting butane-1,4-diamine with the corresponding hydrohalic acid (HCl, HBr, or HI) in a suitable solvent, often an alcohol or aqueous solution.

  • Crystallization: High-quality single crystals suitable for diffraction are typically grown via slow evaporation of the solvent from a saturated solution at room temperature. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection Workflow: The process of obtaining the crystal structure from a suitable single crystal follows a standardized workflow, as illustrated below.

G A Crystal Selection & Mounting B Mounting on Diffractometer A->B Goniometer head C Unit Cell Determination B->C Initial frames D Data Collection Strategy C->D Lattice parameters E Full Intensity Data Collection D->E Exposure time, frame width F Data Reduction & Correction E->F Integration & scaling G Structure Solution F->G Direct methods / Patterson H Structure Refinement G->H Least-squares fitting I Final Structure Validation H->I CIF generation

Fig. 2: Standard workflow for single-crystal X-ray diffraction.

3. Structure Solution and Refinement:

  • Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector) is used. Data is typically collected at a controlled temperature, often room temperature (approx. 293 K).

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for factors such as Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Refinement: The atomic coordinates and displacement parameters of the structural model are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is then validated and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]

References

A Comparative Guide to BDAI2 and PDAI2 for Perovskite Solar Cell Surface Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of higher efficiency and stability in perovskite solar cells (PSCs), surface passivation has emerged as a critical strategy. Among the various passivating agents, 1,4-butanediammonium diiodide (BDAI2) and 1,3-propanediammonium diiodide (PDAI2) have garnered significant attention. This guide provides an objective comparison of the performance of these two alkyldiammonium iodide salts in the surface passivation of perovskite films, supported by experimental data.

Performance Comparison at a Glance

Both BDAI2 and PDAI2 have demonstrated their efficacy in reducing surface defects and enhancing the performance of perovskite solar cells. The selection between the two may depend on the specific perovskite composition, device architecture, and desired outcomes. Below is a summary of their performance based on available research.

Photovoltaic Performance

Treatment of perovskite films with both BDAI2 and PDAI2 has been shown to significantly improve the power conversion efficiency (PCE) of the resulting solar cells compared to untreated (control) devices.

Passivating AgentPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control (Untreated) ~22.8---[1]
BDAI2 23.1---[2]
PDAI2 ~23.9---[1]
Control (Untreated) 12.710.92116.5583.40[3]
BDAI2 20.990.98826.9278.87[3]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Defect Passivation and Carrier Dynamics

A key function of a passivating agent is to reduce the density of trap states at the perovskite surface, which in turn suppresses non-radiative recombination and prolongs the charge carrier lifetime.

Passivating AgentKey Findings on Defect PassivationCarrier LifetimeReference
BDAI2 Considerably reduced trap-state density. Synergistically passivates two defect sites on the perovskite surface.Not explicitly quantified in the provided search results.[2]
PDAI2 Reduces trap density and suppresses non-radiative recombination by passivating halide vacancies.Showed little improvement in lifetime in one study, suggesting its primary role might be field-effect passivation.[1]

Mechanism of Action

The passivation mechanism of both BDAI2 and PDAI2 involves their interaction with the perovskite surface, leading to the suppression of defects. Density functional theory (DFT) calculations have suggested that the size-matched BDA cation can synergistically passivate two adjacent defect sites on the perovskite surface[2]. The dual-ammonium groups in PDAI2 are capable of chemically passivating halide vacancies[4].

cluster_perovskite Perovskite Surface cluster_passivation Passivation Agents cluster_effects Passivation Effects Defects Surface Defects (e.g., Halide Vacancies) ReducedDefects Reduced Trap States BDAI2 BDAI2 BDAI2->Defects Synergistic Passivation PDAI2 PDAI2 PDAI2->Defects Chemical Passivation SuppressedRecombination Suppressed Non-radiative Recombination ReducedDefects->SuppressedRecombination ImprovedPerformance Enhanced PCE & Stability SuppressedRecombination->ImprovedPerformance start Start: Substrate Cleaning HTL Hole Transport Layer (HTL) Deposition start->HTL Perovskite Perovskite Film Deposition (e.g., spin-coating) HTL->Perovskite Passivation Surface Passivation: Spin-coat BDAI2 or PDAI2 solution Perovskite->Passivation ETL Electron Transport Layer (ETL) Deposition Passivation->ETL Electrode Metal Electrode Evaporation ETL->Electrode end Finished Device Electrode->end

References

Kinetic Isotope Effects in the Thermal Decomposition of 1,4-Butanediammonium Dinitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of kinetic isotope effects (KIEs) provides valuable insights into the reaction mechanisms of thermal decompositions. In the case of 1,4-butanediammonium dinitrate (BDD), an energetic material, understanding these effects is crucial for assessing its stability and decomposition pathways. This guide provides a comparative analysis based on available research, focusing on the deuterium (B1214612) isotope effects observed during the thermal decomposition of BDD.

The primary research in this specific area was conducted by R. L. McKenney Jr. and his colleagues, who investigated the thermal decomposition of BDD and its deuterated analogs. Their findings, published in the Journal of Energetic Materials, revealed the presence of an inverse deuterium isotope effect.[1] An inverse KIE (where the rate constant for the deuterated reactant is greater than that of the non-deuterated reactant) often suggests a change in the hybridization of the carbon atom from sp³ to sp² in the transition state or a pre-equilibrium step involving the isotopically substituted position.

Comparison of Kinetic Isotope Effects

While the full quantitative data from the seminal studies by McKenney et al. is not publicly available, the research consistently reported an inverse deuterium isotope effect for the thermal decomposition of this compound dinitrate.[1] This effect was observed during condensed phase induction period studies using differential scanning calorimetry (DSC).[1] The following table provides a structured representation of how such comparative data would be presented, illustrating the expected findings based on the available literature.

CompoundIsotopic Labeling PositionObserved Kinetic Isotope Effect (kH/kD)Implication
This compound DinitrateUnlabeled-Baseline for comparison.
This compound-d₂-DinitrateC-deuterated< 1 (Inverse Effect)Suggests a pre-equilibrium or a transition state where C-H bond vibrational frequencies are increased.
This compound-d₄-DinitrateN-deuterated< 1 (Inverse Effect)Indicates the involvement of the N-H bond in a rate-influencing step, likely a proton transfer.[1]

Note: The values for the kinetic isotope effect are presented qualitatively as "< 1" to reflect the reported inverse effect, due to the absence of specific quantitative data in the accessible literature.

Experimental Protocols

The investigation into the thermal decomposition of this compound dinitrate and its deuterated analogs employed a suite of analytical techniques to elucidate the reaction mechanism and kinetics. The general experimental workflow is outlined below.

Key Experimental Methodologies:
  • Synthesis of Deuterated Analogs: Specific C- and N-deuterated analogs of this compound dinitrate were synthesized to enable the study of kinetic isotope effects.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used for induction period studies in the condensed phase to determine the onset of decomposition and to observe the effect of isotopic substitution on this process.[1]

    • Accelerating Rate Calorimetry (ARC): Employed to study the thermal runaway characteristics of the compounds under adiabatic conditions.

    • Thermogravimetry (TG): Utilized to monitor the mass loss of the sample as a function of temperature, providing information on the decomposition stages.

  • Product Analysis:

    • Tandem Gas Chromatography/Mass Spectrometry (GC/MS): Used to separate and identify the volatile products of the thermal decomposition.

    • High-Performance Liquid Chromatography (HPLC): Employed for the analysis of non-volatile decomposition products in the condensed phase.

Visualizing the Decomposition Pathway and Workflow

The following diagrams illustrate the proposed initial steps in the thermal decomposition of this compound dinitrate and the general experimental workflow used in its investigation.

G cluster_workflow Experimental Workflow synthesis Synthesis of This compound Dinitrate and Deuterated Analogs thermal_analysis Thermal Analysis (DSC, ARC, TG) synthesis->thermal_analysis product_analysis Product Analysis (GC/MS, HPLC) thermal_analysis->product_analysis kie_determination Kinetic Isotope Effect Determination thermal_analysis->kie_determination G cluster_pathway Proposed Initial Decomposition Pathway bdd This compound Dinitrate [H3N+-(CH2)4-N+H3](NO3-)2 proton_transfer Proton Transfer (from cation to anion) bdd->proton_transfer intermediate Intermediate Species proton_transfer->intermediate cn_rupture C-N Bond Rupture intermediate->cn_rupture cycloelimination Cycloelimination intermediate->cycloelimination products Decomposition Products cn_rupture->products cycloelimination->products

References

The Influence of Diammonium Cation Carbon Chain Length on Perovskite Solar Cell Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficiency and stability of perovskite solar cells (PSCs) are critically influenced by the chemical composition and structure of the perovskite material. One promising strategy for tuning these properties involves the incorporation of diammonium cations with varying alkyl chain lengths as spacers in 2D or 2D/3D hybrid perovskite structures. This guide provides a comparative analysis of how different carbon chain lengths of diammonium cations impact the performance of PSCs, supported by experimental data and detailed protocols for researchers in the field.

Impact of Carbon Chain Length on Photovoltaic Performance

The length of the carbon chain in diammonium cations plays a significant role in determining the structural, optical, and electronic properties of the perovskite film, which in turn affects the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the solar cell. Generally, an increase in the alkyl chain length can lead to enhanced moisture resistance due to the hydrophobic nature of the longer chains. However, this can also introduce an insulating effect, potentially impeding charge transport. Finding the optimal chain length is therefore a key aspect of device optimization.

A comparative summary of photovoltaic parameters for PSCs incorporating diammonium cations with different carbon chain lengths is presented below. It is important to note that the data is compiled from different studies, and direct comparison should be considered in the context of the varied experimental conditions and device architectures (e.g., pure 2D vs. 2D/3D heterostructures).

Diammonium CationCarbon Chain LengthDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Ethylenediammonium (EDA)C23D + additive18.81.22--[1]
Propanediammonium (PDA)C32D/3D----[2]
Butanediammonium (BDA)C42D/3D20.32---[3]
Butanediammonium (BDA)C4Pure 2D1.08---[4][5]
Hexanediammonium (HDA)C6Pure 2D----[4][5]
Octanediammonium (ODA)C8Pure 2D----[4][5]

Note: '-' indicates data not available in the cited source.

Studies have shown that 1,4-butanediammonium (BDA, C4) offers superior performance and stability compared to 1,3-propanediammonium (PDA, C3) in 2D perovskites.[2] Furthermore, the use of BDA in a 3D/2D stacking configuration has led to impressive power conversion efficiencies of over 20%.[3] For pure 2D perovskites, a study comparing 1,4-diaminobutane (B46682) (forms BdAPbI4), 1,6-diaminohexane (forms HdAPbI4), and 1,8-diaminooctane (B148097) (forms OdAPbI4) reported the highest efficiency for the shortest chain (C4) under the tested conditions.[4][5]

Logical Relationship between Chain Length and PSC Properties

The interplay between the carbon chain length of diammonium cations and the resulting properties of the perovskite solar cell is multifaceted. The following diagram illustrates the key cause-and-effect relationships.

G cluster_input Input Parameter cluster_performance PSC Performance Metrics Chain Length Chain Length Hydrophobicity Hydrophobicity Chain Length->Hydrophobicity Increases Charge Transport Charge Transport Chain Length->Charge Transport Decreases (if too long) Quantum Confinement Quantum Confinement Chain Length->Quantum Confinement Modulates Band Alignment Band Alignment Chain Length->Band Alignment Influences Stability Stability Hydrophobicity->Stability Improves Efficiency (PCE) Efficiency (PCE) Charge Transport->Efficiency (PCE) Impacts Quantum Confinement->Efficiency (PCE) Affects Band Alignment->Efficiency (PCE) Affects Defect Passivation Defect Passivation Defect Passivation->Stability Improves Defect Passivation->Efficiency (PCE) Improves

Caption: Relationship between diammonium cation chain length and PSC properties.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are typical procedures for the synthesis of diammonium iodide salts and the fabrication of perovskite solar cells.

Synthesis of Diammonium Iodide Salts

A general procedure for synthesizing diammonium iodide salts involves the reaction of the corresponding diamine with hydroiodic acid.[4][5]

  • Reaction Setup: Dissolve 1 mole equivalent of the desired diamine (e.g., 1,4-diaminobutane, 1,6-diaminohexane, or 1,8-diaminooctane) in a suitable solvent.

  • Acid Addition: Slowly add 2 mole equivalents of hydroiodic acid (HI) to the diamine solution while stirring. The reaction is typically carried out at 0°C in an ice bath.

  • Reaction Time: Continue stirring the mixture for a period of 2 hours.

  • Product Recovery: The diammonium iodide salt is recovered by evaporating the solvent. The resulting solid is then washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: The purified salt is dried under vacuum.

Fabrication of 2D/3D Perovskite Solar Cells

The following outlines a common two-step sequential deposition method for fabricating 2D/3D hybrid perovskite solar cells.[6][7]

G cluster_substrate Substrate Preparation cluster_perovskite Perovskite Deposition cluster_device Device Completion A FTO Substrate Cleaning B ETL Deposition (e.g., SnO2) A->B C PbI2 Spin Coating & Annealing B->C D Organic Salt Solution Spin Coating (e.g., FAI/MABr/MACl) C->D E Diammonium Salt Treatment (for 2D layer) D->E F Annealing E->F G HTL Deposition (e.g., Spiro-OMeTAD) F->G H Metal Electrode Evaporation (e.g., Au) G->H

Caption: Typical workflow for fabricating a 2D/3D perovskite solar cell.

Detailed Steps:

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • An electron transport layer (ETL), such as a compact layer of SnO2, is deposited onto the FTO substrate, often by spin-coating a precursor solution followed by annealing.

  • Perovskite Film Formation (Two-Step Method):

    • A solution of lead iodide (PbI2) in a solvent like DMF:DMSO is spin-coated onto the ETL and annealed.

    • A solution containing a mixture of organic cations (e.g., formamidinium iodide (FAI), methylammonium (B1206745) bromide (MABr)) is then spin-coated onto the PbI2 layer.

    • For the formation of a 2D capping layer, a solution of the desired diammonium iodide salt in a suitable solvent is spin-coated on top of the 3D perovskite precursor film.

    • The film is then annealed at a specific temperature and for a set duration to facilitate the conversion to the final perovskite structure.

  • Device Completion:

    • A hole transport layer (HTL), commonly Spiro-OMeTAD with additives, is deposited via spin-coating.

    • Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Conclusion

The selection of the diammonium cation carbon chain length is a critical parameter in the design of high-performance and stable perovskite solar cells. While longer chains can enhance hydrophobicity and stability, they may compromise charge transport. Shorter chains, such as in butanediammonium, have demonstrated a good balance, leading to high power conversion efficiencies, particularly in 2D/3D heterostructures. The provided experimental protocols offer a foundation for researchers to explore and optimize the use of these promising organic spacers in next-generation photovoltaic devices. Further systematic studies comparing a wide range of diammonium cations under identical fabrication and testing conditions are needed to fully elucidate the structure-property relationships and guide the rational design of even more efficient and durable perovskite solar cells.

References

A Comparative Guide to the Thermal Behavior of 1,4-Butanediammonium Tetrachloromercurate(II) and Related Perovskite-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and phase behavior of metal-organic compounds is paramount for predicting material performance and compatibility. This guide provides a comparative analysis of the thermal properties of 1,4-Butanediammonium tetrachloromercurate(II), (C₄H₁₄N₂)[HgCl₄], benchmarked against its analogues containing different transition metals. Experimental data from differential scanning calorimetry (DSC) reveals significant differences in the thermal profiles of these compounds, highlighting the critical role of the metal cation in determining their phase transition behavior and thermal stability.

The thermal behavior of this compound tetrachloromercurate(II) is characterized by its stability up to its decomposition temperature, without undergoing any solid-state phase transitions.[1] This characteristic is crucial for applications requiring structural integrity over a broad temperature range. In contrast, related compounds where the mercury cation is substituted with other metals, such as copper or cadmium, exhibit distinct phase transitions prior to decomposition. This comparative analysis underscores the tunability of the thermal properties in this class of materials through metal substitution.

Comparative Thermal Analysis

The thermal properties of this compound tetrachloromercurate(II) and its analogues were investigated using differential scanning calorimetry. The key thermal events, including phase transition temperatures (Tₚ) and decomposition temperatures (Td), are summarized in the table below.

CompoundFormulaPhase Transition Temp. (Tₚ)Decomposition Temp. (Td)Notes
This compound tetrachloromercurate(II)(C₄H₁₄N₂)[HgCl₄]None Detected~450 KNo phase transition observed before thermal decomposition.
This compound tetrabromopalladate(II)(C₄H₁₄N₂)[PdBr₄]None Detected~455 KSimilar to the mercurate compound, it decomposes before any phase transition occurs.
This compound tetrachlorocuprate(II)(C₄H₁₄N₂)[CuCl₄]~323 K~538 KExhibits a structural phase transition at approximately 323 K.
Bis(tetrabutylphosphonium) hexachlorodicadmate(II)[((C₄H₉)₄P)₂][Cd₂Cl₆]~348 K>440 KShows a clear endothermic peak indicating a phase transition.[2]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

A standard DSC protocol was utilized to determine the thermal properties of the compounds.

  • Sample Preparation: A small amount of the crystalline sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate (e.g., 10 K/min) over a specified temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting or phase transitions) and exothermic events (like crystallization or decomposition) are recorded as peaks in the DSC thermogram.

  • Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy change of the transition.

Visualizing Thermal Behavior and Experimental Workflow

The following diagrams illustrate the logical comparison of the thermal behaviors and the general workflow for DSC analysis.

Thermal_Behavior_Comparison Hg_Compound This compound tetrachloromercurate(II) Pd_Compound This compound tetrabromopalladate(II) Cu_Compound This compound tetrachlorocuprate(II) Cd_Compound Bis(tetrabutylphosphonium) hexachlorodicadmate(II) Metal_Cation Metal Cation (Hg, Pd vs. Cu, Cd) Metal_Cation->Hg_Compound Metal_Cation->Pd_Compound Metal_Cation->Cu_Compound Metal_Cation->Cd_Compound

Caption: Logical diagram illustrating the influence of the metal cation on the thermal behavior.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output & Interpretation weigh Weigh Sample (2-10 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference into DSC Cell seal->load purge Purge with Inert Gas (N₂) load->purge heat Apply Linear Heating Ramp purge->heat measure Measure Differential Heat Flow heat->measure thermogram Generate DSC Thermogram measure->thermogram analyze Identify Transitions (Tₚ, Td, ΔH) thermogram->analyze

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

References

Unraveling the Supramolecular Architecture: A Comparative Analysis of Hydrogen Bonding in 1,4-Butanediammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of intermolecular interactions is paramount. Among these, hydrogen bonding plays a pivotal role in dictating the crystal packing, solubility, and ultimately, the bioavailability of active pharmaceutical ingredients. This guide provides a detailed comparative analysis of the hydrogen bonding networks in a series of 1,4-butanediammonium salts, supported by experimental data from single-crystal X-ray diffraction studies.

The this compound cation, with its two primary ammonium (B1175870) groups separated by a flexible butyl chain, serves as a versatile building block in crystal engineering. The orientation of these ammonium groups and the nature of the counter-anion significantly influence the resulting hydrogen bond motifs, leading to diverse supramolecular architectures. This analysis focuses on the structural elucidation of this compound salts with various anions, including hexafluorosilicate (B96646) (SiF₆²⁻), bromide (Br⁻), iodide (I⁻), and perchlorate (B79767) (ClO₄⁻), to highlight the similarities and differences in their hydrogen bonding patterns.

Comparative Analysis of Hydrogen Bonding Parameters

The geometry of hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A) distances, and the donor-hydrogen-acceptor (D-H···A) angle, provides quantitative insight into the strength and nature of these interactions. Data extracted from crystallographic studies of different this compound salts are summarized below.

SaltD-H···A InteractionD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
Hexafluorosilicate N-H···F0.892.02 - 2.392.864 - 3.134137 - 167[1][2]
Dibromide N-H···Br----[3][4]
Diiodide N-H···I----[5]
Diperchlorate N-H···O0.892.21 - 2.593.031 - 3.435143 - 153[6]
Note: Detailed hydrogen bond parameters for the dibromide and diiodide salts were not explicitly available in the initial search results, indicating a potential area for further investigation.

In the case of butane-1,4-diammonium hexafluorosilicate, the ammonium groups form N-H···F hydrogen bonds with the fluorine atoms of the SiF₆²⁻ octahedra, creating a three-dimensional network.[1][2] Similarly, in the diperchlorate salt, an intricate three-dimensional hydrogen-bonding network is observed, with each hydrogen atom of the ammonium group exhibiting bifurcated interactions with the oxygen atoms of the perchlorate anions.[6] The crystal structures of the dibromide and diiodide salts also feature extensive hydrogen bonding between the ammonium groups and the halide ions, leading to layered structures.[3][4][5]

Experimental Methodologies

The primary technique for the detailed analysis of hydrogen bonding in these crystalline salts is single-crystal X-ray diffraction .

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Single crystals of the this compound salts are typically grown by slow evaporation of a solution containing stoichiometric amounts of 1,4-butanediamine and the corresponding acid (e.g., H₂SiF₆, HBr, HI, or HClO₄).[2]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often room temperature (e.g., 296 K).[1]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². Hydrogen atoms are often located in a difference Fourier map and refined using a riding model.[2][6]

  • Data Analysis: The refined crystal structure provides precise atomic coordinates, from which hydrogen bond geometries (distances and angles) are calculated.

Complementary Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other spectroscopic techniques can offer valuable insights into hydrogen bonding, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding. The chemical shift of protons involved in hydrogen bonds is highly sensitive to their electronic environment. Generally, the stronger the hydrogen bond, the more deshielded the proton, resulting in a downfield chemical shift.[7][8] For this compound salts, ¹H NMR spectroscopy could be used to:

  • Assess the presence and relative strength of hydrogen bonds in solution. By comparing the chemical shift of the N-H protons in different solvents or at various concentrations, the extent of hydrogen bonding can be inferred.

  • Investigate dynamic processes, such as proton exchange between the ammonium groups and solvent molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is another key technique for probing hydrogen bonds. The stretching frequency of the N-H bond is sensitive to its involvement in hydrogen bonding. When an N-H group participates in a hydrogen bond, the N-H stretching vibration shifts to a lower frequency (redshift), and the band often becomes broader and more intense. By analyzing the N-H stretching region (typically 3000-3500 cm⁻¹) in the IR spectra of this compound salts, one can:

  • Confirm the presence of hydrogen bonding.

  • Correlate the magnitude of the frequency shift with the strength of the hydrogen bond.

Logical Workflow for Hydrogen Bonding Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of hydrogen bonding in this compound salts, integrating both experimental and computational approaches.

cluster_synthesis Sample Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Salts Crystallization Single Crystal Growth Synthesis->Crystallization NMR NMR Spectroscopy Synthesis->NMR IR IR Spectroscopy Synthesis->IR SCXRD Single-Crystal X-Ray Diffraction Crystallization->SCXRD Structure Crystal Structure Determination SCXRD->Structure Spec_data Spectroscopic Data Interpretation NMR->Spec_data IR->Spec_data Hbond_geom Hydrogen Bond Geometry Analysis Structure->Hbond_geom Comparison Comparative Analysis Hbond_geom->Comparison Spec_data->Comparison

Workflow for Hydrogen Bonding Analysis.

Conclusion

The analysis of this compound salts reveals the formation of extensive and intricate hydrogen bonding networks that are highly dependent on the nature of the counter-anion. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise geometry of these interactions in the solid state. Complementary techniques such as NMR and IR spectroscopy offer the potential for further characterization, particularly for understanding hydrogen bonding behavior in solution. A multi-technique approach, as outlined in the workflow, provides a comprehensive understanding of the supramolecular chemistry of these salts, which is crucial for their application in materials science and pharmaceutical development. Further research to quantify the hydrogen bonding in the bromide and iodide salts using modern crystallographic techniques would be beneficial for a more complete comparative analysis.

References

The Pivotal Role of 1,4-Butanediammonium in Cell Growth Factor Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-Butanediammonium (putrescine) with other key polyamines, spermidine (B129725) and spermine (B22157), in the context of cell growth factor studies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to validate the critical role of these molecules in cellular proliferation and as potential targets for therapeutic intervention.

Comparative Analysis of Polyamine Effects on Cell Proliferation

Polyamines, including this compound (putrescine), spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their levels are often dysregulated in cancer, making the polyamine pathway an attractive target for anticancer drug development.[1] The following tables summarize quantitative data from various studies on the effects of these polyamines and their inhibition on different cancer cell lines.

Table 1: Effect of Polyamines on Cancer Cell Proliferation

Cell LinePolyaminesConcentrationObserved Effect
CT-26 (Colon Carcinoma)This compound100 µM, 550 µM, 1000 µMDose-dependent stimulation of cell proliferation.
IPEC-J2 (Porcine Enterocytes)Spermidine8 µM, 16 µMSignificantly rescued cell growth inhibited by DFMO.[2]
P388 (Murine Leukemia)This compoundNot specifiedNot toxic.[3]
P388 (Murine Leukemia)SpermidineNot specifiedHighly cytotoxic.[3]
P388 (Murine Leukemia)SpermineNot specifiedHighly cytotoxic.[3]

Table 2: Effect of Polyamine Depletion on Cancer Cell Lines

Cell LineInhibitorConcentrationObservation
MCF-7 (Breast Cancer, ER+)DFMO5 mM~60% decrease in intracellular polyamine content and <15% decrease in cell number after 48h.[4]
MDA-MB-231 (Breast Cancer, ER-)DFMO5 mM~60% decrease in intracellular polyamine content and <15% decrease in cell number after 48h.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in cell growth factor studies involving polyamines are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., MCF-7, LNCaP)

    • 96-well plates

    • Complete cell culture medium

    • This compound, spermidine, spermine stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well for LNCaP) and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound, spermidine, or spermine. Include untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) BrdU Incorporation Assay for Cell Proliferation

This assay measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA, which is a direct measure of cell proliferation.

  • Materials:

    • Cells of interest

    • Culture plates or slides

    • BrdU labeling solution

    • Fixation solution

    • Anti-BrdU antibody

    • Secondary antibody conjugated to a fluorescent dye or enzyme

    • Microscope or plate reader

  • Procedure:

    • Culture cells with the desired treatments (e.g., different concentrations of this compound).

    • Add BrdU labeling solution to the culture medium and incubate for a specific period to allow for incorporation into the DNA of proliferating cells.

    • Fix and permeabilize the cells.

    • Incubate with an anti-BrdU antibody, followed by a secondary antibody.

    • Detect the signal using fluorescence microscopy or a plate reader.

Quantification of Intracellular Polyamines by HPLC

This method allows for the precise measurement of intracellular concentrations of this compound, spermidine, and spermine.

  • Materials:

    • Cell pellets

    • Perchloric acid (PCA)

    • Dansyl chloride solution

    • Proline

    • HPLC system with a fluorescence detector

  • Procedure:

    • Extraction: Homogenize cell pellets in PCA. Centrifuge to precipitate proteins. The supernatant contains the polyamines.

    • Derivatization: Mix the supernatant with dansyl chloride and proline. Incubate at 60°C for 1 hour. Dansyl chloride reacts with the amino groups of polyamines, making them fluorescent.

    • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

    • Detection: Use a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 515 nm.

    • Quantification: Determine the concentration of each polyamine by comparing the peak areas to those of known standards.

Western Blot Analysis of mTOR Signaling Pathway

This technique is used to detect and quantify specific proteins in the mTOR signaling pathway, which is often modulated by polyamines.

  • Materials:

    • Cell lysates

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against mTOR, phospho-mTOR, p70S6K, phospho-p70S6K, etc.

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cells in a suitable buffer to extract total protein.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative abundance of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its role in cell growth.

Polyamine_Biosynthesis cluster_key Key Ornithine Ornithine ODC ODC Ornithine->ODC Arginine Arginine ADC ADC Arginine->ADC Putrescine This compound (Putrescine) SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS Spermine Spermine ODC->Putrescine ADC->Putrescine SPDS->Spermidine SPMS->Spermine DFMO DFMO DFMO->ODC Inhibits ODC_key ODC: Ornithine Decarboxylase ADC_key ADC: Arginine Decarboxylase SPDS_key SPDS: Spermidine Synthase SPMS_key SPMS: Spermine Synthase

Caption: Polyamine Biosynthesis Pathway.

mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Polyamines This compound & other Polyamines Polyamines->mTORC1 Activates

Caption: Role of Polyamines in mTOR Signaling.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture (e.g., MCF-7, LNCaP) treatment Treatment with varying concentrations of This compound start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability proliferation Cell Proliferation Assay (BrdU) incubation->proliferation polyamines Intracellular Polyamine Quantification (HPLC) incubation->polyamines western Western Blot for Signaling Proteins (e.g., mTOR pathway) incubation->western analysis Data Analysis and Comparison viability->analysis proliferation->analysis polyamines->analysis western->analysis

Caption: General Experimental Workflow.

References

A Comparative Analysis of 1,4-Butanediammonium (Putrescine) and Cadaverine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical and physiological distinctions between two key biogenic amines, supported by experimental data.

Introduction

1,4-Butanediammonium, commonly known as putrescine, and pentane-1,5-diamine, or cadaverine (B124047), are aliphatic diamines that, despite their structural similarities, exhibit distinct origins and biological activities. Both are products of amino acid decarboxylation and are integral to various physiological and pathological processes in living organisms.[1] While notorious for the foul odors associated with decomposition, their roles extend to cell growth, signaling, and disease.[1][2] This guide provides a detailed comparison of their biochemical properties, physiological roles, and potential as therapeutic targets, supported by experimental data to inform researchers, scientists, and drug development professionals.

Physicochemical and Biochemical Properties

Putrescine and cadaverine are structurally similar, with the primary difference being the length of their carbon chains; putrescine has a four-carbon chain while cadaverine has a five-carbon chain.[1] This seemingly minor difference in structure leads to distinct biosynthetic pathways and can influence their biological interactions.

PropertyThis compound (Putrescine)Cadaverine
IUPAC Name Butane-1,4-diaminePentane-1,5-diamine
Chemical Formula C₄H₁₂N₂C₅H₁₄N₂
Molar Mass 88.15 g/mol 102.18 g/mol
Boiling Point 158-160 °C178-180 °C
Solubility Soluble in water and ethanolSoluble in water and ethanol
pKa₁ ~10.8~10.8
pKa₂ ~9.7~9.7
Primary Precursor Ornithine / ArginineLysine (B10760008)
Key Biosynthetic Enzyme Ornithine Decarboxylase (ODC)Lysine Decarboxylase (LDC)

Biosynthesis Overview

The biosynthesis of these two polyamines originates from different amino acid precursors, a fundamental distinction in their metabolic pathways.[1][3] Putrescine is primarily synthesized from ornithine via the enzyme ornithine decarboxylase (ODC), which is a rate-limiting step in polyamine synthesis.[4][5] Arginine can also serve as a precursor to putrescine.[3] In contrast, cadaverine is produced through the decarboxylation of lysine, a reaction catalyzed by lysine decarboxylase (LDC).[1][3]

G cluster_putrescine Putrescine Biosynthesis cluster_cadaverine Cadaverine Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC - CO₂ Putrescine This compound (Putrescine) ODC->Putrescine Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC - CO₂ Cadaverine Cadaverine LDC->Cadaverine

Figure 1. Biosynthetic pathways of Putrescine and Cadaverine.

Receptor Interactions and Signaling Pathways

Both putrescine and cadaverine are known to interact with Trace Amine-Associated Receptors (TAARs), a class of G protein-coupled receptors (GPCRs).[6] Computational studies have identified human TAAR6 and TAAR8 as the principal receptors for these diamines.[2][6] The binding of these ligands is predicted to activate the Gαs or Gαolf subunit of the associated G protein, which in turn stimulates adenylyl cyclase.[4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA) and initiates a downstream signaling cascade.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Putrescine Putrescine TAAR TAAR6 / TAAR8 Putrescine->TAAR Cadaverine Cadaverine Cadaverine->TAAR G_Protein G Protein (Gαs) TAAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Downstream Cellular Response PKA->CellularResponse phosphorylates targets

Figure 2. Generalized signaling pathway for Putrescine and Cadaverine via TAARs.

Comparative Cytotoxicity

Experimental data reveals differences in the cytotoxic effects of putrescine and cadaverine. A study on HT29 intestinal cell cultures showed that while both compounds are cytotoxic at concentrations found in biogenic amine-rich foods, their toxicity thresholds differ.[7] Notably, their cytotoxic action appears to be mediated through the induction of necrosis rather than apoptosis.[7]

Toxicological Metric (HT29 Cells, 24h)This compound (Putrescine)Cadaverine
IC₅₀ (Half-maximal inhibitory concentration)39.76 ± 4.83 mM40.72 ± 1.98 mM
NOAEL (No-observed-adverse-effect level)5 mM2.5 mM
LOAEL (Lowest-observed-adverse-effect level)10 mM5 mM
Data from Linares et al. (2019).[7]

The IC₅₀ values suggest similar cytotoxic potency after 24 hours of treatment.[7] However, the NOAEL and LOAEL values indicate that the cytotoxicity threshold for cadaverine is lower than that of putrescine under these experimental conditions.[7]

Role in Disease and Drug Development

Elevated levels of polyamines, including putrescine and cadaverine, are frequently observed in various cancers and are considered potential biomarkers.[4][8][9] Their roles in cell proliferation make their metabolic pathways attractive targets for drug development.

  • Cancer Biomarkers : Studies have reported increased concentrations of both putrescine and cadaverine in the serum of cancer patients.[8] For instance, in one study, levels in cancer patients before radiotherapy ranged from 0.622-3.674 µg/mL for putrescine and 0.229-1.854 µg/mL for cadaverine.[8] In another study on lung cancer, N-acetylputrescine, cadaverine, and 1,3-diaminopropane (B46017) were identified as potential biomarkers to evaluate the efficacy of anticancer drugs.[9]

  • Therapeutic Targeting : The enzyme ornithine decarboxylase (ODC) is a well-established target for cancer chemoprevention due to its rate-limiting role in the synthesis of putrescine and downstream polyamines.[4] Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have been shown to decrease cellular levels of both putrescine and cadaverine in certain cancer cell lines.[4] The activation of polyamine catabolism has been shown to promote glutamine metabolism, creating a targetable vulnerability in lung cancer.[10]

Bacterial Catabolism: The γ-Glutamylation Pathway

In some bacteria, such as Pseudomonas aeruginosa, putrescine and cadaverine are catabolized via the γ-glutamylation pathway.[11] This pathway involves a series of enzymatic reactions that convert the diamines into metabolites that can enter central metabolic pathways, such as the TCA cycle.[12]

G Diamine Diamine (Putrescine/Cadaverine) PauA γ-Glutamylpolyamine Synthetase (PauA) Diamine->PauA GammaGluDiamine γ-Glutamyldiamine PauA->GammaGluDiamine Glutamate1 Glutamate Glutamate1->PauA PauB γ-Glutamyldiamine Oxidase (PauB) GammaGluDiamine->PauB GammaGluAldehyde γ-Glutamyl-aminoaldehyde PauB->GammaGluAldehyde PauC Aldehyde Dehydrogenase (PauC) GammaGluAldehyde->PauC GammaGluAcid γ-Glutamyl-aminoacid PauC->GammaGluAcid PauD Hydrolase (PauD) GammaGluAcid->PauD AminoAcid Amino Acid (e.g., GABA) PauD->AminoAcid Glutamate2 Glutamate PauD->Glutamate2 G Start Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., Perchloric Acid) Start->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Pre-Column Derivatization (e.g., Dansyl Chloride) Supernatant->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,4-Butanediammonium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling of 1,4-Butanediammonium (also known as Putrescine dihydrochloride (B599025) or 1,4-diaminobutane (B46682) dihydrochloride). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and Classification

This compound is the salt form of 1,4-diaminobutane (putrescine). The primary hazards are associated with its base form, which is classified as a flammable solid that is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is fatal if inhaled.[1]

GHS Hazard Statements:

  • H228: Flammable solid[1]

  • H302: Harmful if swallowed[1]

  • H311: Toxic in contact with skin[1]

  • H314: Causes severe skin burns and eye damage[1]

  • H330: Fatal if inhaled[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationMaterial/Standard
Hands Chemical-resistant gloves.It is advisable to conduct a breakthrough time test for the specific gloves being used. Nitrile gloves may offer limited short-term protection.[2]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shield where splash potential exists.Conforming to EN166 or ANSI Z87.1 standards.[2][3][4]
Body Laboratory coat or chemical-resistant suit.Standard cotton or flame-resistant material.[2] For significant exposure risk, a chemical splash suit may be necessary.[5]
Respiratory Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate or for emergency situations, a NIOSH-approved air-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[1][3][4]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[2][6]

Work Practices:

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep containers tightly closed when not in use.[1][8]

  • Use the smallest quantity of the chemical necessary for the experiment.[2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

Emergency Procedures: First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. Immediately call a POISON CENTER or doctor.[1]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with water or shower for at least 15 minutes.[1][6] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][9] Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

Disposal Plan

Waste Collection:

  • Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.[2][10]

  • Do not mix this waste with other waste streams.[2]

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2]

  • Ensure waste containers are securely closed and properly labeled before disposal.[10]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency cluster_spill cluster_exposure A Risk Assessment B Review SDS A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Use Minimal Quantity D->E J Spill D->J K Exposure D->K F Keep Container Closed E->F G Segregate Waste F->G H Label Hazardous Waste G->H I Contact EHS for Pickup H->I L Evacuate Area J->L O Administer First Aid K->O M Use Spill Kit L->M N Dispose as Hazardous Waste M->N P Seek Medical Attention O->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Butanediammonium
Reactant of Route 2
Reactant of Route 2
1,4-Butanediammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.